PROTAC IDO1 Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZWOPTIZSOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53BrFN9O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Orchestrated Destruction of IDO1: A Technical Guide to PROTAC-Mediated Degradation
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for PROTAC (Proteolysis Targeting Chimera) IDO1 degraders, with a focus on the pioneering compound, PROTAC IDO1 Degrader-1, and its more potent successors, NU223612 and NU227326. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and targeted protein degradation.
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical immunosuppressive enzyme that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells. While traditional small molecule inhibitors have focused on blocking the enzymatic activity of IDO1, PROTACs offer a paradigm shift by inducing the complete degradation of the IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic functions.[1][2]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTAC IDO1 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The primary E3 ligase recruited by the first generation of IDO1 PROTACs, including this compound, is Cereblon (CRBN).[4][5]
The mechanism unfolds in a catalytic manner:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both IDO1 and the CRBN E3 ligase, forming a transient ternary complex.[4] The stability and conformation of this complex are crucial for the subsequent steps.
-
Ubiquitination: The formation of the ternary complex brings IDO1 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the IDO1 protein.
-
Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the IDO1 protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released to engage another IDO1 protein, thus acting catalytically.
This process not only abrogates the enzymatic activity of IDO1 but also its non-enzymatic signaling functions, such as the activation of the NF-κB pathway.[1][6]
Quantitative Data on PROTAC IDO1 Degraders
The efficacy of PROTAC IDO1 degraders is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and binding affinities. Below is a summary of the available data for prominent IDO1 degraders.
| Compound | Target | E3 Ligase | Cell Line | DC50 | Dmax | Binding Affinity (Kd) | Citation(s) |
| This compound | IDO1 | Cereblon | HeLa | 2.84 µM | 93% | Not Reported | [5] |
| NU223612 | IDO1 | Cereblon | U87 | 0.329 µM | >90% | 640 nM (to IDO1), 290 nM (to CRBN) | |
| NU223612 | IDO1 | Cereblon | GBM43 | 0.5438 µM | >90% | Not Reported | [6] |
| NU227326 | IDO1 | Cereblon | U87 | 7.1 nM | Not Reported | Not Reported | [7] |
| NU227326 | IDO1 | Cereblon | GBM43 | 11.8 nM | Not Reported | Not Reported | [7] |
Key Experimental Protocols
The characterization of PROTAC IDO1 degraders involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their efficacy.
Western Blotting for IDO1 Degradation
This is a fundamental assay to visualize and quantify the reduction in IDO1 protein levels.
-
Cell Culture and Treatment: Human cancer cell lines known to express IDO1 (e.g., HeLa, U87 glioblastoma) are cultured under standard conditions.[2][4] To induce IDO1 expression, cells are often stimulated with interferon-gamma (IFN-γ; e.g., 5 ng/mL for 24 hours).[2][4] Following stimulation, cells are treated with varying concentrations of the PROTAC degrader for a specified period (e.g., 24 hours).[2][4]
-
Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for IDO1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Bio-layer Interferometry (BLI) for Ternary Complex Formation
BLI is a label-free technique used to measure protein-protein and protein-small molecule interactions in real-time, providing insights into the formation of the PROTAC-induced ternary complex.
-
Immobilization: An E3 ligase component (e.g., biotinylated Cereblon) is immobilized on a streptavidin-coated biosensor tip.
-
Association: The biosensor tip is then dipped into a solution containing the PROTAC degrader and the target protein (IDO1). The binding of the PROTAC and IDO1 to the immobilized E3 ligase is measured as a change in the interference pattern of light, which is proportional to the change in mass on the sensor surface.
-
Dissociation: The tip is moved to a buffer-only solution to measure the dissociation of the complex.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) for the ternary complex can be calculated. A key aspect to analyze is cooperativity, which indicates whether the binding of the PROTAC to one protein enhances its affinity for the other.
In Vitro Ubiquitination Assay
This assay directly demonstrates the PROTAC-mediated ubiquitination of IDO1.
-
Immunoprecipitation: U87 cells stably expressing FLAG-tagged human IDO1 are treated with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2] Cell lysates are then incubated with anti-FLAG antibody conjugated to beads to immunoprecipitate IDO1.[2]
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted and subjected to Western blotting.[2]
-
Detection of Ubiquitination: The Western blot is probed with an antibody that recognizes ubiquitin. An increase in high-molecular-weight bands corresponding to polyubiquitinated IDO1 in the presence of the PROTAC confirms its mechanism of action.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action.
Caption: The core mechanism of PROTAC-mediated IDO1 degradation.
Caption: A simplified workflow for the evaluation of PROTAC IDO1 degraders.
Conclusion
PROTAC-mediated degradation of IDO1 represents a promising therapeutic strategy in immuno-oncology. By inducing the targeted destruction of the IDO1 protein, these novel therapeutic agents can overcome the limitations of traditional enzyme inhibitors. The continued development of more potent and selective IDO1 degraders, such as NU223612 and NU227326, holds significant promise for the treatment of a wide range of cancers. This technical guide provides a foundational understanding of the mechanism of action and the key experimental approaches used to characterize these innovative molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Architecture and Assembly of PROTAC IDO1 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structure, synthesis, and biological activity of PROTAC IDO1 Degrader-1, also known as compound 2c. This molecule represents a significant tool in the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in cancer immune evasion.
Structural Framework and Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system for the targeted degradation of the IDO1 protein.[1] It is composed of three key moieties:
-
A ligand for IDO1: This component is derived from epacadostat (B560056), a known inhibitor of IDO1, which facilitates the specific binding to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule is a pomalidomide (B1683931) derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A flexible linker: This chemical tether connects the IDO1-binding and CRBN-binding moieties, enabling the formation of a stable ternary complex between IDO1 and CRBN.
The formation of this ternary complex brings the E3 ligase in close proximity to the IDO1 protein, leading to the ubiquitination of IDO1 and its subsequent degradation by the proteasome.
Quantitative Biological Data
The biological activity of this compound has been characterized by its ability to induce the degradation of IDO1 in cellular assays.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.84 μM | HeLa | [1] |
| Dmax | 93% | HeLa | [1][2] |
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Synthesis of this compound
The synthesis of this compound involves the conjugation of the epacadostat-derived ligand to the pomalidomide-based E3 ligase recruiter via a suitable linker. While the precise, step-by-step protocol from the original publication by Hu et al. is proprietary, a general synthetic strategy can be outlined based on established methods for PROTAC synthesis.
Experimental Protocol: General Synthesis
This protocol is a generalized representation and may require optimization.
-
Synthesis of Precursors:
-
Synthesize an epacadostat derivative with a reactive functional group (e.g., a carboxylic acid or an amine) suitable for linker attachment.
-
Synthesize a pomalidomide-linker conjugate with a complementary reactive functional group. Various lengths of polyethylene (B3416737) glycol (PEG) linkers are commonly used.
-
-
Coupling Reaction:
-
Dissolve the epacadostat derivative and the pomalidomide-linker conjugate in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Purification:
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Key Experimental Protocols
Western Blot for IDO1 Degradation
This protocol details the procedure to assess the degradation of IDO1 protein in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the IDO1 signal to the loading control.
-
Kynurenine (B1673888) Measurement Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate.
-
To induce IDO1 expression, treat the cells with interferon-gamma (IFN-γ) for 24 hours.
-
Treat the IFN-γ-stimulated cells with different concentrations of this compound for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Kynurenine Detection:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples and transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Quantification:
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the kynurenine concentration based on a standard curve generated with known concentrations of L-kynurenine.
-
References
The Advent of IDO1 Degraders: A Technical Guide to PROTAC-Mediated Targeting of a Key Immunosuppressive Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a tantalizing target in cancer immunotherapy. As a key enzyme in the kynurenine (B1673888) pathway, IDO1 catalyzes the rate-limiting step of tryptophan catabolism, leading to a depletion of tryptophan and an accumulation of kynurenine and its metabolites.[1] This metabolic shift creates an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and promoting regulatory T-cell function.[1] However, clinical trials of IDO1 enzymatic inhibitors have yielded disappointing results, suggesting that the non-enzymatic functions of IDO1 may also play a significant role in tumor immune evasion.[2][3]
This has led to the development of a novel therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity.[3] This technical guide provides an in-depth overview of the discovery and development of PROTAC IDO1 Degrader-1, a pioneering molecule in this class, and its more potent successor, NU227326.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC IDO1 degraders operate by coopting the cell's natural protein disposal machinery. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.[4] By bringing IDO1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[4][5] This approach not only ablates the enzymatic activity of IDO1 but also eliminates any non-enzymatic scaffolding functions, offering a more comprehensive and sustained therapeutic effect.[3]
Caption: Mechanism of Action for PROTAC IDO1 Degrader.
Key PROTAC IDO1 Degraders and Their Efficacy
Several potent PROTAC IDO1 degraders have been developed and characterized. Below is a summary of their key performance metrics.
| Compound Name | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound (compound 2c) | Epacadostat | Pomalidomide | 2.84 µM | 93% | HeLa | [4][6] |
| NU223612 | BMS-986205 | Pomalidomide | ~100 nM (significant degradation) | Not specified | U87, GBM43 | [3] |
| NU227326 | BMS-986205 | Pomalidomide | 5 nM | >90% | Human GBM cells | [2][7] |
Experimental Protocols
IDO1 Degradation Assessment via Western Blotting
This protocol is fundamental for quantifying the reduction in IDO1 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate human glioblastoma (U87 or GBM43) or HeLa cells at a suitable density.
-
Induce IDO1 expression by treating cells with 50 ng/mL of human interferon-gamma (IFNγ) for 24 hours.[7]
-
Treat the IFNγ-stimulated cells with varying concentrations of the PROTAC IDO1 degrader (e.g., 1 nM to 10 µM) or vehicle control for 24 hours.[7]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize IDO1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Measurement of Kynurenine Levels
This assay assesses the functional consequence of IDO1 degradation by measuring the production of its enzymatic product, kynurenine.
-
Sample Collection:
-
Following treatment of cells with the PROTAC IDO1 degrader as described above, collect the cell culture supernatant.
-
-
Sample Preparation:
-
Centrifuge the supernatant to remove any cellular debris.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Analyze the supernatant for kynurenine levels using a reverse-phase HPLC system equipped with a UV detector.
-
Separate tryptophan and kynurenine using an isocratic mobile phase (e.g., 15 mM sodium phosphate (B84403) with 5% acetonitrile).
-
Quantify kynurenine by measuring its absorbance at 360 nm.
-
Calculate the concentration of kynurenine by comparing the peak area to a standard curve of known kynurenine concentrations.
-
In Vivo Efficacy in a Glioblastoma Mouse Model
This protocol outlines a representative in vivo study to evaluate the therapeutic potential of a PROTAC IDO1 degrader.
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice) for xenograft studies with human glioblastoma cell lines or immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
-
Tumor Cell Implantation:
-
Intracranially implant human (e.g., GBM43) or murine (e.g., GL261) glioblastoma cells into the brains of the mice.
-
-
Treatment Regimen:
-
Once tumors are established (as determined by bioluminescence imaging or other methods), randomize the mice into treatment and control groups.
-
Administer the PROTAC IDO1 degrader via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).[8]
-
-
Monitoring and Endpoints:
-
Monitor tumor growth using imaging techniques.
-
Record animal body weight and overall health status regularly.
-
The primary endpoint is typically overall survival.
-
At the end of the study or upon reaching a humane endpoint, collect tumors and other tissues for pharmacodynamic and pharmacokinetic analyses.
-
-
Pharmacodynamic Analysis:
-
Assess IDO1 protein levels in tumor tissue via Western blotting or immunohistochemistry to confirm target degradation in vivo.
-
-
Pharmacokinetic Analysis:
-
Collect blood and tissue samples at various time points after dosing to determine the concentration of the PROTAC degrader using LC-MS/MS. This helps to establish the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Signaling Pathways and Experimental Workflows
The development and characterization of PROTAC IDO1 degraders involve a logical progression of experiments to establish their efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC IDO1 degrader development.
Conclusion
PROTAC-mediated degradation of IDO1 represents a promising new frontier in cancer immunotherapy. By inducing the complete removal of the IDO1 protein, these novel therapeutics have the potential to overcome the limitations of traditional enzymatic inhibitors and more effectively reverse the immunosuppressive tumor microenvironment. The data presented for compounds like this compound and NU227326 demonstrate the potent and sustained degradation of IDO1, paving the way for further preclinical and clinical investigation. The detailed experimental protocols and logical workflows outlined in this guide provide a solid foundation for researchers and drug developers to advance the discovery and development of this exciting new class of anti-cancer agents.
References
- 1. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]
- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CNSC-27. AN IDO-PROTAC HIGHLIGHTS A NOVEL TRYPTOPHAN METABOLISM- INDEPENDENT ROLE FOR IMMUNOSUPPRESSIVE IDO IN HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSIG-33. A 2ND GENERATION IDO1 PROTEIN DEGRADER TO OVERCOME NON-ENZYME-MEDIATED IDO1-DEPENDENT IMMUNE SUPPRESSION FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Cereblon E3 Ligase in PROTAC-Mediated Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This technology harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation.[3][4] At the heart of many successful PROTACs is the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the UPS that has been effectively co-opted for therapeutic purposes.[5][6][7] This technical guide provides a comprehensive overview of the pivotal role of CRBN in PROTAC-mediated degradation, detailing the underlying mechanisms, experimental methodologies for its characterization, and quantitative data to inform rational drug design.
The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action
The UPS is a tightly regulated pathway responsible for the degradation of the majority of intracellular proteins, playing a crucial role in maintaining cellular homeostasis.[8][9][10] The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][10][11] The E3 ligase is the substrate recognition component, providing specificity to the system by binding to specific target proteins.[4] Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome.[8][11][12]
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other binds to an E3 ligase.[5][7][13] By simultaneously engaging both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[14][15] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome.[3][15]
Cereblon (CRBN) as a Key E3 Ligase in PROTAC Technology
Cereblon is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[16][17][18] It has become one of the most widely used E3 ligases in PROTAC development for several reasons.[6][19] Potent and well-characterized small molecule ligands for CRBN, known as immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, were already clinically approved, providing a ready starting point for PROTAC design.[16][20][21] These ligands bind to a specific pocket in CRBN, and their derivatives can be readily incorporated into PROTAC structures.[17]
The binding of a PROTAC's CRBN ligand to the E3 ligase, in concert with the POI ligand binding to its target, facilitates the formation of a productive ternary complex.[14] The stability and geometry of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[22][23]
A key concept in CRBN-mediated degradation is the recruitment of "neosubstrates."[18][24][25] IMiDs themselves can act as "molecular glues," inducing the degradation of proteins that are not natural substrates of CRBN by altering its surface to create new binding interfaces.[17][26] PROTACs leverage a similar principle, but with the specificity for the target protein being directed by the POI ligand.
Quantitative Data in CRBN-Based PROTAC Development
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1][10][23] The binding affinities of the PROTAC for both the target protein and CRBN, as well as the cooperativity of ternary complex formation, are also crucial for optimizing PROTAC performance.
| PROTAC Name | Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to CRBN (nM) | Reference |
| dBET1 | BRD4 | Pomalidomide | MV4;11 | ~8 | >90 | ~1700 | [12] |
| ARV-825 | BRD4 | Pomalidomide | MM.1S | 0.96 | >95 | - | [27] |
| SD-36 | STAT3 | Pomalidomide | SU-DHL-1 | 28 | >90 | - | [28] |
| Compound 156 | SMARCA2 | Degron | - | 3 | - | < 10,000 | [25] |
| I-265 | IRAK4 | Thalidomide analog | PBMCs | < 100 | - | - | [25] |
Note: The values presented are approximate and can vary based on experimental conditions such as cell line, treatment duration, and assay methodology.
| CRBN Ligand | Binding Affinity (Kd or IC50) to CRBN | Method | Reference |
| Thalidomide | 111 nM (Kd) | SPR | [25] |
| Lenalidomide | 0.699 µM (IC50) | TR-FRET | [25] |
| Pomalidomide | 0.4 µM (IC50) | TR-FRET | [25] |
| Phenyl glutarimide (B196013) (PG) | 2.191 µM (IC50) | TR-FRET | [25] |
| Thalidomide analog 4 | 55 nM (Kd) | SPR | [25] |
| Thalidomide analog 5 | 549 nM (Kd) | SPR | [25] |
| Thalidomide analog 6 | 111 nM (Kd) | SPR | [25] |
Experimental Protocols
A variety of biophysical and cell-based assays are essential for the development and characterization of CRBN-recruiting PROTACs.
Ternary Complex Formation Assays
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[2][16]
Protocol:
-
Reagents: Biotinylated target protein, GST-tagged CRBN complex, PROTAC compound, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Procedure:
-
Prepare a solution containing the biotinylated target protein and the GST-tagged CRBN complex in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC compound to the protein mixture in a microplate.
-
Incubate to allow for the formation of the ternary complex.
-
Add the Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
-
b) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This live-cell assay measures the proximity between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or protein.[8][12][29]
Protocol:
-
Reagents: Cells expressing NanoLuc®-CRBN and HaloTag®-Target Protein, HaloTag® NanoBRET™ 618 Ligand, NanoBRET™ Nano-Glo® Substrate.
-
Procedure:
-
Seed cells co-expressing NanoLuc®-CRBN and HaloTag®-Target Protein in a white-bottom 96-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with serial dilutions of the PROTAC compound.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission at 460 nm and the acceptor emission at >600 nm. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates ternary complex formation.
-
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[9][11][20]
Protocol:
-
Procedure:
-
Treat intact cells with the PROTAC compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other protein quantification methods.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Ubiquitination Assays
a) In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[12]
Protocol:
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/CUL4A/RBX1 complex, target protein, ubiquitin, ATP, and PROTAC compound.
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
-
b) Immunoprecipitation-Western Blot for Cellular Ubiquitination
This method detects the ubiquitination of the target protein in cells.[7]
Protocol:
-
Procedure:
-
Treat cells with the PROTAC compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
-
Protein Degradation Assays
Quantitative Western Blotting
This is the most common method to measure the extent of protein degradation.[5][7][11]
Protocol:
-
Procedure:
-
Treat cells with a range of PROTAC concentrations for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of total protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Quantitative Mass Spectrometry (e.g., with Tandem Mass Tags - TMT)
This proteomic approach provides a global and unbiased view of protein level changes upon PROTAC treatment, enabling assessment of selectivity.
Protocol:
-
Procedure:
-
Treat different cell populations with the PROTAC compound at various concentrations or with a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with a different isobaric TMT reagent.
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of each protein across the different conditions is determined by the reporter ion intensities in the MS/MS spectra.
-
Signaling Pathways and Experimental Workflows
Conclusion
The recruitment of the Cereblon E3 ligase has been a cornerstone in the rapid advancement of PROTAC technology. A thorough understanding of its role in the formation of the ternary complex and the subsequent ubiquitination and degradation of target proteins is paramount for the rational design of novel therapeutics. The suite of biochemical, biophysical, and cellular assays described herein provides a robust toolkit for researchers to characterize and optimize CRBN-based PROTACs, paving the way for the development of next-generation targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pelagobio.com [pelagobio.com]
- 23. bosterbio.com [bosterbio.com]
- 24. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 25. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. pubs.acs.org [pubs.acs.org]
Ternary Complex Formation of PROTAC IDO1 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies surrounding the ternary complex formation of PROTAC IDO1 Degrader-1. This document details the mechanism of action, quantitative data for key IDO1 degraders, experimental protocols for their characterization, and the relevant signaling pathways.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest through the ubiquitin-proteasome system. This compound is a first-in-class, potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] This degrader operates by hijacking the Cereblon E3 ligase to induce the ubiquitination and subsequent degradation of IDO1.[1] The formation of a stable ternary complex, consisting of this compound, the IDO1 target protein, and the E3 ligase, is a critical step for efficient protein degradation.
Mechanism of Action: The Ternary Complex
The fundamental mechanism of action for this compound involves the formation of a ternary complex. This process is initiated by the bifunctional nature of the PROTAC molecule, which possesses two distinct ligands connected by a linker. One ligand binds to the target protein (IDO1), while the other binds to an E3 ubiquitin ligase (Cereblon). This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated IDO1 is then recognized and degraded by the proteasome.
Figure 1: Ternary complex formation with this compound.
Quantitative Data for IDO1 PROTACs
The following table summarizes key quantitative data for this compound (also referred to as compound 2c) and other notable IDO1 degraders. While extensive biophysical data for the ternary complex of this compound is not publicly available, comparative data from other well-characterized IDO1 PROTACs are included to provide context for researchers.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | DC50 | IC50 | Cell Line | Binding Affinity (CRBN) | Ternary Complex Affinity | Cooperativity (α) | Reference |
| This compound (2c) | Epacadostat | Pomalidomide | 2.84 µM | 1.07 µM | HeLa | Not Reported | Not Reported | Not Reported | [1][2] |
| NU223612 | Linrodostat derivative | Pomalidomide | 0.329 µM | Not Reported | U87 | 290 nM | 117 nM | 2.5 | [3][4][5] |
| NU227326 | Linrodostat derivative | Pomalidomide | 5 nM | Not Reported | GBM | Not Reported | Not Reported | Not Reported | [6][] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of this compound and its ternary complex.
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., Cereblon) onto a sensor chip.
-
Analyte Injection: Inject the PROTAC and the target protein (IDO1) sequentially or as a pre-mixed complex over the sensor surface.
-
Data Analysis: Monitor the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon. Cooperativity (α) can be determined by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.
b) Isothermal Titration Calorimetry (ITC)
ITC measures the heat change associated with biomolecular interactions to determine thermodynamic parameters.
-
Sample Preparation: Place the E3 ligase in the sample cell and the PROTAC in the injection syringe.
-
Titration: Inject small aliquots of the PROTAC into the E3 ligase solution.
-
Data Analysis: Measure the heat released or absorbed during the binding event to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). To determine cooperativity, perform the titration in the presence of a saturating concentration of the target protein.
c) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay used to detect biomolecular interactions.
-
Reagent Preparation: Use donor and acceptor beads conjugated with antibodies or tags that recognize the E3 ligase and the target protein.
-
Assay Procedure: Incubate the E3 ligase, target protein, and PROTAC together with the donor and acceptor beads.
-
Signal Detection: Upon ternary complex formation, the beads are brought into close proximity, generating a chemiluminescent signal that is proportional to the extent of complex formation.
Cellular Degradation Assays
a) Western Blotting
Western blotting is used to quantify the levels of a specific protein in a cell lysate.
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time course.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for IDO1 and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of IDO1 degradation.
Figure 2: General experimental workflow for PROTAC evaluation.
b) Kynurenine Production Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
-
Cell Culture and Treatment: Culture cells that express IDO1 and treat them with the PROTAC.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using a colorimetric assay or by HPLC. A decrease in kynurenine levels indicates inhibition of IDO1 activity due to degradation.
IDO1 Signaling Pathway
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] Its expression is often upregulated in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of kynurenine.[9][11] This metabolic shift suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells, thereby creating an immunosuppressive environment that allows tumors to evade the immune system.[9][12] By inducing the degradation of IDO1, PROTACs can reverse this immunosuppression and enhance anti-tumor immunity.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
The Immunomodulatory Landscape of IDO1 Degradation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immunology, primarily recognized for its role in creating a tolerogenic microenvironment by catabolizing the essential amino acid tryptophan.[1][2][3] This activity—depleting tryptophan and producing immunosuppressive kynurenine (B1673888) metabolites—suppresses effector T-cell function and promotes regulatory T-cell (Treg) generation, allowing tumors to evade immune surveillance.[1][4][5] Beyond this canonical enzymatic function, IDO1 also possesses non-catalytic signaling capabilities that contribute to immune regulation.[5][6] While enzymatic inhibitors have been a major focus of therapeutic development, a more comprehensive strategy is emerging: the targeted degradation of the IDO1 protein. This approach not only ablates enzymatic activity but also eliminates its non-enzymatic scaffolding functions, offering a potentially more robust method to reverse immune suppression. This guide details the molecular mechanisms governing IDO1 degradation, quantifies its immunomodulatory consequences, and provides standardized protocols for its study.
Molecular Mechanisms of IDO1 Protein Degradation
The stability and turnover of the IDO1 protein are tightly regulated, primarily through the ubiquitin-proteasome system. This process involves a cascade of enzymes that tag IDO1 for destruction by the proteasome. Key players in this regulatory network include specific E3 ubiquitin ligases, which recognize IDO1, and deubiquitinating enzymes (DUBs) that counteract this process.
E3 Ubiquitin Ligases Targeting IDO1
Several E3 ligases have been identified that mediate IDO1 ubiquitination and subsequent degradation.
-
SOCS3 (Suppressor of Cytokine Signaling 3): In dendritic cells (DCs), pro-inflammatory signals like Interleukin-6 (IL-6) can switch a tolerogenic environment to an immunogenic one by triggering IDO1 degradation.[7][8] IL-6 induces the expression of SOCS3, which contains an SH2 domain that binds to phosphorylated tyrosine residues within IDO1's Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[7][8] Upon binding, SOCS3 recruits an Elongin-Cullin-SOCS (ECS) E3 ligase complex, which ubiquitinates IDO1, marking it for proteasomal degradation.[8][9]
-
CRL2KLHDC3: Recent studies have identified the Cullin-RING E3 ligase CRL2KLHDC3 as a mediator of the native, baseline turnover of IDO1.[10] A novel class of small-molecule degraders, termed "iDegs," has been shown to enhance the interaction between IDO1 and CRL2KLHDC3, thereby "supercharging" its natural degradation pathway.[10]
-
TRIM21 (Tripartite Motif Containing 21): The E3 ligase TRIM21 has also been implicated in the degradation of IDO1, contributing to its post-translational regulation.[11]
Deubiquitination and Stabilization of IDO1
The degradation process is actively opposed by deubiquitinating enzymes that remove ubiquitin tags, thereby stabilizing the IDO1 protein.
-
USP14 (Ubiquitin Specific Peptidase 14): USP14 has been identified as a key DUB that deubiquitinates and stabilizes IDO1.[11] By preventing TRIM21-mediated degradation, USP14 maintains high levels of IDO1 in cancer cells, promoting tryptophan metabolism and sustaining immune suppression.[11] Consequently, inhibiting USP14 presents a viable therapeutic strategy to induce IDO1 degradation.[11]
Visualization of IDO1 Degradation Pathway
The following diagram illustrates the key regulatory nodes controlling IDO1 stability, focusing on the opposing actions of SOCS3-mediated degradation and USP14-mediated stabilization.
Immunomodulatory Effects of IDO1 Degradation
Targeting IDO1 for degradation profoundly reverses its immunosuppressive effects, impacting multiple facets of the anti-tumor immune response. This occurs through the restoration of essential metabolites and the disruption of suppressive signaling cascades.
-
Restoration of Tryptophan and T-Cell Reinvigoration: IDO1 degradation halts the depletion of tryptophan, an amino acid critical for T-cell proliferation and function.[2][11] The concurrent reduction in kynurenine and its derivatives alleviates the direct inhibitory effects on effector T cells, reversing cellular anergy and promoting a robust anti-tumor response.[1][2]
-
Reduced Treg Differentiation: Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that drives the differentiation of naïve T cells into immunosuppressive FoxP3+ Tregs.[5] By eliminating the source of kynurenine, IDO1 degradation curtails the generation and maintenance of Tregs in the tumor microenvironment.
-
Modulation of Antigen-Presenting Cells (APCs): The degradation of IDO1 within DCs is a key event in switching them from a tolerogenic to an immunogenic state, enhancing their ability to prime effector T cells.[7][8]
-
Restoration of NK Cell and MDSC Function: The immunosuppressive environment created by IDO1 also impairs the function of Natural Killer (NK) cells and promotes the recruitment and activity of Myeloid-Derived Suppressor Cells (MDSCs).[5][11][12] Removing IDO1 helps restore NK cell cytotoxicity and reduces the suppressive impact of MDSCs.[4][11]
Visualization of Immunomodulatory Cascade
The following diagram outlines the logical sequence of immunological events that follow the targeted degradation of the IDO1 protein.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) | Semantic Scholar [semanticscholar.org]
- 10. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC IDO1 Degrader-1: A Technical Guide for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint in oncology, orchestrating an immunosuppressive tumor microenvironment by catalyzing the degradation of tryptophan to kynurenine (B1673888). While small-molecule inhibitors targeting the enzymatic activity of IDO1 have been developed, their clinical efficacy has been limited. This has spurred the development of a novel therapeutic modality: Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the IDO1 protein. This technical guide provides an in-depth overview of PROTAC IDO1 Degrader-1, a pioneering approach in this class, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.
Introduction: The Rationale for IDO1 Degradation
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1] Its overexpression in various cancers is associated with poor prognosis.[2] The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which promote the differentiation of regulatory T cells (Tregs) and induce T-cell apoptosis.[3][4]
Conventional IDO1 inhibitors have aimed to block its enzymatic function. However, emerging evidence suggests that IDO1 also possesses non-enzymatic scaffolding functions that contribute to pro-tumorigenic signaling, which are not addressed by enzymatic inhibitors.[5][6] This has led to the hypothesis that the complete removal of the IDO1 protein through targeted degradation would be a more effective therapeutic strategy.[7]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[8] A PROTAC consists of a ligand that binds to the target protein (in this case, IDO1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[5][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[8]
Mechanism of Action of this compound
This compound operates by hijacking the UPS to induce the selective degradation of the IDO1 protein. The process can be broken down into the following key steps:
-
Binding to IDO1 and E3 Ligase: The PROTAC molecule simultaneously binds to the IDO1 protein and an E3 ubiquitin ligase, forming a ternary complex.[5]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the IDO1 protein.[8]
-
Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[8]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple IDO1 proteins.[8]
This mechanism not only ablates the enzymatic activity of IDO1 but also eliminates its non-enzymatic functions, offering a more comprehensive approach to targeting this immunosuppressive pathway.[6][9]
Quantitative Preclinical Data
Several PROTAC IDO1 degraders have been developed and characterized in preclinical studies. The following tables summarize the key quantitative data for some of the most potent and well-described compounds, which can be considered representative of the "this compound" concept.
| Compound | Target Ligand Base | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Compound 2c | Epacadostat | Pomalidomide | HeLa | 2840 | 93 | [10] |
| NU223612 | BMS-986205 | CRBN | U87 GBM | 100 | N/A | [3][9] |
| NU227326 (Analog 21) | BMS-986205 | CRBN | U87 GBM | 5 | 88 | [5][11] |
| Analog 20 | BMS-986205 | CRBN | U87 GBM | 20 | 68 | [11] |
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of protein degradation achieved.
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| NU227326 (Analog 21) | U87 GBM | Kynurenine Production | Inhibition | Dose-dependent decrease in kynurenine levels | [5][11] |
| NU223612 | U87 GBM | NF-κB Phosphorylation | Inhibition | Inhibited IDO1-mediated NF-κB phosphorylation | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of PROTAC IDO1 degraders.
Cell Culture and IDO1 Induction
-
Cell Lines: Human glioblastoma (U87, GBM43) and cervical cancer (HeLa) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression, cells are treated with human interferon-gamma (IFN-γ) at a concentration of 50 ng/mL for 24 hours prior to treatment with the PROTAC degrader.[6][11]
Western Blotting for IDO1 Degradation
-
Treatment: IFN-γ-induced cells are treated with varying concentrations of the PROTAC IDO1 degrader or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6][11]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IDO1. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed to quantify the relative IDO1 protein levels, normalized to the loading control.[6][11]
Kynurenine Production Assay
-
Treatment: IFN-γ-induced cells are treated with the PROTAC IDO1 degrader or control.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde, or by using LC-MS/MS for higher sensitivity and specificity.
In Vivo Studies in Animal Models
-
Tumor Implantation: Human glioblastoma cells (e.g., U87) are intracranially implanted into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with the PROTAC IDO1 degrader (e.g., via intraperitoneal injection) or vehicle control.[6][12]
-
Efficacy Evaluation: Therapeutic efficacy is assessed by monitoring animal survival and measuring tumor burden through bioluminescence imaging or histological analysis of brain tissue.[6][12]
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues are harvested after treatment and analyzed for IDO1 protein levels by Western blotting or immunohistochemistry.[6][12]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
PROTAC IDO1 degraders represent a promising and innovative strategy for cancer immunotherapy. By inducing the complete degradation of the IDO1 protein, this approach has the potential to overcome the limitations of traditional enzymatic inhibitors by eliminating both the catalytic and non-catalytic functions of IDO1. The preclinical data for compounds such as NU227326 demonstrate picomolar to nanomolar potency in degrading IDO1 and inhibiting its immunosuppressive downstream effects.
Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to enhance their in vivo efficacy and safety profiles. Further investigation into their combinatorial potential with other immunotherapies, such as checkpoint inhibitors, is also a key area of interest. The continued development of PROTAC IDO1 degraders holds significant promise for providing a novel and effective treatment option for a wide range of cancers.
References
- 1. frontiersin.org [frontiersin.org]
- 2. fortislife.com [fortislife.com]
- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Preclinical Profile of PROTAC IDO1 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme implicated in tumor immune evasion through both its canonical enzymatic activity and non-enzymatic signaling functions. While traditional small molecule inhibitors have focused on blocking the catalytic activity of IDO1, their clinical success has been limited. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of the IDO1 protein, thereby ablating both its enzymatic and non-enzymatic roles. This technical guide provides a comprehensive overview of the preclinical data for PROTAC IDO1 Degrader-1, a first-in-class degrader that directs IDO1 to the Cereblon (CRBN) E3 ligase for ubiquitination and subsequent proteasomal degradation. This document details its mechanism of action, summarizes key in vitro and in vivo preclinical findings, and provides detailed experimental protocols for the assays cited.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to IDO1, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to both IDO1 and CRBN, the degrader facilitates the formation of a ternary complex, leading to the polyubiquitination of IDO1.[1] This ubiquitination marks the IDO1 protein for recognition and degradation by the 26S proteasome, resulting in the elimination of the IDO1 protein from the cell.[2] This degradation-based approach offers potential advantages over simple inhibition by addressing both the enzymatic and non-enzymatic scaffolding functions of IDO1.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. MAGL targeted PROTAC degrader simultaneously enhances P53 for synergistic treatment of glioblastoma stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Cellular Target Engagement of PROTAC IDO1 Degrader-1
This technical guide provides a comprehensive overview of the cellular target engagement of PROTAC IDO1 Degrader-1, designed for researchers, scientists, and drug development professionals. It details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data from key studies.
Introduction to IDO1 and PROTAC-mediated Degradation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan.[1][2] In the context of cancer, elevated IDO1 expression within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and promotes regulatory T cell function, thereby facilitating immune evasion by cancer cells.[1][3][4] Beyond its enzymatic role, IDO1 is also implicated in non-canonical signaling that contributes to immunosuppression.[3][5]
Conventional small molecule inhibitors have focused on blocking the catalytic activity of IDO1. However, these approaches have not yet translated into significant improvements in overall survival in clinical trials, potentially due to the non-enzymatic functions of the IDO1 protein.[1][3][5][6] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the entire IDO1 protein, thus abrogating both its enzymatic and non-enzymatic activities.[5][7]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[1][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][7]
Mechanism of Action: PROTAC-Induced IDO1 Degradation
The cellular mechanism of action for an IDO1 PROTAC degrader involves a series of orchestrated steps leading to the selective degradation of the IDO1 protein. This process is catalytic in nature, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Assessment of IDO1 Degradation
The potency and efficacy of IDO1 PROTACs are quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Several potent IDO1 degraders have been developed, with NU227326 and a compound referred to as '2c' being notable examples.[1][7][9]
Table 1: In Vitro Degradation of IDO1 by PROTACs
| PROTAC Compound | Cell Line | Assay Type | DC50 | Dmax | Treatment Time (hours) | Reference |
| NU227326 (21) | U87 | HiBiT Assay | 4.5 nM | 63% | 24 | [1][10] |
| NU227326 (21) | U87 | Western Blot | 7.1 nM | 88% (at 100 nM) | 24 | [1][11] |
| NU227326 (21) | GBM43 | Western Blot | 11.8 nM | Not Reported | 24 | [1][11] |
| NU227327 (20) | U87 | HiBiT Assay | 20 nM | 67% | 24 | [1][10] |
| NU227327 (20) | U87 | Western Blot | Not Reported | 68% (at 300 nM) | 24 | [1] |
| This compound (2c) | HeLa | Western Blot | 2.84 µM | 93% | 24 | [7][9] |
| NU223612 | U87 | Western Blot | 0.33 µM | Not Reported | 24 | [10] |
Note: The "Hook effect," an increase in protein levels at high PROTAC concentrations, has been observed for potent degraders like NU227326 and NU227327.[1][11]
Experimental Protocols for Target Engagement
Assessing the cellular target engagement of IDO1 PROTACs involves a series of well-defined experimental procedures. The following sections provide detailed methodologies for key assays.
General Cell Culture and IDO1 Induction
For most in vitro assays, human glioblastoma (U87, GBM43) or cervical cancer (HeLa) cell lines are utilized.[1][5][7] IDO1 expression is often low in these cells and needs to be induced.
Protocol:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
To induce IDO1 expression, treat the cells with human interferon-gamma (IFNγ) at a concentration of 50-100 ng/mL for 24 hours prior to PROTAC treatment.[4][5]
Western Blotting for IDO1 Degradation
Western blotting is a standard technique to visualize and quantify the reduction in IDO1 protein levels following PROTAC treatment.
Detailed Protocol:
-
Cell Treatment: Plate IFNγ-induced cells and treat with a range of PROTAC concentrations for 24 hours.[5]
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-tubulin) should also be used.[8][12]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IDO1 band intensity to the loading control.[5] The percentage of degradation is calculated relative to the vehicle-treated control.
HiBiT Assay for Quantitative Degradation Measurement
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time. It relies on the genetic tagging of the target protein with a small 11-amino-acid peptide (HiBiT).
Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., U87) endogenously expressing IDO1 tagged with the HiBiT peptide.
-
Assay Procedure:
-
Plate the HiBiT-tagged IDO1 cells in a 96-well plate.
-
Treat the cells with serial dilutions of the IDO1 PROTAC for a specified time (e.g., 24 hours).[1]
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged IDO1 protein.
-
-
Data Analysis: Calculate the DC50 value by plotting the luminescence signal against the PROTAC concentration and fitting the data to a dose-response curve.
Kynurenine Production Assay (Functional Assessment)
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine (Kyn). A reduction in Kyn levels indicates either enzymatic inhibition or degradation of the IDO1 protein.
Detailed Protocol:
-
Cell Treatment: Treat IFNγ-induced cells with various concentrations of the IDO1 PROTAC for 24-48 hours.[4]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[4]
-
Hydrolysis: Add trichloroacetic acid (TCA) to the supernatant (e.g., 35 µL of 6.1 N TCA to 70 µL of supernatant), and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to the more stable kynurenine.[4]
-
Precipitation Removal: Centrifuge the samples to pellet the precipitated proteins.[4]
-
Colorimetric Reaction: Transfer the clear supernatant to a new 96-well plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[4][13]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[4]
-
Quantification: Determine the kynurenine concentration by comparing the absorbance values to a standard curve prepared with known concentrations of kynurenine.[4] Alternatively, high-performance liquid chromatography (HPLC) can be used for more precise quantification of both tryptophan and kynurenine.[2][13]
Mechanistic Validation Studies
To confirm that IDO1 degradation occurs via the ubiquitin-proteasome system, co-treatment experiments can be performed.
-
Proteasome Inhibition: Co-treatment of cells with the IDO1 PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of IDO1, confirming the involvement of the proteasome.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for a Cereblon-based PROTAC) should competitively inhibit the formation of the ternary complex and thus prevent IDO1 degradation.[1]
Conclusion
The development of PROTACs targeting IDO1 represents a promising therapeutic strategy to overcome the limitations of enzymatic inhibitors by eliminating the entire protein.[3][7] The cellular target engagement of these degraders can be robustly assessed through a combination of Western blotting, sensitive reporter assays like HiBiT, and functional assays measuring kynurenine production. The quantitative data from these experiments are crucial for the optimization of potent and selective IDO1 degraders for cancer immunotherapy.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Consequences of IDO1 Protein Knockdown
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical rate-limiting enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888).[1][2] This function is a key mechanism of immune suppression, frequently exploited by cancer cells to evade immune surveillance.[2][3] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. The knockdown of the IDO1 protein, typically achieved through RNA interference (siRNA, shRNA) or gene editing (CRISPR), triggers a cascade of cellular events. This guide provides a comprehensive technical overview of these consequences, focusing on metabolic reprogramming, modulation of key signaling pathways, direct effects on cancer cell biology, and the reshaping of the tumor microenvironment. Detailed experimental protocols and quantitative data summaries are provided to support further research and development in this area.
Metabolic Reprogramming: The Kynurenine Pathway
The most immediate and direct consequence of IDO1 knockdown is the disruption of the kynurenine pathway of tryptophan metabolism.[4] IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).
Key Metabolic Shifts:
-
Reduced Kynurenine Production: Knockdown of IDO1 significantly decreases the production and release of kynurenine.[5]
-
Altered Kynurenine/Tryptophan (Kyn/Trp) Ratio: Consequently, the Kyn/Trp ratio, a key indicator of IDO1 activity, is dramatically reduced in cell supernatants and plasma.[4]
-
Tryptophan Shunting: With the kynurenine pathway inhibited, tryptophan may be shunted towards alternative metabolic fates, such as the serotonin (B10506) pathway.[6][7]
-
Impact on Downstream Metabolites: Levels of downstream kynurenine pathway metabolites, such as kynurenic acid and anthranilic acid, are also reduced.[7][8]
Quantitative Metabolic Data
| Parameter | Effect of IDO1 Knockdown | Cell/System Type | Reference |
| Kynurenine (Kyn) Release | Significantly decreased | FTC-133 Thyroid Cancer Cells | [5] |
| Kyn/Trp Ratio | Dramatically decreased | Supernatants of USP14-overexpressing cells | [4] |
| Plasma Kynurenine | Reduction observed | Ido1 Knockout Mice | [7] |
| NFK and L-KYN Levels | Decreased | Cervical Cancer Cells | [8] |
Modulation of Intracellular Signaling Pathways
IDO1 knockdown extends beyond simple metabolite changes, directly influencing critical intracellular signaling networks that govern cell survival, proliferation, and immune response.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Kynurenine pathway metabolites have been shown to activate this pathway.[9]
-
Reduced Activation: IDO1 knockdown leads to reduced phosphorylation (activation) of key pathway components, including Akt and mTOR.[9][10] In some contexts, this also affects the mTOR downstream effector S6K1.[10]
-
Functional Outcomes: Inhibition of this pathway contributes to the observed decrease in cell proliferation and increased apoptosis following IDO1 knockdown.[9][11] Tryptophan depletion by IDO1 is also known to inhibit mTORC1, triggering autophagy.[12][13]
Aryl Hydrocarbon Receptor (AhR) Signaling
Kynurenine is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote immunosuppression.[14][15]
-
Inhibition of AhR Translocation: By reducing kynurenine levels, IDO1 knockdown prevents the activation and nuclear translocation of AhR.[14]
-
Downstream Gene Expression: This leads to altered expression of AhR target genes, which can include genes involved in immune regulation and cell motility.
Signaling Pathway Diagrams
Caption: IDO1 knockdown blocks the conversion of tryptophan to kynurenine, preventing AhR activation.
Caption: IDO1 knockdown reduces PI3K/Akt/mTOR signaling, impacting cell proliferation.
Consequences for Cancer Cell Biology
The metabolic and signaling alterations induced by IDO1 knockdown have profound, generally anti-tumorigenic, effects on cancer cells.
-
Inhibition of Proliferation: IDO1 knockdown significantly inhibits cancer cell proliferation and colony formation across various cancer types, including bladder, cervical, and colon cancer.[9][16][17] This is often associated with cell cycle arrest, particularly in the G1 phase.[8]
-
Induction of Apoptosis: Silencing IDO1 expression promotes programmed cell death (apoptosis).[9][16][18]
-
Reduced Migration and Invasion: IDO1 knockdown has been shown to decrease the migratory and invasive capacity of cancer cells.[8][16]
-
Modulation of EMT: In bladder cancer, IDO1 knockdown can modulate markers of the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[16][17]
Quantitative Cell Biology Data
| Cell Line | Assay | Result of IDO1 Knockdown | Reference |
| T24 & UMUC3 (Bladder) | CCK-8 Proliferation | Significant inhibition of cell growth | [16][17] |
| T24 & UMUC3 (Bladder) | Colony Formation | Significantly inhibited | [16][17] |
| T24 & UMUC3 (Bladder) | Annexin V-PI Staining | Increased apoptosis | [16] |
| HeLa & SiHa (Cervical) | EdU Incorporation | Decreased cell proliferation | [18] |
| HeLa & SiHa (Cervical) | Flow Cytometry | Increased apoptotic cell populations | [18] |
| Colon Tumor Model | In vivo tumorigenesis | Fewer and smaller tumors, increased apoptosis | [9][11] |
Modulation of the Tumor Microenvironment (TME)
IDO1 is a master regulator of the immune landscape within the TME. Its knockdown can reverse the immunosuppressive state, making the tumor more susceptible to immune attack.
-
T-Cell Function: IDO1 knockdown in cancer cells or in vivo leads to a reduction in T-cell exhaustion.[19] This is characterized by decreased expression of inhibitory receptors like PD-1 and BTLA on CD4+ and CD8+ T-cells.[19] Concurrently, it increases the secretion of pro-inflammatory cytokines such as IL-2 and TNF-α.[19]
-
Regulatory T-Cells (Tregs): IDO1 activity is known to promote the expansion and function of immunosuppressive Tregs.[1][3] Its knockdown can therefore reduce Treg infiltration and function.
-
Natural Killer (NK) Cell Activity: In triple-negative breast cancer, silencing IDO1 in tumor cells enhances the cytolytic activity of co-cultured NK cells and increases their IFN-γ production.[20] This effect may be mediated by a reduction in the expression of the immune checkpoint HLA-G on cancer cells.[20]
Quantitative Immune Modulation Data
| Parameter | Effect of IDO1 Knockdown/shRNA | Cell/System Type | Reference |
| PD-1 on CD8+ T-cells | Decreased expression | Co-culture with LLC lung cancer cells | [19] |
| BTLA on CD8+ T-cells | Decreased expression | Co-culture with LLC lung cancer cells | [19] |
| PD-1 & BTLA on T-cells | Decreased expression | In vivo lung tumor-bearing mice | [19] |
| Serum IL-2 & TNF-α | Increased levels | In vivo lung tumor-bearing mice | [19] |
| NK Cell Cytotoxicity | Improved cytolytic activity | Co-culture with TNBC cells | [20] |
| NK Cell IFN-γ Production | Increased | Co-culture with TNBC cells | [20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for key experiments.
siRNA-Mediated Knockdown of IDO1
This protocol describes the transient knockdown of IDO1 in a cultured cancer cell line.
-
Cell Seeding: Seed cells (e.g., FTC-133, T24, LLC) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection (e.g., 0.1 × 10^6 cells/mL).[5] Culture overnight in appropriate growth medium.
-
Transfection Reagent Preparation: On the day of transfection, dilute a validated IDO1-specific siRNA (and a non-targeting negative control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions. A typical final siRNA concentration is 50-100 pmol per well.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time depends on the cell line and the specific downstream assay.
-
Validation: Harvest cells at the desired time point. Confirm knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western Blot) levels.[5][19]
Western Blot for IDO1 and Signaling Proteins
This protocol is for assessing protein expression levels post-knockdown.
-
Cell Lysis: Wash transfected cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-IDO1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) diluted in blocking buffer, typically overnight at 4°C. Also, probe for a loading control (e.g., β-actin, β-tubulin, or GAPDH).[5][10]
-
Washing & Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control.
Kynurenine/Tryptophan Metabolite Analysis
This protocol outlines the measurement of key metabolites in cell culture supernatant.
-
Sample Collection: Collect cell culture supernatant from IDO1-knockdown and control cells. Centrifuge to remove any cellular debris.
-
Sample Preparation: Precipitate proteins from the supernatant by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and incubating on ice. Centrifuge at high speed to pellet the protein.
-
Analysis by HPLC or LC-MS/MS: Analyze the resulting supernatant for tryptophan and kynurenine concentrations.[4]
-
HPLC Method: Use a C18 reverse-phase column. Tryptophan can be detected by its native fluorescence (Excitation: 285 nm, Emission: 365 nm). Kynurenine can be detected by UV absorbance at 360 nm.
-
LC-MS/MS Method: This method offers higher sensitivity and specificity and is preferred for complex samples. Use appropriate stable isotope-labeled internal standards for accurate quantification.
-
-
Data Calculation: Quantify the absolute concentrations based on standard curves and calculate the Kyn/Trp ratio for each sample.
Experimental Workflow Diagram
Caption: A general workflow for studying the cellular effects of IDO1 knockdown in vitro.
Conclusion and Future Directions
The knockdown of IDO1 protein initiates a multifaceted cellular response with significant therapeutic potential, particularly in oncology. The primary consequences—disruption of the kynurenine pathway, inhibition of pro-tumorigenic signaling (PI3K/Akt/mTOR), reduced cancer cell proliferation and survival, and reversal of immune suppression in the TME—collectively argue for its continued investigation as a therapeutic target.
Future research should focus on:
-
Non-enzymatic Functions: Some studies suggest IDO1 may have signaling functions independent of its catalytic activity.[5][21] Knockdown strategies, which remove the entire protein, are ideal for studying the loss of both enzymatic and non-enzymatic roles.
-
Compensatory Pathways: The knockdown of IDO1 may lead to the upregulation of compensatory tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO2).[8][22] Understanding and targeting these pathways may be crucial for effective therapy.
-
Combination Therapies: Given its profound impact on the immune microenvironment, combining IDO1 knockdown strategies (e.g., therapeutic siRNA) with other immunotherapies, such as checkpoint inhibitors, remains a highly promising avenue for enhancing anti-tumor responses.[4][19]
This guide provides a foundational framework for understanding the complex cellular outcomes of IDO1 knockdown, equipping researchers and developers with the necessary data, protocols, and conceptual models to advance this field.
References
- 1. mdpi.com [mdpi.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic adaptations of ovarian tumors in patients treated with an IDO1 inhibitor constrains antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of indoleamine-2,3-dioxygenase 1, tryptophan-2,3-dioxygenase, and Ido1/Tdo2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED ARTICLE: Indoleamine 2,3-Dioxygenase 1 (IDO1) Promotes Cardiac Hypertrophy via a PI3K-AKT-mTOR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of IDO1 and IDO2 on the B Cell Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gene silencing of indoleamine 2,3-dioxygenase 1 inhibits lung cancer growth by suppressing T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IDO-1 impairs antitumor immunity of natural killer cells in triple-negative breast cancer via up-regulation of HLA-G - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor Cell IDO Enhances Immune Suppression and Decreases Survival Independent of Tryptophan Metabolism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
The Impact of PROTAC IDO1 Degrader-1 on Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan metabolism pathway and a key regulator of immune suppression, particularly within the tumor microenvironment. Its upregulation in various cancers correlates with poor prognosis. While small molecule inhibitors of IDO1 have been developed, they have shown limited clinical efficacy. A new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage by inducing the complete degradation of the IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic functions. This technical guide provides an in-depth analysis of PROTAC IDO1 Degrader-1 and other notable IDO1-targeting PROTACs, focusing on their effects on tryptophan metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to IDO1 and Tryptophan Metabolism
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1] This process has two major immunosuppressive consequences: the depletion of the essential amino acid tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively promote an immunosuppressive environment.[2] The therapeutic targeting of IDO1 aims to reverse this immunosuppression and enhance anti-tumor immunity.[3]
PROTAC-Mediated Degradation of IDO1
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4] An IDO1-targeting PROTAC consists of a ligand that binds to IDO1, another ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[3] This approach not only ablates the enzymatic activity of IDO1 but also its non-enzymatic signaling functions, offering a more comprehensive inhibition strategy compared to traditional small molecule inhibitors.[5]
Quantitative Analysis of PROTAC IDO1 Degraders
Several PROTACs targeting IDO1 have been developed and characterized. This section provides a comparative summary of the quantitative data for "this compound" and other key molecules.
Table 1: In Vitro Degradation Potency of PROTAC IDO1 Degraders
| Compound Name | Other Designations | E3 Ligase Ligand | Cell Line | DC50 | Maximum Degradation (Dmax) | Reference(s) |
| This compound | Compound 2c | Pomalidomide (Cereblon) | HeLa | 2.84 µM | 93% | [6] |
| NU223612 | Compound 6 | Pomalidomide (Cereblon) | U87 | 0.329 µM | Not Reported | [7] |
| NU223612 | Compound 6 | Pomalidomide (Cereblon) | GBM43 | 0.5438 µM | Not Reported | [7] |
| NU227326 | Compound 21 | Pomalidomide (Cereblon) | U87 | 7.1 nM | 88% (at 100 nM) | |
| NU227326 | Compound 21 | Pomalidomide (Cereblon) | GBM43 | 11.8 nM | Not Reported | |
| NU227326 | Compound 21 | Pomalidomide (Cereblon) | Human GBM cells | 5 nM | Not Reported |
Disclaimer: The data presented are compiled from different studies, and direct head-to-head comparisons in a single standardized model are limited.
Table 2: Effect of PROTAC IDO1 Degraders on Kynurenine Production
| Compound Name | Cell Line | Treatment Conditions | Effect on Kynurenine Levels | Reference(s) |
| NU223612 | IFNγ-stimulated GBM cells | Dose-dependent | Dose-dependent inhibition | [5] |
| NU227326 | IFNγ-stimulated U87 cells | Dose-dependent | Dose-dependent inhibition | |
| NU227326 | IFNγ-stimulated GBM43 cells | Dose-dependent | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the tryptophan metabolism pathway, the mechanism of PROTAC-mediated IDO1 degradation, and a typical experimental workflow for evaluating these compounds.
Detailed Experimental Protocols
Western Blotting for IDO1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of IDO1 protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87 glioblastoma, HeLa) in 6-well plates.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ; e.g., 50 ng/mL for 24 hours).
-
Treat the IFNγ-stimulated cells with varying concentrations of the PROTAC IDO1 degrader for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IDO1 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
HPLC/LC-MS for Tryptophan and Kynurenine Quantification
This method is used to measure the concentrations of tryptophan and its metabolite kynurenine in cell culture supernatants or cell lysates.
-
Sample Preparation:
-
Collect cell culture media or prepare cell lysates from cells treated with the PROTAC IDO1 degrader.
-
To precipitate proteins, add trichloroacetic acid to the samples.
-
Centrifuge the samples and collect the supernatant.
-
An internal standard (e.g., 3-nitro-L-tyrosine) can be added for accurate quantification.
-
-
Chromatographic Separation:
-
Inject the prepared samples into a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a C18 reversed-phase column for separation.
-
Employ an isocratic or gradient mobile phase (e.g., a mixture of a buffer like sodium dihydrogen phosphate (B84403) and an organic solvent like methanol).
-
-
Detection and Quantification:
-
HPLC with UV/Fluorescence Detection:
-
Detect kynurenine by UV absorbance at approximately 360 nm.
-
Detect tryptophan by its natural fluorescence (excitation at ~285 nm, emission at ~365 nm).
-
-
LC-MS/MS:
-
For higher sensitivity and specificity, use tandem mass spectrometry.
-
Monitor specific precursor-to-product ion transitions for tryptophan, kynurenine, and the internal standard.
-
-
Quantify the concentrations of tryptophan and kynurenine by comparing their peak areas to a standard curve of known concentrations.
-
HiBiT-based Degradation Assay for DC50 Determination
This is a quantitative, luminescence-based assay for determining the potency (DC50) of PROTACs.
-
Cell Line Engineering:
-
Use CRISPR/Cas9 to insert a small HiBiT peptide tag into the endogenous IDO1 gene in the target cell line.
-
-
Cell Treatment:
-
Plate the engineered cells in a 96-well plate.
-
Induce IDO1-HiBiT expression with IFNγ.
-
Treat the cells with a serial dilution of the PROTAC IDO1 degrader.
-
-
Lysis and Detection:
-
Lyse the cells and add a detection reagent containing LgBiT protein, which binds to HiBiT to form a functional NanoLuc luciferase.
-
Measure the luminescence signal, which is proportional to the amount of remaining IDO1-HiBiT protein.
-
-
Data Analysis:
-
Plot the luminescence signal against the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 value (the concentration at which 50% of the target protein is degraded).
-
Conclusion
PROTAC IDO1 degraders represent a promising therapeutic strategy for cancers that rely on IDO1-mediated immune evasion. By inducing the complete degradation of the IDO1 protein, these molecules can more effectively abrogate its immunosuppressive functions compared to traditional inhibitors. The data presented in this guide highlight the potent activity of compounds like this compound and the significant improvements in potency achieved through rational drug design, as seen with NU227326. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to evaluate and compare the efficacy of novel IDO1-targeting therapeutics. Further preclinical and clinical investigation of these potent IDO1 degraders is warranted to fully assess their therapeutic potential.
References
- 1. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a new modality of "event-driven" pharmacology. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic strategy that harnesses the cell's own machinery to selectively eliminate disease-causing proteins.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailing its mechanism of action, key experimental protocols, and quantitative data on prominent PROTAC molecules.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The fundamental mechanism of action revolves around inducing proximity between the target protein and an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.
This orchestrated proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase).[5] Within this complex, the E3 ligase polyubiquitinates the POI, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][4] A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[3][6][7]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The signaling cascade initiated by a PROTAC molecule can be visualized as a series of sequential events, culminating in the degradation of the target protein and the recycling of the PROTAC.
Quantitative Efficacy of Clinical-Stage PROTACs
The therapeutic potential of PROTACs is underscored by the growing number of candidates entering clinical trials. These molecules have demonstrated potent and selective degradation of key cancer drivers and other disease-relevant proteins.
| PROTAC Molecule | Target Protein | Recruited E3 Ligase | Indication | DC50 (Half-maximal Degradation Concentration) | Dmax (Maximum Degradation) | Clinical Phase (as of late 2025) |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | CRBN | ER+/HER2- Breast Cancer | ~1 nM | >90% | Phase III[8][9] |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | CRBN | Prostate Cancer | <1 nM | >95% | Phase II[10][9] |
| ARV-766 | Androgen Receptor (AR) | - | Prostate Cancer | - | - | Phase I/II[1] |
| KT-474 (SAR444656) | IRAK4 | CRBN | Inflammatory Diseases | - | - | Phase II |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma cell lines | <1 nM | >95%[11] | Preclinical |
| SD-36 | STAT3 | CRBN | Various Cancers | ~25-50 nM | >90%[11] | Preclinical |
Note: The values presented are approximate and can vary based on experimental conditions such as treatment duration and cell type.[11]
Key Experimental Protocols in PROTAC Development
The development and validation of PROTACs rely on a suite of biophysical and cell-based assays to confirm their mechanism of action and efficacy.
Experimental Workflow for PROTAC Validation
A typical workflow for validating a novel PROTAC involves a series of sequential experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Protocol 1: Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[12] Several biophysical techniques can be employed to characterize this interaction.
Methodology: Surface Plasmon Resonance (SPR) [13]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN) onto a sensor chip surface.
-
Analyte Injection: Inject a solution containing the PROTAC molecule at various concentrations over the sensor surface to measure the binary interaction between the PROTAC and the E3 ligase.
-
Ternary Complex Formation: In a subsequent step, inject a mixture of the PROTAC and the purified target protein over the E3 ligase-coated surface.
-
Data Analysis: An increase in the SPR signal upon co-injection, compared to the injection of the PROTAC or target protein alone, indicates the formation of a ternary complex. Kinetic and affinity constants (KD) for both binary and ternary interactions can be determined from the sensorgrams.
Alternative Methodologies:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of complex formation.[13][14]
-
Biolayer Interferometry (BLI): An optical biosensing technique similar to SPR for measuring protein-protein and protein-small molecule interactions.[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when brought into close proximity by the PROTAC.[15]
Protocol 2: Ubiquitination Assays
Confirming that the PROTAC induces ubiquitination of the target protein is a critical step in elucidating its mechanism of action.
Methodology: Co-Immunoprecipitation (Co-IP) and Western Blot [16]
-
Cell Treatment: Treat cells with the PROTAC molecule or a vehicle control for a specified time. To prevent immediate degradation of the ubiquitinated protein and enhance its detection, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein, coupled to magnetic or agarose (B213101) beads, to pull down the target protein and its interacting partners.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a membrane. Probe the membrane with an antibody against ubiquitin to detect the presence of polyubiquitinated target protein. A ladder-like pattern of higher molecular weight bands indicates successful ubiquitination.
Alternative Methodologies:
-
In-cell Ubiquitination Assays (e.g., NanoBRET™): These assays use bioluminescence resonance energy transfer to detect the proximity of the target protein and ubiquitin in live cells.[17]
-
Mass Spectrometry: Can be used to identify specific lysine (B10760008) residues on the target protein that are ubiquitinated.[16]
Protocol 3: Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within the cell.
Methodology: Western Blotting [18]
-
Cell Treatment: Treat cells with a range of concentrations of the PROTAC molecule for various time points.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be calculated from the dose-response curve.
Alternative Methodologies:
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased quantification of changes in protein levels across the entire proteome, allowing for selectivity profiling.[15]
-
Flow Cytometry: Can be used to measure intracellular protein levels on a single-cell basis if a suitable antibody is available.
-
Reporter Gene Assays (e.g., NanoLuc® Luciferase): The target protein is fused to a reporter enzyme, and its degradation is measured by a decrease in reporter activity.[19]
Challenges and Future Directions
Despite the remarkable progress, the development of PROTACs is not without its challenges. These include optimizing pharmacokinetic and pharmacodynamic properties, understanding and overcoming mechanisms of resistance, and expanding the repertoire of recruitable E3 ligases.[3][20] Future innovations may focus on developing tissue-specific PROTACs, light-activated PROTACs for spatiotemporal control, and expanding the technology to degrade other biomolecules such as RNA.[4] The continuous refinement of experimental and computational tools will further accelerate the rational design of next-generation protein degraders, heralding a new era of targeted therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panomebio.com [panomebio.com]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
First-in-Class IDO1 Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic regulator in cancer, orchestrating immunosuppression through its enzymatic catabolism of tryptophan to kynurenine (B1673888). While enzymatic inhibitors of IDO1 have been developed, their clinical success has been limited, potentially due to non-enzymatic functions of the IDO1 protein. A new therapeutic modality, targeted protein degradation, offers a promising alternative by eliminating the entire IDO1 protein, thereby abrogating both its enzymatic and non-enzymatic activities. This technical guide provides an in-depth overview of the first-in-class IDO1 protein degraders, including both Proteolysis Targeting Chimeras (PROTACs) and novel monovalent degraders. We present a comprehensive summary of their preclinical data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and mechanisms of action.
Introduction to IDO1 and the Rationale for Degradation
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its derivatives.[1][2][3] These metabolic changes suppress the proliferation and function of effector T cells while promoting the differentiation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1][2]
Beyond its enzymatic role, IDO1 is also implicated in non-enzymatic signaling functions that contribute to tumorigenesis.[1][4][5][6] The clinical failure of several IDO1 enzymatic inhibitors, such as epacadostat (B560056), despite promising preclinical data, has highlighted the potential importance of these non-catalytic functions and underscored the need for therapeutic strategies that can eliminate the entire IDO1 protein.[1][7] Targeted protein degradation, a strategy that induces the ubiquitination and subsequent proteasomal degradation of a target protein, offers a compelling approach to overcome the limitations of traditional inhibitors.[1][8][9]
First-in-Class IDO1 Degraders: Preclinical Data
PROTAC-Based IDO1 Degraders
The first potent IDO1 degrader to be reported was a Proteolysis Targeting Chimera (PROTAC).[9][10] PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (IDO1) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
A pioneering study described the development of "PROTAC IDO1 Degrader-1" (also referred to as compound 2c), which conjugates the IDO1 inhibitor epacadostat to the cereblon (CRBN) E3 ligase ligand pomalidomide.[8][11][12] This degrader demonstrated potent and persistent degradation of IDO1 in HeLa cells.[9][11]
| Compound Name | Target Ligand | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Citation |
| This compound (2c) | Epacadostat | Pomalidomide | 7 PEG units | 2.84 µM | 93% | HeLa | [9][11][12] |
Subsequent work has explored other PROTAC designs, including those targeting the von Hippel-Lindau (VHL) E3 ligase and those with different linker compositions and attachment points, leading to the identification of additional potent degraders like NU223612 for glioblastoma.[4][5][6]
| Compound Name | Target Ligand | E3 Ligase Ligand | Linker | % IDO1 Degradation (at 10 µM) | Cell Line | Citation |
| NU223612 | Novel IDO1 Ligand | CRBN Ligand | Not specified | >90% | U87 Glioblastoma | [5] |
Monovalent IDO1 Degraders ("iDegs")
Recently, a novel class of monovalent IDO1 degraders, termed "iDegs," has been identified.[1] These pseudo-natural products, derived from (−)-myrtanol, induce IDO1 degradation through a distinct mechanism that does not involve the hijacking of a separate E3 ligase via a bifunctional modality. Instead, iDegs appear to enhance the natural degradation pathway of IDO1, which is mediated by the CRL2KLHDC3 E3 ligase.[1] These compounds induce structural changes in IDO1 that promote its ubiquitination and subsequent degradation.[2]
| Compound Name | DC50 | Dmax | Cell Line | Citation |
| iDeg-1 | ~1 µM | >90% | FTC-133 | [13] |
Signaling Pathways and Mechanisms of Action
IDO1-Mediated Immunosuppression
The signaling pathway initiated by IDO1 activity is central to its immunosuppressive function. The diagram below illustrates how IDO1-mediated tryptophan catabolism leads to T-cell suppression.
Caption: IDO1 signaling pathway leading to immune suppression.
Mechanism of Action: PROTAC-Based Degraders
PROTACs induce the degradation of IDO1 by forming a ternary complex between IDO1 and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Caption: Mechanism of action for a PROTAC-based IDO1 degrader.
Mechanism of Action: Monovalent "iDeg" Degraders
The novel "iDeg" class of degraders enhances the natural degradation pathway of IDO1 mediated by the KLHDC3 E3 ligase.
Caption: Mechanism of action for a monovalent "iDeg" IDO1 degrader.
Experimental Protocols
Cell Culture and IDO1 Induction
-
Cell Lines: HeLa (cervical cancer), U87 (glioblastoma), BxPC3 (pancreatic cancer), or other cancer cell lines expressing IDO1.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression, treat cells with interferon-gamma (IFN-γ) at a concentration of 20-50 ng/mL for 24-48 hours prior to treatment with the degrader compound.[5][6]
Western Blotting for IDO1 Degradation
-
Protocol:
-
Seed IFN-γ-primed cells in 6-well plates and treat with various concentrations of the IDO1 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize IDO1 levels to the loading control.
-
Kynurenine (Kyn) Assay for IDO1 Activity
-
Protocol:
-
Seed IFN-γ-primed cells in a 96-well plate and treat with the IDO1 degrader or inhibitor.
-
After the desired incubation period, collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the kynurenine concentration based on a standard curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Protocol:
-
Treat intact cells with the degrader compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting for IDO1.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[1]
-
Conclusion and Future Directions
First-in-class IDO1 protein degraders represent a novel and promising therapeutic strategy for cancer immunotherapy. By inducing the complete removal of the IDO1 protein, these molecules can overcome the limitations of enzymatic inhibitors by addressing both the catalytic and non-catalytic functions of IDO1.[1][4][5][6] The development of both PROTAC-based and monovalent degraders provides multiple avenues for therapeutic intervention.
Further research is needed to optimize the pharmacological properties of these degraders, including their potency, selectivity, and in vivo efficacy. Clinical trials will be essential to evaluate the safety and therapeutic potential of IDO1 degraders in cancer patients.[1][8] The insights gained from these studies will be crucial in determining the role of this exciting new class of drugs in the future of cancer treatment.
References
- 1. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of PROTAC IDO1 Degrader-1, a first-in-class potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy research.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that plays a significant role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1][2][3][4][5] This metabolic activity leads to the suppression of effector T cells and the activation of regulatory T cells, thereby creating a tolerant tumor microenvironment.[1][6] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.[7][8][9][10] this compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the IDO1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][11] This approach not only abrogates the enzymatic function of IDO1 but also eliminates its non-enzymatic scaffolding functions, offering a more comprehensive inhibition of its pro-tumorigenic activities.[7][8][10][12]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other notable IDO1 PROTACs, providing key metrics for their degradation and inhibitory activities.
Table 1: Degradation Potency and Efficacy of IDO1 PROTACs
| Compound/PROTAC | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference(s) |
| This compound (2c) | 2.84 µM | 93% | HeLa | Cereblon | [11][13] |
| NU227326 | 5 nM | - | U87 (GBM) | Cereblon | [12] |
| Analog 20 | - | 68% (at 300 nM) | U87 (GBM) | Cereblon | [12][14] |
| Analog 21 | - | 88% (at 100 nM) | U87 (GBM) | Cereblon | [12][14] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. -: Data not available from the provided search results.
Signaling Pathways
The degradation of IDO1 by PROTACs impacts downstream signaling pathways that are crucial for immune suppression in the tumor microenvironment.
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 10. frontiersin.org [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC IDO1 Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a significant role in creating an immunosuppressive microenvironment, which is often exploited by cancer cells to evade the immune system.[3][4] Elevated IDO1 expression is observed in various tumors and is often correlated with a poor prognosis.[4][5]
PROTAC IDO1 Degrader-1 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically target IDO1 for degradation.[6] This heterobifunctional molecule works by hijacking the cell's natural ubiquitin-proteasome system. It simultaneously binds to IDO1 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[2][6] This proximity induces the polyubiquitination of IDO1, marking it for degradation by the 26S proteasome.[2][7] By removing the entire IDO1 protein, this PROTAC not only inhibits its enzymatic activity but also abrogates any non-enzymatic functions, offering a powerful tool for studying IDO1 biology and as a potential therapeutic strategy.[8][9]
These application notes provide detailed protocols for utilizing this compound in cell culture to assess its efficacy in degrading IDO1 and to evaluate its functional consequences.
Mechanism of Action
This compound facilitates the degradation of the IDO1 protein through the ubiquitin-proteasome pathway.
IDO1 Signaling Pathway
IDO1 is a key metabolic enzyme that initiates the catabolism of tryptophan into kynurenine, which has downstream effects on immune cell function.
Data Presentation
The following tables summarize the degradation potency of this compound and a related, potent IDO1 PROTAC, NU223612, in various cell lines.
| Compound | Cell Line | DC50 | Dmax | Citation |
| This compound | HeLa | 2.84 µM | 93% | [6][7] |
| NU223612 | U87 | 0.3290 µM | >70% | [10] |
| NU223612 | GBM43 | 0.5438 µM | Not Reported | [10] |
DC50 : The concentration of the compound at which 50% of the target protein is degraded. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
General Experimental Workflow
A typical workflow for evaluating this compound in cell culture involves inducing IDO1 expression, treating cells with the degrader, and then assessing IDO1 degradation and its functional consequences.
Protocol 1: Western Blot Analysis of IDO1 Degradation
This protocol details the steps to quantify the degradation of IDO1 protein in cultured cells following treatment with this compound.
Materials:
-
Cell line expressing IDO1 (e.g., HeLa, U87)
-
This compound (stock solution in DMSO)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
IDO1 Induction: The following day, treat the cells with IFN-γ (e.g., 5 ng/mL for HeLa cells) for 24 hours to induce IDO1 expression.[6]
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO only).
-
Remove the IFN-γ containing medium and add the medium with the PROTAC dilutions.
-
-
Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the IDO1 signal to the loading control.
-
Plot the normalized IDO1 levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Kynurenine Measurement Assay
This colorimetric assay measures the concentration of kynurenine in the cell culture supernatant, which is a direct product of IDO1 enzymatic activity.
Materials:
-
Cell culture supernatant from Protocol 1
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-Kynurenine standard
-
96-well microplates (flat-bottom)
Procedure:
-
Sample Preparation:
-
After the desired incubation time with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant at 2500 rpm for 10 minutes to pellet any cell debris.[12]
-
-
Hydrolysis:
-
Colorimetric Reaction:
-
Measurement:
-
Read the absorbance at 492 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in the samples based on the standard curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of IDO1 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable chemical tool for studying the biological roles of IDO1. The provided protocols offer a framework for investigating its ability to induce IDO1 degradation in a cellular context and to assess the downstream functional consequences. These experiments will aid researchers in understanding the therapeutic potential of targeted IDO1 degradation.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. www2.nau.edu [www2.nau.edu]
Application Notes and Protocols for PROTAC IDO1 Degrader-1 Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunometabolic enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This creates an immunosuppressive tumor microenvironment.[3] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins.[4][5] PROTAC IDO1 Degrader-1 is a first-in-class degrader that specifically targets IDO1 for ubiquitination and subsequent proteasomal degradation by hijacking the Cereblon E3 ligase.[6][7] This document provides detailed application notes and protocols for the treatment of HeLa cells with this compound to assess its efficacy in degrading IDO1.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to IDO1 and another ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN).[7] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[4][7] This targeted protein degradation approach not only inhibits the enzymatic function of IDO1 but also eliminates the protein scaffold, potentially overcoming limitations of traditional small molecule inhibitors.[4]
Caption: Mechanism of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in HeLa cells.
Table 1: Degradation Efficacy of this compound in HeLa Cells
| Parameter | Value | Reference |
| DC₅₀ (50% Degradation Concentration) | 2.84 µM | [6] |
| Dₘₐₓ (Maximum Degradation) | 93% | [7][8] |
| Cell Line | HeLa | [7][8] |
| Treatment Time | 24 hours | [1] |
Table 2: Experimental Conditions for IDO1 Induction and Degradation
| Parameter | Condition | Reference |
| Cell Line | HeLa | [1] |
| IDO1 Induction Agent | Interferon-gamma (IFN-γ) | [1] |
| IFN-γ Concentration | 5 ng/mL | [1] |
| This compound Concentration | 10 µM (for notable decrease) | [1] |
| Incubation Time | 24 hours | [1] |
Experimental Protocols
Induction of IDO1 Expression in HeLa Cells with IFN-γ
This protocol describes the stimulation of IDO1 expression in HeLa cells using Interferon-gamma (IFN-γ), a known inducer of IDO1.[5][9]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture HeLa cells in complete growth medium to approximately 70-80% confluency.
-
Prepare a working solution of IFN-γ in complete growth medium at a final concentration of 5 ng/mL.[1]
-
Aspirate the old medium from the HeLa cells and wash once with sterile PBS.
-
Add the IFN-γ containing medium to the cells.
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator to induce IDO1 expression.[5]
Caption: Workflow for IDO1 Induction in HeLa Cells.
Treatment of HeLa Cells with this compound
This protocol outlines the treatment of IFN-γ-stimulated HeLa cells with this compound.
Materials:
-
IFN-γ stimulated HeLa cells (from Protocol 1)
-
This compound
-
DMSO (for stock solution)
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., a range for dose-response or a fixed concentration of 10 µM).[1]
-
Aspirate the IFN-γ containing medium from the stimulated HeLa cells.
-
Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest PROTAC concentration).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, proceed with downstream analysis such as Western Blotting or cell viability assays.
Western Blotting for IDO1 Protein Levels
This protocol describes the detection and quantification of IDO1 protein levels in cell lysates by Western Blotting.
Materials:
-
Treated HeLa cells (from Protocol 2)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated HeLa cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the primary antibody for the loading control.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative IDO1 protein levels.
-
Caption: Western Blotting Experimental Workflow.
Cell Viability Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Treated HeLa cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
Microplate reader
Procedure:
-
After treating the cells with this compound for the desired time, add 10-20 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.[2]
This luminescent assay measures the number of viable cells in a population.
Materials:
-
Treated HeLa cells in a 96-well plate
-
CellTox-Glo™ Reagent
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the CellTox-Glo™ Viability Assay.
-
Typically, this involves adding the CellTox-Glo™ Reagent to the wells containing the treated cells.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Signaling Pathway
IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Its expression is often upregulated in cancer cells, contributing to an immunosuppressive tumor microenvironment.[1][10] IFN-γ is a major inducer of IDO1 expression through the JAK-STAT signaling pathway.[10] The degradation of tryptophan and the production of kynurenine metabolites by IDO1 lead to the suppression of T-cell and NK cell function and the activation of regulatory T cells (Tregs).[1]
Caption: Simplified IDO1 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
- 5. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of IFN-γ and TNF-α-Responsive Regulatory Elements in the Synergistic Induction of Indoleamine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes: PROTAC IDO1 Degrader-1 for Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme frequently overexpressed in glioblastoma (GBM), the most aggressive primary brain tumor. IDO1 catalyzes the rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of kynurenine (B1673888) metabolites. This metabolic shift suppresses the anti-tumor immune response by inhibiting T-cell proliferation and promoting regulatory T-cell function.[1] Unlike traditional small molecule inhibitors that only block the enzymatic activity, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the complete degradation of the target protein.
PROTAC IDO1 Degrader-1, exemplified by the well-characterized compound NU223612, is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to specifically eliminate the IDO1 protein.[2] This molecule consists of a ligand that binds to IDO1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of IDO1, marking it for degradation by the proteasome.[2] These application notes provide a summary of the quantitative data for an IDO1 degrader in glioblastoma cell lines and detailed protocols for its evaluation.
Data Presentation
The efficacy of this compound has been quantified in various glioblastoma cell lines. The half-maximal degradation concentration (DC50) is a key metric representing the concentration of the degrader required to reduce the levels of the target protein by 50%.
| Cell Line | PROTAC Compound | DC50 (µM) | Reference |
| U87 | NU223612 | 0.329 | [3] |
| GBM43 | NU223612 | 0.5438 | [3] |
Signaling Pathways and Mechanism of Action
IDO1 expression in glioblastoma is often induced by interferon-gamma (IFN-γ), a cytokine released by activated T-cells in the tumor microenvironment. The signaling cascade involves the JAK-STAT pathway, leading to the transcription of the IDO1 gene. Downstream, IDO1's enzymatic activity and non-enzymatic functions can activate the NF-κB pathway, contributing to a pro-tumorigenic and immunosuppressive environment.
Figure 1: Simplified IDO1 signaling pathway in glioblastoma.
The this compound functions by forming a ternary complex with the IDO1 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IDO1 by the proteasome.
Figure 2: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in glioblastoma cell lines.
Figure 3: General experimental workflow.
Protocol 1: Cell Culture and IDO1 Induction
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87-MG, GBM43) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression, seed cells to be 70-80% confluent on the day of treatment. Treat the cells with 50 ng/mL of recombinant human IFN-γ for 24 hours prior to treatment with the PROTAC degrader.[3][4]
Protocol 2: Western Blot for IDO1 Degradation and NF-κB Signaling
-
Treatment: Following IFN-γ induction, treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-IDO1 (e.g., Cell Signaling Technology #86630, 1:1000 dilution)
-
Rabbit anti-phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3033, 1:1000 dilution)[5]
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (as a loading control, e.g., 1:5000 dilution)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][6] Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for IDO1 mRNA Expression
-
Treatment and RNA Extraction: Treat IFN-γ induced cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and the following primers:
-
Human IDO1:
-
Forward: 5'-GTGGCTTTGCTCTGCCAAAT-3'
-
Reverse: 5'-GCGTGTACCATTGTCGGC-3'
-
-
Human TBP (TATA-Box Binding Protein) - Housekeeping Gene:
-
Forward: 5'-TGCACAGGAGCCAAGAGTGAA-3'
-
Reverse: 5'-CACATCACAGCTCCCCACCA-3'[3]
-
-
Human RPL13A (Ribosomal Protein L13a) - Housekeeping Gene:
-
Forward: 5'-CCTGGAGGAGAAGAGGAAAGAGA-3'
-
Reverse: 5'-TTGAGGACCTCTGTGTATTTGTCAA-3'[3]
-
-
-
Thermocycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of IDO1 mRNA using the 2-ΔΔCt method, normalized to the expression of the housekeeping genes (TBP and RPL13A).[3]
References
- 1. MTT Assay [protocols.io]
- 2. ulab360.com [ulab360.com]
- 3. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
Application Notes and Protocols for IDO1 Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2][3] Its expression and activity are implicated in various physiological and pathological processes, including immune suppression, tumor evasion, and chronic inflammation.[2][4][5][6] Upregulation of IDO1 in the tumor microenvironment can lead to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape.[3][6] Consequently, IDO1 has emerged as a significant therapeutic target in oncology.[7] Understanding the mechanisms that regulate IDO1 protein levels, particularly its degradation, is crucial for the development of novel cancer immunotherapies. This document provides a detailed protocol for analyzing IDO1 degradation using Western blotting.
Signaling Pathway of IDO1 Degradation
IDO1 protein levels are tightly regulated by post-translational modifications, primarily through the ubiquitin-proteasome system. The phosphorylation of tyrosine residues within its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) plays a crucial role.[8] Phosphorylation of one ITIM can lead to the recruitment of SHP-1/2, promoting a feedforward loop that sustains IDO1 expression.[8] Conversely, phosphorylation of the second ITIM can recruit the suppressor of cytokine signaling 3 (SOCS3), which accelerates the proteasomal degradation of IDO1.[8] The E3 ubiquitin ligase TRIM21 has been identified as a direct ubiquitin E3 ligase for IDO1, mediating its ubiquitination and subsequent degradation.[9] This process can be reversed by deubiquitinating enzymes such as USP14, which stabilizes the IDO1 protein.[9]
References
- 1. biocompare.com [biocompare.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IDO1 Antibody (210-301-E58) | Rockland [rockland.com]
- 5. IDO1 Monoclonal Antibody (UMAB126) (UM500091) [thermofisher.com]
- 6. amsbio.com [amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Measurement of IDO1 Degradation with the HiBiT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway.[1][2][3] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 plays a significant role in creating an immunotolerant microenvironment, which can be exploited by tumors to evade immune surveillance.[2][3] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.[2][4] Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues, offers a novel therapeutic strategy to eliminate IDO1 protein, thereby overcoming limitations of traditional enzyme inhibitors.[4][5][6][7]
The HiBiT Protein Tagging System provides a highly sensitive and quantitative method to measure the degradation of target proteins in real-time and in a high-throughput manner.[8][9] This system utilizes an 11-amino acid peptide tag (HiBiT) that can be genetically fused to a protein of interest, such as IDO1.[8][10] The HiBiT tag has a high affinity for the LgBiT protein, and their complementation reconstitutes a bright and luminescent NanoBiT® enzyme.[5][9] The resulting luminescent signal is directly proportional to the abundance of the HiBiT-tagged protein, allowing for precise quantification of protein degradation.[9][11]
This application note provides a comprehensive overview and detailed protocols for the quantitative measurement of IDO1 degradation using the HiBiT assay.
Principle of the HiBiT Assay for IDO1 Degradation
The HiBiT assay for measuring IDO1 degradation involves the following key steps:
-
Generation of a HiBiT-IDO1 Fusion Protein: The 11-amino acid HiBiT tag is genetically fused to the IDO1 protein. This is typically achieved by CRISPR/Cas9-mediated knock-in at the endogenous IDO1 locus in a suitable cell line.[6][9][12] This approach ensures that the HiBiT-IDO1 fusion is expressed at physiological levels and is subject to the same regulatory mechanisms as the untagged protein.
-
Expression of LgBiT: The complementary LgBiT protein is co-expressed in the cells. This can be achieved through the use of a stable cell line expressing LgBiT or by transient delivery of LgBiT.[13]
-
Induction of IDO1 Degradation: The HiBiT-IDO1 expressing cells are treated with a compound designed to induce IDO1 degradation, such as an IDO1-targeting PROTAC or molecular glue.[4][14][15]
-
Detection and Quantification: The amount of remaining HiBiT-IDO1 is quantified by measuring the luminescence generated upon the addition of a substrate. A decrease in the luminescent signal directly correlates with the degradation of the HiBiT-IDO1 protein.[9] The assay can be performed in two formats:
-
Lytic Endpoint Assay: Cells are lysed, and the total amount of HiBiT-IDO1 is measured. This format is well-suited for high-throughput screening.[11]
-
Live-Cell Kinetic Assay: The luminescent signal is measured in real-time in living cells, providing kinetic data on the rate of protein degradation.[13][16]
-
Signaling Pathways and Experimental Workflows
Caption: IDO1 Targeted Protein Degradation Pathway.
Caption: HiBiT Assay Experimental Workflow.
Quantitative Data Summary
The HiBiT assay allows for the precise determination of key degradation parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Compound | Cell Line | Assay Time (h) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 20 | U87 | 24 | 20 | Not explicitly stated, but reached maximum degradation at 300 nM (68% degraded) | [14][17] |
| PROTAC 21 | U87 | 24 | 4.5 | Not explicitly stated, but reached maximum degradation at a lower dose than PROTAC 20 | [14][17] |
| PROTAC 21 | GBM43 | 24 | 11.8 | Not explicitly stated | [17] |
Experimental Protocols
Protocol 1: Generation of HiBiT-IDO1 Knock-in Cell Line using CRISPR-Cas9
This protocol describes the general steps for creating a cell line with the HiBiT tag inserted at the endogenous IDO1 locus.
Materials:
-
HEK293 or U87 glioblastoma cells[17]
-
Cas9 nuclease
-
Synthetic tracrRNA and crRNA targeting the desired insertion site in the IDO1 gene
-
Single-stranded oligonucleotide donor template containing the HiBiT sequence flanked by homology arms
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for enrichment of edited cells
Procedure:
-
Design and Synthesize CRISPR Components: Design a crRNA to target the desired insertion site at either the N- or C-terminus of the IDO1 coding sequence. Synthesize the crRNA, tracrRNA, and the donor DNA template.
-
Prepare Ribonucleoprotein (RNP) Complexes: Form RNP complexes by incubating Cas9 protein with the tracrRNA and crRNA.
-
Transfection: Transfect the target cells with the RNP complexes and the donor DNA template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Enrichment and Clonal Isolation: Enrich for edited cells using FACS (if a fluorescent reporter is included in the donor template) or by antibiotic selection. Isolate single-cell clones to establish a clonal cell line.
-
Verification: Verify the correct insertion of the HiBiT tag by PCR and Sanger sequencing of the genomic DNA. Confirm the expression of the HiBiT-IDO1 fusion protein by Western blotting using an anti-HiBiT antibody and by performing a HiBiT lytic assay.
Protocol 2: Lytic Endpoint HiBiT Assay for IDO1 Degradation
This protocol is suitable for determining the DC50 and Dmax of IDO1 degraders in a high-throughput format.
Materials:
-
HiBiT-IDO1 knock-in cells
-
White, opaque 96- or 384-well assay plates
-
IDO1 degrader compounds
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-IDO1 cells in a white, opaque assay plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the IDO1 degrader compounds. Add the compounds to the cells and incubate for the desired time (e.g., 6, 12, or 24 hours).[13][14]
-
Lysis and Detection: a. Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. b. Add the detection reagent to each well according to the manufacturer's instructions. c. Place the plate on a plate shaker for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: a. Normalize the luminescence signal to a vehicle-treated control. b. Plot the normalized luminescence as a function of the compound concentration. c. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[18]
Protocol 3: Live-Cell Kinetic HiBiT Assay for IDO1 Degradation
This protocol allows for the real-time measurement of IDO1 degradation kinetics.
Materials:
-
HiBiT-IDO1 knock-in cells co-expressing LgBiT
-
White, opaque 96- or 384-well assay plates
-
IDO1 degrader compounds
-
Nano-Glo® Endurazine™ Live Cell Substrate (Promega)
-
Luminometer with temperature control
Procedure:
-
Cell Plating: Plate the HiBiT-IDO1/LgBiT expressing cells in a white, opaque assay plate and incubate overnight.
-
Substrate Addition: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate for at least 30 minutes to allow the substrate to equilibrate.
-
Baseline Measurement: Measure the baseline luminescence before adding the degrader compounds.
-
Compound Addition: Add the IDO1 degrader compounds to the plate.
-
Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5-10 minutes) for several hours in a luminometer set to 37°C.
-
Data Analysis: a. Normalize the kinetic data to the baseline reading for each well. b. Plot the normalized luminescence over time for each compound concentration. c. Analyze the data to determine the rate of degradation.[16][18]
Protocol 4: Multiplexed Cell Viability Assay
To ensure that the observed decrease in luminescence is due to targeted protein degradation and not a result of compound-induced cytotoxicity, a cell viability assay can be multiplexed with the HiBiT assay.
Materials:
-
CellTiter-Glo® 2.0 Assay (Promega)
Procedure:
-
Perform HiBiT Assay: Follow the procedure for either the lytic or live-cell HiBiT assay.
-
Add CellTiter-Glo® Reagent: After the final luminescence reading for the HiBiT assay, add CellTiter-Glo® 2.0 Reagent to each well.
-
Incubate: Shake the plate for 5 minutes and then incubate at room temperature for 10-30 minutes.[13][16]
-
Measure Viability: Measure the luminescence to determine the relative number of viable cells.
By following these protocols, researchers can effectively and accurately quantify the degradation of IDO1, enabling the characterization and optimization of novel IDO1-targeting therapeutics.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [promega.com]
- 9. Target Degradation [promega.com]
- 10. HiBiT Protein Tagging Technology [promega.com]
- 11. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [worldwide.promega.com]
- 12. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. biorxiv.org [biorxiv.org]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay for PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system to eliminate specific target proteins.[1] These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[3]
PROTAC IDO1 Degrader-1 is a first-in-class degrader of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[4][5] This PROTAC recruits the Cereblon (CRBN) E3 ligase to polyubiquitinate IDO1, leading to its degradation.[4] The in vitro ubiquitination assay is a critical tool to biochemically validate the mechanism of action of this compound.[1] This assay directly measures the formation of polyubiquitinated IDO1 in a reconstituted system, confirming the PROTAC's ability to facilitate the transfer of ubiquitin to its target.[6]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a test tube. The process is initiated by the E1 activating enzyme, which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The this compound facilitates the formation of a ternary complex between IDO1 and the CRL4-CRBN E3 ligase complex. This proximity allows the E2-conjugated ubiquitin to be transferred to lysine (B10760008) residues on the IDO1 protein. The resulting polyubiquitinated IDO1 can be detected by Western blotting.[7]
Data Presentation
Table 1: Summary of In Vitro Ubiquitination of IDO1
| Component | Concentration | IDO1 Ubiquitination (Relative Units) |
| Complete Reaction | See Protocol | ++++ |
| - this compound | 0 µM | - |
| - ATP | 0 mM | - |
| - E1 Enzyme | 0 nM | - |
| - E2 Enzyme | 0 nM | - |
| - CRL4-CRBN E3 Ligase | 0 nM | - |
| - Ubiquitin | 0 µM | - |
| + Proteasome Inhibitor (e.g., MG132) | 10 µM | +++++ |
This table presents illustrative data. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Human Recombinant E1 Activating Enzyme (UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2)
-
Human Recombinant CRL4-CRBN E3 Ligase Complex
-
-
Proteins:
-
Human Recombinant IDO1 Protein
-
Human Recombinant Ubiquitin
-
-
PROTAC:
-
This compound
-
-
Buffer and Reagents:
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT)[3]
-
ATP Solution (10 mM)
-
Deionized Water (ddH₂O)
-
SDS-PAGE Loading Buffer
-
-
Antibodies:
-
Anti-IDO1 Antibody
-
Anti-Ubiquitin Antibody
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imager
-
Step-by-Step Protocol
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect the contents at the bottom.[1]
-
Prepare Master Mix: To ensure consistency, prepare a master mix containing the common reagents for all reactions. The final reaction volume is typically 25-50 µL.[1][3]
-
Reaction Setup: Assemble the reactions on ice in the following order. The concentrations provided are examples and may require optimization.
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
| Deionized Water | - | to 25 µL | - |
| Ubiquitination Buffer | 10x | 2.5 µL | 1x |
| ATP Solution | 10 mM | 2.5 µL | 1 mM |
| E1 Enzyme (UBE1) | 1 µM | 0.25 µL | 10 nM |
| E2 Enzyme (UBE2D2) | 40 µM | 0.25 µL | 400 nM |
| CRL4-CRBN E3 Ligase | 730 nM | 0.7 µL | 20 nM |
| Ubiquitin | 10 mg/mL | 0.5 µL | ~20 µM |
| IDO1 Protein | 1 mg/mL | 1 µL | ~1 µM |
| This compound | 1 mM | Variable (e.g., 0.25 µL) | Variable (e.g., 10 µM) |
-
Initiate Reaction: Mix the components gently and incubate the reactions at 30-37°C for 60-120 minutes with gentle agitation.[7][8]
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an anti-IDO1 antibody to detect the unmodified and ubiquitinated forms of IDO1. A ladder of higher molecular weight bands will indicate polyubiquitination.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.[3]
-
Mandatory Visualizations
Caption: PROTAC-mediated IDO1 ubiquitination pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Efficacy of PROTAC IDO1 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune evasion in cancer. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation. PROTAC IDO1 Degrader-1 is a heterobifunctional molecule designed to specifically target IDO1 for ubiquitination and subsequent proteasomal degradation, thereby offering a powerful approach to counteract tumor-associated immunosuppression.
This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound. The methodologies outlined herein will enable researchers to quantify the degradation of IDO1 protein and evaluate the functional consequence of its removal on enzyme activity.
Mechanism of Action: PROTAC-Mediated IDO1 Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] This bifunctional molecule consists of three key components: a ligand that binds to the IDO1 protein, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1] The simultaneous binding of this compound to both IDO1 and CRBN forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the IDO1 protein. The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome, leading to a reduction in total IDO1 levels.
IDO1 Signaling Pathway and its Role in Immunosuppression
IDO1 is a central node in a critical immunosuppressive pathway. Its expression is often upregulated in the tumor microenvironment, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ). The enzymatic activity of IDO1 depletes local tryptophan, an amino acid essential for T cell proliferation and function. The resulting tryptophan-starved environment, coupled with the accumulation of the downstream metabolite kynurenine, leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other relevant IDO1 degraders.
| Compound | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) | E3 Ligase Recruited | Reference |
| This compound | HeLa | 2.84 | 93 | 1.07 | Cereblon | [1] |
| NU223612 | U87 | 0.329 | - | - | Cereblon | [2] |
| NU223612 | GBM43 | 0.5438 | - | - | Cereblon | [2] |
| NU227326 | U87 | 0.005 | >90 | - | Cereblon | [3][4] |
| Analog 20 | U87 | 0.020 | 68 | - | Cereblon | [3] |
| Analog 21 | U87 | 0.0045 | 88 | - | Cereblon | [3] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of enzymatic activity.
Experimental Protocols
Protocol 1: Assessment of IDO1 Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of IDO1 protein in cultured cells following treatment with this compound.
Materials:
-
Cell line expressing IDO1 (e.g., HeLa, U87-MG)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1 (e.g., clone 1F8.2)[5]
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and IDO1 Induction: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. To induce IDO1 expression, treat the cells with IFN-γ (e.g., 5-50 ng/mL) for 24 hours.[1][6]
-
PROTAC Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the IFN-γ containing medium and replace it with the medium containing different concentrations of the degrader or vehicle control (DMSO). c. Incubate for the desired time points (e.g., 4, 8, 16, 24, 48 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate. g. Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the IDO1 band intensity to the loading control. c. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
Protocol 2: Measurement of IDO1 Enzymatic Activity via Kynurenine Assay
This colorimetric assay measures the production of kynurenine, the product of IDO1 enzymatic activity, in the cell culture supernatant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC IDO1 Degrader-1 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] It plays a significant role in immune suppression, particularly within the tumor microenvironment, by depleting tryptophan and producing immunosuppressive metabolites.[2][3] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting protein function, induce the targeted degradation of proteins via the cell's own ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][7] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]
PROTAC IDO1 Degrader-1 is a first-in-class molecule designed to specifically target IDO1 for degradation.[9] By hijacking the Cereblon E3 ligase, it induces the ubiquitination and subsequent proteasomal degradation of IDO1.[9] This approach offers a potential advantage over traditional inhibitors by eliminating both the enzymatic and non-enzymatic scaffolding functions of the IDO1 protein.[10][11] These application notes provide detailed protocols for analyzing the dose-response relationship of this compound, enabling researchers to quantify its potency and efficacy in degrading IDO1 and assess its impact on cell viability and pathway activity.
Mechanism of Action: PROTAC-Mediated IDO1 Degradation
PROTACs leverage the cell's natural protein disposal machinery. The this compound molecule simultaneously binds to the IDO1 protein and an E3 ubiquitin ligase (in this case, Cereblon), forming a ternary complex.[8][9] This proximity enables the E3 ligase to transfer ubiquitin molecules to the IDO1 protein. The resulting polyubiquitin (B1169507) chain acts as a tag, recognized by the 26S proteasome, which then unfolds and degrades the tagged IDO1 protein.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple IDO1 proteins.[7][8]
Figure 1: Mechanism of this compound.
Data Presentation: Dose-Response Characteristics
The potency and efficacy of this compound and other published IDO1 degraders are summarized below. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum degradation achieved. IC₅₀ is the concentration for 50% inhibition of enzymatic activity.
| Compound Name | DC₅₀ (Degradation) | Dmax (Degradation) | IC₅₀ (Inhibition) | Cell Line(s) | Treatment Time | E3 Ligase Recruited | Reference(s) |
| This compound | 2.84 µM | Not Reported | Not Reported | HeLa | 24 hours | Cereblon | [9] |
| NU223612 | 0.33 µM, 0.54 µM | >90% (approx.) | Not Reported | U87, GBM43 | 24 hours | Cereblon | [11] |
| Compound 21 (Optimized) | 4.5 nM, 7.1 nM, 11.8 nM | 88% | Not Reported | HeLa, U87, GBM43 | 24 hours | Cereblon | [12] |
| NU227326 | 5 nM | Not Reported | Not Reported | GBM cells | Not Reported | Cereblon | [12] |
| iDeg-1 (Monovalent Degrader) | Not Reported | 46% at 10 µM | 0.45 µM | BxPC3 | 6 hours | KLHDC3 (Native) | [13][14] |
Experimental Protocols
The following protocols provide a framework for characterizing the dose-response of this compound.
Experimental Workflow Overview
Figure 2: General workflow for dose-response analysis.
Protocol 1: Western Blot for IDO1 Degradation
This protocol determines the extent of IDO1 protein degradation following treatment with the PROTAC.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, U87, GBM43)[9][11]
-
Cell culture medium and supplements
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% w/v non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-IDO1, Mouse/Rabbit anti-β-Actin (or GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed 1.0 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat cells with an appropriate concentration of IFN-γ (e.g., 50 ng/mL) for 24 hours.[11][15]
-
PROTAC Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) in culture medium. Include a DMSO vehicle control.
-
Remove IFN-γ containing medium and add the PROTAC dilutions to the cells. Incubate for 24 hours at 37°C.[9][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[16]
-
Incubate the membrane with primary anti-IDO1 antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe for a loading control (β-Actin or GAPDH).[17]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IDO1 signal to the loading control. Plot the normalized IDO1 levels against the log of the PROTAC concentration to generate a dose-response curve and calculate the DC₅₀ value.
Protocol 2: MTS Assay for Cell Viability
This colorimetric assay assesses the effect of the PROTAC on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells and culture reagents
-
This compound
-
96-well clear-bottom tissue culture plates
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Allow cells to adhere overnight.
-
PROTAC Treatment: Add 100 µL of medium containing 2x concentrations of the serially diluted this compound to the wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS solution to each well.[18][19]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[18][19] The incubation time may need optimization depending on the cell type.
-
Absorbance Reading: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the PROTAC concentration.
Protocol 3: Kynurenine (Kyn) Measurement for IDO1 Activity
This protocol measures the production of kynurenine, the direct product of IDO1 enzymatic activity, to assess functional inhibition.
Materials:
-
Cells, culture reagents, and IFN-γ
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 30% (w/v)[21]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)[21][22]
-
L-Kynurenine standard
-
Microplate reader (480 nm absorbance)
Procedure:
-
Cell Seeding and Induction: Seed cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[21]
-
Protein Precipitation: Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[21][22]
-
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.[21]
-
Color Development: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[21]
-
Absorbance Reading: Measure the absorbance at 480 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample. Plot the kynurenine concentration against the log of the PROTAC concentration to determine the IC₅₀ value.
IDO1 Signaling Pathway Context
IDO1 exerts its immunosuppressive effects through two primary mechanisms: depletion of the essential amino acid L-tryptophan and the production of kynurenine and its downstream metabolites. This leads to the inhibition of effector T cell proliferation and the promotion of regulatory T cells (Tregs). Recent studies also suggest IDO1 has non-enzymatic signaling functions that can promote cancer progression through pathways like PI3K/AKT.[10][23]
Figure 3: Simplified IDO1 pathway and point of intervention.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Determining the Degradation Capacity of PROTAC IDO1 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of PROTAC IDO1 Degrader-1, a first-in-class degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). This PROTAC (Proteolysis Targeting Chimera) hijacks the Cereblon E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of the IDO1 protein.[1] The protocols outlined herein describe the necessary experimental procedures to determine two key parameters for PROTAC efficacy: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Adherence to these methodologies will enable researchers to accurately quantify the potency and efficacy of this degrader in a cellular context.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[2][3][4] It catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to N-formylkynurenine.[4] In the context of oncology, IDO1 is a significant immune checkpoint protein.[5] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[3][6]
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[7] this compound is a bifunctional molecule that binds to both IDO1 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin to IDO1, marking it for degradation by the proteasome.[1] This approach not only ablates the enzymatic function of IDO1 but also its non-enzymatic signaling roles.[8]
The efficacy of a PROTAC is quantified by its DC50 and Dmax values.[9] The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. The Dmax is the maximal percentage of protein degradation achievable, reflecting the efficacy of the degrader. This document provides the necessary protocols to determine these values for this compound.
Data Presentation
The following table summarizes the reported degradation performance of this compound in a specific cell line.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.84 µM | HeLa | [1] |
| Dmax | 93% | HeLa | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedures, the following diagrams are provided.
Caption: IDO1 Signaling Pathway in Immune Suppression.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for DC50 and Dmax Determination.
Experimental Protocols
The following protocols provide a general framework for determining the DC50 and Dmax of this compound. Optimization may be required for different cell lines or experimental conditions.
Protocol 1: Cell Culture and IDO1 Induction
-
Cell Line Maintenance: Culture a suitable human cell line, such as HeLa (cervical cancer), U87 (glioblastoma), or MDA-MB-231 (breast cancer), in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[10][11] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
IDO1 Induction: To induce the expression of IDO1, treat the cells with an appropriate concentration of interferon-gamma (IFN-γ), typically ranging from 25 to 100 ng/mL, for 24 hours prior to PROTAC treatment.[10][12] A non-IFN-γ treated control should be included to confirm baseline IDO1 expression.
Protocol 2: PROTAC Treatment and Cell Lysis
-
PROTAC Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations for the dose-response experiment. A typical concentration range to test would be from 0.01 µM to 30 µM.
-
Cell Treatment: Remove the IFN-γ containing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.
-
Incubation: Incubate the cells with the PROTAC for a predetermined amount of time, typically 24 hours.[1]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Concentration Determination: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
Protocol 3: Western Blot Analysis for IDO1 Degradation
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins by molecular weight is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) should also be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane several times with wash buffer (e.g., TBST). Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry and Data Analysis: Quantify the band intensities for IDO1 and the loading control using image analysis software. Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of IDO1 degradation for each PROTAC concentration relative to the vehicle-treated control.
-
DC50 and Dmax Determination: Plot the percentage of IDO1 remaining as a function of the PROTAC concentration. Use a non-linear regression analysis (e.g., [inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Alternative Protocol: HiBiT/NanoBRET Assay
For a more high-throughput and real-time analysis of protein degradation, a HiBiT/NanoBRET assay can be employed.[13][14][15] This method requires the generation of a cell line where the endogenous target protein is tagged with a small HiBiT peptide. The luminescence signal is directly proportional to the amount of tagged protein, allowing for a quantitative measure of degradation.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers to accurately determine the DC50 and Dmax values of this compound. Proper execution of these experiments is crucial for understanding the potency and efficacy of this degrader and for its further development as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the relevant biological pathways and experimental procedures, facilitating a deeper understanding of the scientific context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Enhancing CAR-T Cell Therapy with PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies.[1][2] However, its efficacy against solid tumors is often limited by the immunosuppressive tumor microenvironment (TME).[2] A key player in this immune evasion is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3] IDO1 is frequently overexpressed in various cancers and suppresses T-cell function by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, primarily kynurenine (B1673888).[2][3] This creates a significant barrier to the effectiveness of CAR-T cell therapy.
PROTAC IDO1 Degrader-1 is a novel therapeutic agent designed to overcome this challenge. It is a Proteolysis Targeting Chimera (PROTAC) that specifically targets IDO1 for degradation.[4] By hijacking the cell's natural ubiquitin-proteasome system, this compound leads to the ubiquitination and subsequent degradation of the IDO1 protein, thereby eliminating its immunosuppressive activity.[4]
This document provides detailed application notes and protocols for the co-treatment of CAR-T cells with this compound. It is intended to guide researchers in evaluating the synergistic anti-tumor effects of this combination therapy.
Mechanism of Action
The combination of this compound and CAR-T cell therapy leverages a dual approach to combat cancer. CAR-T cells are genetically engineered to recognize and kill tumor cells expressing a specific antigen.[1] Simultaneously, this compound removes a key immunosuppressive barrier within the TME, allowing the CAR-T cells to function more effectively.
Figure 1: Mechanism of synergistic action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound and its impact on CAR-T cell function.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | HeLa | 2.84 µM | [4] |
| Dmax | HeLa | 93% | [4] |
| DC50 | U87 (GBM) | 5 nM | [5][6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effect of IDO1 Inhibition on CAR-T Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | Condition | % Cytotoxicity Increase | Reference |
| AGS18.2-shCtrl | Various | - | Baseline | [7] |
| AGS18.2-shIDO1 | Various | IDO1 Knockdown | Significant Increase | [7] |
This table illustrates the principle that reducing IDO1 expression enhances CAR-T cell killing. Specific percentage increases would need to be extracted from graphical data in the cited source.
Table 3: Impact of IDO1 Inhibition on CAR-T Cell Cytokine Production
| Cytokine | Condition | Fold Increase | Reference |
| IFN-γ | IDO1 Inhibition | Significant Increase | [2] |
| TNF-α | IDO1 Inhibition | Significant Increase | [2] |
This table demonstrates the enhanced effector function of CAR-T cells in the presence of an IDO1 inhibitor. Specific fold increases would need to be calculated from the primary data.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro IDO1 Degradation Assay
This protocol is for determining the efficacy of this compound in downregulating IDO1 protein levels in tumor cells.
Materials:
-
Tumor cell line expressing IDO1 (e.g., HeLa, U87)
-
Complete cell culture medium
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed tumor cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
IDO1 Induction: The following day, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression.[8]
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ containing medium and add the PROTAC dilutions to the cells. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature.[9] e. Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.[9] f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities and normalize the IDO1 signal to the loading control. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
Figure 2: IDO1 Degradation Assay Workflow.
CAR-T Cell Co-culture and Cytotoxicity Assay (LDH Release)
This protocol measures the ability of CAR-T cells to kill tumor cells in the presence or absence of this compound.
Materials:
-
CAR-T cells
-
IDO1-expressing tumor cells (target cells)
-
Complete RPMI-1640 medium with 10% FBS and IL-2
-
This compound
-
DMSO (vehicle control)
-
96-well round-bottom plates
-
LDH cytotoxicity assay kit
Procedure:
-
Target Cell Preparation: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well.[10] If desired, pre-treat the target cells with this compound for 24 hours.
-
Co-culture Setup: a. Add CAR-T cells to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[10] b. If not pre-treated, add this compound or vehicle control to the co-culture. c. Include control wells:
- Target cells only (spontaneous LDH release)
- Target cells with lysis buffer (maximum LDH release)
- CAR-T cells only
-
Incubation: Incubate the plate for a specified time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.[10]
-
LDH Measurement: a. Centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer the supernatant to a new 96-well flat-bottom plate.[11] c. Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[10][11] d. Incubate in the dark at room temperature for 30 minutes.[11] e. Add the stop solution.[11] f. Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.[10]
Figure 3: CAR-T Cytotoxicity Assay Workflow.
Kynurenine Measurement Assay
This protocol is for quantifying the level of kynurenine in the cell culture supernatant, which is an indicator of IDO1 activity.
Materials:
-
Supernatant from cell cultures
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 15 mM potassium phosphate, pH 6.4, with 2.7% acetonitrile)[12]
-
Kynurenine standard
-
Trichloroacetic acid (TCA)
Procedure:
-
Sample Preparation: a. Collect the cell culture supernatant from the co-culture experiment. b. Deproteinate the supernatant by adding an equal volume of 10% TCA. c. Incubate on ice for 10 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. e. Collect the clear supernatant for analysis.
-
HPLC Analysis: a. Set up the HPLC system with the C18 column and the specified mobile phase.[12] b. Set the flow rate to 0.8 ml/min and the column temperature to 30°C.[12] c. Set the UV detector to measure absorbance at 360 nm for kynurenine.[12] d. Inject a standard curve of known kynurenine concentrations. e. Inject the prepared samples.
-
Data Analysis: a. Generate a standard curve by plotting the peak area against the kynurenine concentration. b. Determine the concentration of kynurenine in the samples by interpolating their peak areas from the standard curve.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and CAR-T cell combination therapy.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
IDO1-expressing human tumor cells
-
CAR-T cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant the tumor cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
CAR-T cells alone
-
This compound + CAR-T cells
-
-
Dosing:
-
Administer this compound according to a predetermined schedule (e.g., daily intraperitoneal injection).[8]
-
Administer CAR-T cells via intravenous injection.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume.
-
Monitor mouse body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for IDO1 and T-cell infiltration).
-
-
Data Analysis: Plot tumor growth curves and survival curves for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to the monotherapies.
Figure 4: In Vivo Study Workflow.
Conclusion
The co-administration of this compound with CAR-T cell therapy presents a promising strategy to enhance the efficacy of adoptive cell therapy, particularly in the context of solid tumors. By degrading IDO1, this combination therapy can overcome a critical immune checkpoint, leading to a more permissive tumor microenvironment for CAR-T cell activity. The protocols and data presented in these application notes provide a framework for researchers to further investigate and validate this innovative therapeutic approach.
References
- 1. Breakthrough for Anticancer Immunotherapy: Current Advances in Manufacturing Protocols of Chimeric Antigen Receptor-Based Therapies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor indoleamine 2,3-dioxygenase (IDO) inhibits CD19-CAR T cells and is downregulated by lymphodepleting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Application Notes and Protocols for Measuring Kynurenine Levels Following PROTAC IDO1 Degrader-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring kynurenine (B1673888) levels in biological samples after treatment with PROTAC IDO1 Degrader-1. This document includes the principles of the methodology, detailed experimental protocols, and expected outcomes.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[3][4] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine, which suppresses the anti-tumor immune response.[3][4][5]
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the IDO1 protein.[4][6][7] This molecule hijacks the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IDO1.[6][7] By degrading the IDO1 enzyme, this compound is expected to inhibit the production of kynurenine, thereby restoring immune function in the tumor microenvironment.[3][4]
Measuring kynurenine levels is a critical step in evaluating the efficacy of this compound. This can be achieved through various analytical methods, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a highly sensitive and specific technique.[8][9][10][11]
Principle of the Method
The quantification of kynurenine in biological samples (e.g., cell culture supernatants, plasma, or tissue homogenates) is based on stable isotope dilution LC-MS/MS. This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., kynurenine-d4) to the sample.[8] The sample is then processed to precipitate proteins and extract the analytes.[8][9][11] The extracted sample is injected into an LC system, where kynurenine and the internal standard are separated from other sample components on a reversed-phase column. The separated compounds are then introduced into a tandem mass spectrometer for detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of kynurenine.
Data Presentation
The following table summarizes hypothetical quantitative data demonstrating the dose-dependent effect of this compound on kynurenine levels in a cancer cell line stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
| This compound Concentration (µM) | Kynurenine Concentration (ng/mL) | Percent Inhibition of Kynurenine Production |
| 0 (Vehicle Control) | 1500 | 0% |
| 0.1 | 1275 | 15% |
| 0.5 | 825 | 45% |
| 1.0 | 450 | 70% |
| 2.5 | 180 | 88% |
| 5.0 | 75 | 95% |
| 10.0 | 60 | 96% |
Mandatory Visualizations
Caption: Mechanism of this compound leading to IDO1 degradation and reduced kynurenine.
Caption: Workflow for measuring kynurenine levels after PROTAC treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa, U87 glioblastoma).
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS, penicillin-streptomycin).
-
Reagents for IDO1 Induction: Recombinant human interferon-gamma (IFN-γ).
-
Compound: this compound.
-
Chemicals for Extraction:
-
Trifluoroacetic acid (TFA) or Methanol, LC-MS grade.[8]
-
Acetonitrile, LC-MS grade.
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
-
Standards:
-
Kynurenine standard.
-
Kynurenine-d4 (internal standard).[8]
-
-
Equipment:
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
IDO1 Induction: The following day, replace the media with fresh media containing IFN-γ (e.g., 5 ng/mL) to induce IDO1 expression.[6] Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the IFN-γ containing media and add the media with the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the PROTAC for a specified time course (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for kynurenine analysis. For adherent cells, the supernatant can be directly collected.[12][13][14] For suspension cells, pellet the cells by centrifugation and collect the supernatant. Store samples at -80°C until analysis.
Kynurenine Measurement by LC-MS/MS
-
Sample Preparation:
-
Thaw the collected cell culture supernatant samples on ice.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution (Kynurenine-d4).
-
Add 200 µL of cold methanol or an appropriate volume of trifluoroacetic acid to precipitate proteins.[8]
-
Vortex the samples for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.[9]
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is suitable for separation.[12][13]
-
Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[11]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: Inject 5-20 µL of the prepared sample.[12][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[8]
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions (m/z):
-
Optimize cone voltage and collision energy for each analyte and instrument.[8]
-
-
Data Analysis and Quantification:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of kynurenine standard into the same matrix as the samples (e.g., fresh cell culture media). Process these standards in the same manner as the experimental samples.
-
Quantification: Integrate the peak areas for both kynurenine and the internal standard (kynurenine-d4). Calculate the peak area ratio of kynurenine to kynurenine-d4. Determine the concentration of kynurenine in the samples by interpolating from the linear regression of the calibration curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Kynurenine in treated sample / Kynurenine in vehicle control)] x 100
-
-
Conclusion
This document provides a framework for the robust measurement of kynurenine levels to assess the efficacy of this compound. The provided protocols for cell-based assays and LC-MS/MS analysis, along with the illustrative data and diagrams, offer a comprehensive resource for researchers in the field of cancer immunotherapy and drug development. Adherence to these detailed methods will ensure the generation of high-quality, reproducible data.
References
- 1. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 14. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]
Application Notes and Protocols for Cell Permeability Assays of PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the cell permeability and target engagement of PROTAC IDO1 Degrader-1, a potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols outlined below are essential for characterizing the efficacy of this PROTAC in a cellular context.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of IDO1, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[2][3][4] this compound functions by hijacking the Cereblon E3 ubiquitin ligase to tag IDO1 for proteasomal degradation, thereby ablating both its enzymatic and non-enzymatic functions.[1][5][6] This approach offers a promising strategy for cancer immunotherapy.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 2.84 µM | HeLa | Concentration required to degrade 50% of IDO1 protein.[1] |
| Dₘₐₓ | 93% | HeLa | Maximum degradation of IDO1 protein observed.[1] |
| Treatment Time | 24 hours | HeLa | Incubation time to achieve significant degradation.[1] |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A | The PROTAC links IDO1 to the CRBN E3 ligase.[1][5] |
Signaling Pathway and Mechanism of Action
IDO1 plays a crucial role in immune evasion by cancer cells. Its degradation by this compound is expected to reverse these immunosuppressive effects.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal barrier.[9][10]
Objective: To determine the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well microplate with a filter membrane)
-
Acceptor plate (e.g., 96-well microplate)
-
Phospholipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare the PAMPA Plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to a final concentration of 100 µM.
-
Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[11][12]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_equ] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to a specific target protein.[13][14][15] It can be adapted to assess the cell permeability of PROTACs by comparing target engagement in intact versus permeabilized cells.[16]
Objective: To measure the intracellular target engagement of this compound with IDO1 and its interaction with the CRBN E3 ligase.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Expression vectors:
-
IDO1-NanoLuc® fusion vector
-
HaloTag®-CRBN fusion vector
-
-
NanoBRET™ fluorescent ligand (e.g., NanoBRET™ 618 Ligand)
-
HaloTag® NanoBRET™ Ligand
-
This compound
-
Digitonin (B1670571) for cell permeabilization
-
White, 96-well assay plates
-
Luminometer with BRET filters (450 nm and >600 nm)
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the IDO1-NanoLuc® and HaloTag®-CRBN expression vectors. Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Ligand Addition:
-
For IDO1 target engagement: Add the NanoBRET™ fluorescent ligand to the cells at the recommended concentration.
-
For ternary complex formation (IDO1-PROTAC-CRBN): Add the HaloTag® NanoBRET™ Ligand to label the HaloTag®-CRBN fusion protein.
-
-
PROTAC Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Intact vs. Permeabilized Cells:
-
Intact Cells: Proceed directly to measurement after a 2-hour incubation with the PROTAC.
-
Permeabilized Cells: After the 2-hour PROTAC incubation, add digitonin to a final concentration of 50 µg/mL to permeabilize the cell membranes.
-
-
Substrate Addition and Measurement: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Immediately measure the luminescence at 450 nm and >600 nm using a BRET-capable luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (>600 nm) by the donor signal (450 nm).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both intact and permeabilized cells.
-
The ratio of IC₅₀ (intact) / IC₅₀ (permeabilized) provides an indication of cell permeability. A ratio close to 1 suggests good permeability.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Cell Permeability Efficacy Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. selvita.com [selvita.com]
- 16. wechat.promega.com.cn [wechat.promega.com.cn]
Application Notes and Protocols: PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of PROTAC IDO1 Degrader-1 (CAS: 2488851-89-2), a potent first-in-class degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines the necessary protocols for creating stock solutions, performing cell-based assays, and understanding the underlying mechanism of action.
Introduction
This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to selectively target and degrade the IDO1 protein.[1][2][3][4] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy. Unlike traditional small molecule inhibitors that only block the enzymatic activity of IDO1, this compound eliminates the entire protein, thereby potentially overcoming resistance mechanisms and providing a more durable therapeutic effect.[5] This degrader recruits the Cereblon (CRBN) E3 ubiquitin ligase to the IDO1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 966.80 g/mol | [6] |
| CAS Number | 2488851-89-2 | [1][2][6][7] |
| Appearance | Yellow to brown solid | [1] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | 100 mg/mL (103.43 mM) (with ultrasonic treatment) | [6][7] |
| Solubility in Aqueous Solution | ≥ 2.5 mg/mL (2.59 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (clear solution) ≥ 2.5 mg/mL (2.59 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) (clear solution) 5 mg/mL (5.17 mM) (suspended solution with sonication) | [3] |
| In Vitro Activity (DC₅₀) | 2.84 µM in HeLa cells | [1][2][3][4] |
| Maximum Degradation (Dₘₐₓ) | 93% in HeLa cells | [3][5] |
| Storage of Solid | -20°C (desiccated) | [6] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Signaling Pathway and Mechanism of Action
This compound operates by inducing the proximity of IDO1 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent degradation of IDO1 by the 26S proteasome. This mechanism effectively eliminates the IDO1 protein, thereby inhibiting both its enzymatic and non-enzymatic functions.
Caption: Mechanism of PROTAC-mediated degradation of IDO1.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure for 10 mM DMSO Stock Solution:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For 1 mg of this compound (MW: 966.80 g/mol ), the required volume of DMSO for a 10 mM stock is approximately 103.4 µL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: In Vitro Cell-Based IDO1 Degradation Assay
This protocol describes a method to assess the degradation of IDO1 in a cellular context. HeLa cells are a suitable model as they can be induced to express IDO1.[3][5]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blot reagents and equipment
-
Primary antibody against IDO1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for in vitro IDO1 degradation assay.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
IDO1 Induction: The next day, treat the cells with IFN-γ (e.g., a final concentration of 5 ng/mL) for 24 hours to induce the expression of IDO1.[3]
-
PROTAC Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration in the medium should be kept below 0.5% to avoid cytotoxicity. A common concentration to observe significant degradation is 10 µM.[2][3] Include a vehicle control (DMSO only). Remove the IFN-γ containing medium and add the medium with the degrader or vehicle.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[2][3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA assay.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for IDO1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The percentage of IDO1 degradation can be calculated relative to the vehicle-treated control.
Troubleshooting
-
Poor Solubility: If the compound precipitates out of the stock solution, warm it gently and sonicate again. When preparing working dilutions in aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.
-
Low Degradation Efficiency:
-
Confirm IDO1 expression after IFN-γ induction via Western blot.
-
Optimize the concentration of the degrader and the incubation time. A time-course and dose-response experiment may be necessary.
-
Ensure the cells are healthy and not over-confluent.
-
-
Cell Toxicity: If significant cell death is observed, reduce the final concentration of DMSO in the culture medium and/or the concentration of the degrader. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the compound.
These application notes are intended to serve as a guide. Researchers may need to optimize the protocols for their specific cell lines and experimental conditions.
References
- 1. This compound|CAS 2488851-89-2|DC Chemicals [dcchemicals.com]
- 2. This compound - CAS:2488851-89-2 - KKL Med Inc. [kklmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ido1/2-in-1 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
troubleshooting PROTAC IDO1 Degrader-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with PROTAC IDO1 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the indoleamine 2,3-dioxygenase 1 (IDO1) protein. It functions by hijacking the ubiquitin-proteasome system (UPS). The degrader simultaneously binds to IDO1 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity triggers the polyubiquitination of IDO1, marking it for degradation by the proteasome.[1][2][3][4] This approach not only inhibits the enzymatic activity of IDO1 but also eliminates its non-enzymatic functions.[2][3][5]
Q2: What are the key parameters for IDO1 degradation by this compound?
The efficacy of this compound has been characterized in several cell lines. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Cell Line | DC50 (µM) | Dmax (%) | Experimental Conditions |
| HeLa | 2.84 | 93% | Treated with this compound for 24 hours after IFN-γ induction.[1][6] |
| U87 | Not explicitly stated, but potent degradation observed. | >90% | IDO1 induced with 50 ng/mL human IFNγ for 24 h, followed by treatment with the degrader.[2][3] |
| U87 (NU227326) | 0.0071 | Not specified | A potent analog of the original degrader.[7] |
| GBM43 (NU227326) | 0.0118 | Not specified | A potent analog of the original degrader.[7] |
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that the degradation of IDO1 is mediated by the proteasome, you can perform co-treatment experiments with a proteasome inhibitor, such as MG132 or bortezomib. If this compound's effect is dependent on the proteasome, co-treatment with a proteasome inhibitor should rescue IDO1 from degradation.
Q4: What are appropriate negative controls for my experiments?
Robust experimental design for PROTACs requires proper negative controls.[8] Two common types of inactive controls are recommended:
-
E3 Ligase Binding-Deficient Control: This control has a modification that prevents it from binding to the E3 ligase (Cereblon). For CRBN-based PROTACs, this can often be achieved by methylating the glutarimide (B196013) nitrogen.[9] This control helps demonstrate that the degradation is dependent on the recruitment of the E3 ligase.[9]
-
Target Protein Binding-Deficient Control: This control is altered to prevent it from binding to the protein of interest (IDO1). This helps to rule out off-target effects of the molecule that are independent of IDO1 binding.[9]
Troubleshooting Guide
Problem 1: Incomplete or no degradation of IDO1 is observed.
-
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The DC50 can vary between cell types.
-
-
Possible Cause 2: Insufficient Treatment Time.
-
Possible Cause 3: Low IDO1 Expression.
-
Possible Cause 4: Issues with Cellular Uptake or Efflux.
-
Solution: Verify the cellular permeability of the PROTAC in your system. If uptake is an issue, consider using a different delivery method or modifying the experimental conditions.
-
Problem 2: The "Hook Effect" is observed at high concentrations.
-
Description: The "hook effect" is a phenomenon common to PROTACs where the degradation efficiency decreases at very high concentrations.[7][12] This occurs because the formation of binary complexes (PROTAC-IDO1 or PROTAC-CRBN) becomes more favorable than the productive ternary complex (IDO1-PROTAC-CRBN).[12]
-
Solution: Perform a wide dose-response curve to identify the optimal concentration range for degradation and to characterize the hook effect in your system. If you are observing reduced efficacy at higher doses, use a lower concentration that is on the effective part of the dose-response curve.
-
Problem 3: Off-target effects are suspected.
-
Possible Cause: The PROTAC molecule or its components may have effects unrelated to IDO1 degradation.
-
Solution 1: Use the appropriate negative controls (E3 ligase binding-deficient and target binding-deficient) to demonstrate that the observed phenotype is a direct result of IDO1 degradation.[9]
-
Solution 2: Perform rescue experiments. If the observed phenotype is due to IDO1 degradation, re-expressing a degradation-resistant mutant of IDO1 should reverse the effect.
-
Solution 3: Employ orthogonal methods to verify your findings, such as using siRNA or CRISPR to deplete IDO1 and comparing the phenotype to that observed with the PROTAC.
-
Experimental Protocols
Protocol 1: Western Blotting for IDO1 Degradation
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, U87) in 6-well plates and allow them to adhere overnight.
-
IDO1 Induction (if necessary): If your cell line has low endogenous IDO1 expression, induce it by treating with IFN-γ (e.g., 5-50 ng/mL) for 24 hours.[1][2][3]
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound and the appropriate negative controls for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IDO1 band intensity to the loading control.
-
Protocol 2: Kynurenine (B1673888) (Kyn) Measurement Assay
This assay measures the enzymatic activity of IDO1 by quantifying its product, kynurenine.
-
Cell Culture and Treatment: Follow steps 1-3 from the Western Blotting protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add a reagent that reacts with kynurenine to produce a colored product (e.g., Ehrlich's reagent).
-
Incubate for a specified time to allow for color development.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Standard Curve: Generate a standard curve with known concentrations of kynurenine to determine the concentration in your samples. A decrease in kynurenine levels upon treatment with the PROTAC indicates inhibition of IDO1 activity.[7]
Visualizations
Caption: IDO1 signaling pathway leading to immune suppression in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 6. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect with PROTAC IDO1 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing PROTAC IDO1 Degrader-1 and overcoming the common experimental challenge known as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, IDO1, decreases at high concentrations of the PROTAC.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.[2] At optimal concentrations, the PROTAC forms a productive ternary complex with IDO1 and the E3 ligase, leading to IDO1 ubiquitination and degradation.[2][3] However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either IDO1 or the E3 ligase separately, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[1][3][4]
Q2: What is this compound and how does it work?
A2: this compound is a heterobifunctional small molecule designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[5][6] It functions by hijacking the ubiquitin-proteasome system.[5] The molecule consists of a ligand that binds to IDO1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[5][6] This dual binding brings IDO1 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to IDO1, which marks it for degradation by the proteasome.[7][8]
Q3: What are the initial signs that I am observing a hook effect in my experiment with this compound?
A3: The primary indication of a hook effect is a bell-shaped dose-response curve where you observe potent IDO1 degradation at intermediate concentrations of this compound, but a noticeable decrease in degradation at higher concentrations.[2][3] For instance, with some IDO1 degraders, maximum degradation is achieved at concentrations around 100-300 nM, with reduced degradation observed at concentrations of 1 µM and higher.[5]
Q4: Besides the hook effect, what are other common reasons for suboptimal IDO1 degradation?
A4: Several factors can lead to poor degradation:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][9]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.[1]
-
Low E3 Ligase Expression: The cell line used may have low endogenous expression of the recruited E3 ligase (e.g., Cereblon).[10]
-
Suboptimal Ternary Complex Formation: The geometry of the ternary complex may not be conducive to efficient ubiquitination.[1]
-
Cell Health and Confluency: Variations in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[1]
Troubleshooting Guides
Problem 1: My dose-response curve for this compound shows a distinct hook effect.
-
Immediate Action: The most effective initial step is to perform a detailed dose-response curve with a wider range of concentrations, particularly focusing on the lower nanomolar to micromolar range.[2] This will help you accurately identify the optimal concentration for maximum degradation (Dmax) and the DC50 value (concentration for 50% of maximum degradation).[2]
-
Experimental Approach:
-
Prepare a wide serial dilution of this compound, for example, from 0.1 nM to 10 µM.[2]
-
Treat your cells (e.g., U87 or GBM43) for a fixed time point (e.g., 24 hours).[5][11]
-
Analyze IDO1 protein levels using Western blotting or a quantitative method like the HiBiT assay.[5][11]
-
Plot the normalized IDO1 levels against the PROTAC concentration to visualize the full dose-response curve and identify the optimal concentration window.[2]
-
Problem 2: I am not observing any IDO1 degradation at any concentration of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and chemical structure of your this compound stock.
-
Assess Cell Permeability: If possible, use assays to determine the intracellular concentration of the PROTAC.[12]
-
Confirm Target Engagement: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the PROTAC is binding to both IDO1 and the E3 ligase within the cell.[1][10]
-
Check for Ubiquitination: Perform an in-cell ubiquitination assay by immunoprecipitating IDO1 and then immunoblotting for ubiquitin to see if the target is being tagged for degradation.[10]
-
Evaluate E3 Ligase Levels: Confirm the expression of Cereblon (CRBN) in your cell line using Western blot or qPCR.[10]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | U87 | 7.1 nM | [5][11] |
| GBM43 | 11.8 nM | [5][11] | |
| HeLa | 2.84 µM | [6] | |
| Dmax (Maximum Degradation) | U87 (at 300 nM) | ~68% | [5] |
| U87 (at 100 nM) | ~88% (for a similar potent degrader) | [5] | |
| HeLa | 93% | [6] | |
| Hook Effect Observation | U87 and GBM43 | Increased IDO1 levels at concentrations above the Dmax concentration. | [5][11] |
Experimental Protocols
Protocol 1: Western Blotting for IDO1 Degradation Dose-Response
-
Cell Seeding: Seed cells (e.g., U87 glioblastoma cells) in multi-well plates and allow them to adhere overnight. For IDO1 expression, cells may need to be stimulated with IFNγ (e.g., 5 ng/mL).[6][13]
-
PROTAC Treatment: Treat cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for IDO1. Also, probe for a loading control like GAPDH or β-actin.[2]
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using an appropriate detection reagent.[2]
-
Analysis: Quantify the band intensities and normalize the IDO1 signal to the loading control. Plot the normalized values against the PROTAC concentration to generate the dose-response curve.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound at a concentration expected to promote ternary complex formation (ideally at or slightly below the Dmax concentration) and a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against IDO1 overnight.
-
Bead Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.[3]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[3]
-
Elution: Elute the protein complexes from the beads.[3]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both IDO1 and the E3 ligase (Cereblon). An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.co.jp [promega.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
improving cell permeability of PROTAC IDO1 Degrader-1
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with the cell permeability of PROTAC IDO1 Degrader-1 and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound shows potent binding to IDO1 and the E3 ligase in biochemical assays, but I'm not observing any IDO1 degradation in my cell-based experiments. What is the likely problem?
A: This is a common challenge in PROTAC development. When a degrader is active in a cell-free system but inactive in a cellular context, poor cell permeability is a primary suspect.[1] PROTACs are large molecules that often fall outside the typical parameters of Lipinski's "Rule of Five," making it difficult for them to passively diffuse across the cell membrane to reach their intracellular target.[2][3] To confirm a permeability issue, you should directly measure the compound's ability to cross a lipid membrane or enter cells using the experimental protocols outlined below.
Q2: What are the key physicochemical properties of my PROTAC that could be hindering its cell permeability?
A: Several properties, inherent to the tripartite structure of PROTACs, can negatively impact permeability:
-
High Molecular Weight (MW): Most PROTACs have an MW greater than 800 Da, which is significantly larger than traditional small-molecule drugs and can impede passive diffusion across the cell membrane.[1][4]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from the multiple polar functional groups in the warhead, E3 ligase ligand, and linker, is a major contributor to poor permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, making it less favorable for it to partition into the lipid bilayer of the cell membrane.[1][4]
-
Rotatable Bonds: A high number of rotatable bonds can result in a flexible, "floppy" molecule, which can be entropically penalized when entering the ordered environment of the cell membrane.[1]
Q3: What strategies can I use to structurally modify this compound to improve its permeability?
A: Rational structural modifications, primarily focused on the linker, are a key strategy. The goal is to reduce the molecule's polarity and size while maintaining a conformation suitable for forming the ternary complex.
-
Optimize the Linker: The linker is the most flexible component for optimization.[5]
-
Reduce Polarity: Replace common polyethylene (B3416737) glycol (PEG) linkers with more rigid, less polar alkyl chains or phenyl rings.[6]
-
Avoid Amide Bonds: Amide bonds contribute to a high HBD count and TPSA. Replacing an amide with an ester has been shown to dramatically improve permeability and cellular activity.[7]
-
Adjust Length: Shorter linkers are generally preferred to minimize overall MW and TPSA.[1]
-
-
Induce Intramolecular Hydrogen Bonds: A key strategy is to design the PROTAC to form internal hydrogen bonds. This allows the molecule to adopt a more compact, "ball-like" shape in less polar environments (like the cell membrane), effectively shielding its polar groups and reducing the apparent TPSA. This "chameleon-like" behavior can significantly enhance cell permeability.[6]
Q4: Are there any non-structural approaches to improve the cellular uptake of my degrader?
A: Yes, if structural modifications are not feasible or successful, formulation and delivery strategies can be employed:
-
Prodrug Strategy: A lipophilic group can be temporarily added to the PROTAC, which is cleaved off by intracellular enzymes, releasing the active degrader inside the cell.[6]
-
Nanoparticle/Liposome (B1194612) Formulation: Encapsulating the PROTAC within a lipid nanoparticle or liposome can facilitate its entry into the cell through endocytosis, bypassing the need for passive diffusion across the membrane.[2]
Quantitative Data Summary
The following tables present hypothetical data for a series of this compound analogs to illustrate the relationship between physicochemical properties, permeability, and cellular activity.
Table 1: Physicochemical Properties of this compound Analogs
| Compound ID | Linker Type | Linker Length (atoms) | MW (Da) | TPSA (Ų) | cLogP | HBD Count |
| IDO1-Deg-1 | PEG | 12 | 985 | 195 | 2.1 | 7 |
| IDO1-Deg-2 | Alkyl | 12 | 925 | 160 | 3.5 | 5 |
| IDO1-Deg-3 | Phenyl | 10 | 940 | 155 | 4.2 | 5 |
| IDO1-Deg-4 | Alkyl (Amide->Ester) | 12 | 926 | 148 | 3.8 | 4 |
Table 2: Permeability and Cellular Activity Data for Analogs
| Compound ID | PAMPA Pₑ (10⁻⁶ cm/s) | Cellular Uptake (pmol/10⁶ cells) | Cellular IDO1 DC₅₀ (nM) |
| IDO1-Deg-1 | < 0.1 | 15 | > 5000 |
| IDO1-Deg-2 | 0.8 | 98 | 850 |
| IDO1-Deg-3 | 1.5 | 165 | 420 |
| IDO1-Deg-4 | 3.2 | 310 | 150 |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a rapid assessment of its likely permeability.[8]
Materials:
-
96-well PAMPA "sandwich" plate system (Donor and Acceptor plates)
-
Lecithin in dodecane (B42187) solution (e.g., 1-2% w/v)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds (e.g., this compound analogs)
-
96-well UV-compatible plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve test compounds in DMSO to create 10 mM stock solutions. Dilute these stocks into PBS to a final concentration of 100-200 µM. The final DMSO concentration should not exceed 1%.[10]
-
Coat Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the filter membrane at the bottom of each well of the donor plate. Allow it to soak in for 5 minutes.[9]
-
Prepare Acceptor Plate: Add 300 µL of fresh PBS to each well of the acceptor plate.[9]
-
Add Compound to Donor Plate: Add 150-200 µL of the diluted test compound solution to each well of the coated donor plate.[9][10]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[1]
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability Coefficient (Pₑ): The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the physical parameters of the plate system.[10] High Pₑ values suggest better passive permeability.
Protocol 2: Cellular Uptake Assay (LC-MS/MS Method)
This assay directly quantifies the amount of PROTAC that has entered the cells after a specific incubation period.
Materials:
-
Cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold PBS
-
Test compound (PROTAC)
-
Trypsin-EDTA
-
Lysis buffer (e.g., Acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in a near-confluent monolayer the next day (e.g., 1 x 10⁶ cells/well) and culture overnight.[11]
-
Compound Incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentration of the PROTAC. Incubate for a set time course (e.g., 2, 4, 6 hours) at 37°C.[12]
-
Terminate Uptake: To stop the uptake, place the plate on ice. Quickly aspirate the medium and wash the cell monolayer three to five times with ice-cold PBS to remove all extracellular compound.[12]
-
Cell Harvesting and Lysis: Add trypsin to detach the cells. Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 500 x g, 5 min, 4°C).[12] Discard the supernatant.
-
Lysis and Extraction: Resuspend the cell pellet in a precise volume of lysis buffer (e.g., 200 µL acetonitrile). Vortex thoroughly to lyse the cells and precipitate proteins. Centrifuge at high speed to pellet the debris.
-
Quantification: Transfer the supernatant to a new plate or vial for analysis. Quantify the concentration of the PROTAC in the lysate using a validated LC-MS/MS method. Normalize the result to the number of cells in the pellet.[13]
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. scispace.com [scispace.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Ternary Complex Stability of IDO1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the stability of Indoleamine 2,3-dioxygenase 1 (IDO1) PROTAC ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the ternary complex in IDO1 PROTAC-mediated degradation?
A1: The ternary complex is the transient intermediate formed between the IDO1 target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The formation and stability of this complex are critical for the subsequent ubiquitination of IDO1 and its degradation by the proteasome.[1][2][3] A stable ternary complex increases the efficiency of ubiquitin transfer to the target protein, leading to more profound and sustained degradation.[3][4]
Q2: What are the key factors influencing the stability of the IDO1-PROTAC-E3 ligase ternary complex?
A2: Several factors influence ternary complex stability, including:
-
Binary Binding Affinities: The binding affinities of the PROTAC for both IDO1 and the E3 ligase are important starting points.[5]
-
Cooperativity: This refers to the synergistic or antagonistic effect of one protein binding on the PROTAC's affinity for the other. Positive cooperativity, where the formation of a binary complex enhances binding to the third component, is highly desirable for stable ternary complex formation.[4][5][6]
-
Linker Composition and Length: The linker connecting the IDO1 binder and the E3 ligase ligand plays a crucial role in enabling favorable protein-protein interactions within the ternary complex.[4][7] Its length, rigidity, and attachment points are critical parameters for optimization.[8][9]
-
E3 Ligase Choice: The choice of E3 ligase (e.g., VHL or Cereblon) can significantly impact ternary complex formation and subsequent degradation, as different ligases may have different compatibilities with the target protein.[7]
Q3: My IDO1 PROTAC shows good binary binding to IDO1 and the E3 ligase, but I don't observe significant degradation. What could be the issue?
A3: This is a common challenge in PROTAC development. The issue likely lies in the inability to form a productive and stable ternary complex.[7] Possible reasons include:
-
Negative Cooperativity: The binding of the PROTAC to one protein may hinder its binding to the other, leading to an unstable ternary complex.[4]
-
Steric Hindrance: The linker may be of an inappropriate length or composition, causing steric clashes between IDO1 and the E3 ligase, preventing the formation of a viable complex.
-
Poor Cellular Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target or the E3 ligase, which can inhibit the formation of the ternary complex.[6] Performing a full dose-response curve is essential to identify the optimal concentration for degradation.[10][11]
Q4: How can I experimentally measure the formation and stability of the IDO1-PROTAC-E3 ligase ternary complex?
A4: Several biophysical techniques can be used to characterize ternary complex formation and stability:
-
Surface Plasmon Resonance (SPR): This technique can measure the kinetics (on- and off-rates) and affinity of ternary complex formation in real-time.[2][5][6][]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI can be used to measure the binding affinities and kinetics of ternary complexes.[13]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic parameters of binding, including cooperativity.[1]
-
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET): These proximity-based assays can be used to detect ternary complex formation in solution and in cell-based formats.[1][14]
-
NanoBRET™ Technology: This bioluminescence-based assay allows for the real-time measurement of ternary complex formation within living cells.[][15]
Troubleshooting Guides
Problem 1: Low or No IDO1 Degradation Observed
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | Synthesize and test PROTACs with varying linker lengths, compositions, and attachment points to optimize the geometry of the ternary complex.[9] Consider exploring different E3 ligase ligands. |
| "Hook Effect" | Perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations to identify the optimal degradation window and rule out the hook effect.[10][11] |
| Low E3 Ligase Expression | Confirm that the chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN) using Western blot or qPCR.[11] |
| PROTAC Instability or Poor Permeability | Assess the chemical stability and cellular permeability of your PROTAC using analytical techniques like LC-MS and cell-based permeability assays. |
| Incorrect Inactive Control | Synthesize and test a proper inactive control, for example, by inverting the stereochemistry of the E3 ligase binder, to confirm that the observed degradation is dependent on ternary complex formation.[16] |
Problem 2: High Variability in Degradation Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and treatment times to minimize experimental variability. |
| Issues with Lysis and Western Blotting | Optimize your cell lysis protocol to ensure complete protein extraction. Validate your primary antibody for IDO1 and use a reliable loading control for normalization.[11] |
| PROTAC Degradation | Check the stability of your PROTAC in your experimental media over the time course of the experiment. |
Quantitative Data Summary
Table 1: Degradation Potency and Efficacy of Published IDO1 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| NU227326 | CRBN | U87 | 5 | >90 | [17][18] |
| Analog 20 | CRBN | U87 | 20 | 67 | [9] |
| Analog 21 (NU227326) | CRBN | U87 | 4.5 | 63 | [9] |
| NU223612 | Not Specified | Human Glioblastoma Cells | Not Specified | Not Specified | [19][20] |
Table 2: Ternary Complex Binding Affinities for IDO1 PROTACs
| PROTAC | Ternary Complex | Binding Affinity (K_d, nM) | Technique | Reference |
| Analog 20 | IDO1-PROTAC-CRBN | 997 | BLI | [13] |
| Analog 21 (NU227326) | IDO1-PROTAC-CRBN | 321 | BLI | [13] |
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
-
Cell Seeding: Seed U87 glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of your IDO1 PROTAC and the inactive control for 8-24 hours.[11] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against IDO1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the IDO1 signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.[11]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the ligase-coated surface to determine the binary binding affinity (K_d).
-
Ternary Complex Formation: Inject a mixture of a fixed, near-saturating concentration of the PROTAC and a series of concentrations of purified IDO1 protein over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (k_on, k_off) and the binding affinity (K_d) of the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_d (binary IDO1-PROTAC) / K_d (ternary complex). An α value greater than 1 indicates positive cooperativity.[4]
Visualizations
Caption: Mechanism of action for an IDO1 PROTAC.
Caption: Troubleshooting workflow for IDO1 PROTAC experiments.
Caption: Simplified IDO1 signaling pathway in cancer.
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. youtube.com [youtube.com]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ionopticks.com [ionopticks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of PROTAC IDO1 Degrader-1: A Technical Support Guide
Researchers and drug development professionals often encounter hurdles with the experimental use of PROTAC IDO1 Degrader-1, primarily concerning its solubility and stability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these common issues, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous-based culture medium. It is recommended to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2] Ultrasonic assistance may be necessary to fully dissolve the compound.[1][2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue due to the hydrophobic nature of many PROTACs.[3] To mitigate precipitation, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, typically below 0.5%, to maintain cell health, but high enough to aid solubility.
-
Serial Dilutions: Perform serial dilutions in your final aqueous buffer rather than a single large dilution step.
-
Formulation Strategies: For in vivo or other applications requiring higher concentrations in aqueous solutions, formulation strategies such as the use of amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have been shown to enhance the supersaturation and dissolution of PROTACs.[4][5][6] Other approaches include the use of co-solvents, surfactants, or self-emulsifying drug delivery systems.[5][]
Q3: What are the known stability issues with this compound?
A3: Like many PROTACs, IDO1 Degrader-1 can be susceptible to chemical and metabolic instability.[][8] Key concerns include:
-
Hydrolysis: The linker or ligands may contain functional groups susceptible to hydrolysis in aqueous solutions.[8]
-
Metabolic Degradation: In biological systems, PROTACs can be rapidly metabolized by enzymes such as cytochrome P450s, primarily in the liver.[8] This can lead to reduced in vivo efficacy.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[2] Solutions should be stored in sealed containers to prevent moisture absorption.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate after diluting DMSO stock.
-
Inconsistent results in cell-based assays.
-
Low bioavailability in in vivo studies.
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility of this compound.
Issue 2: Compound Instability in Experimental Assays
Symptoms:
-
Loss of activity over the time course of an experiment.
-
High variability between replicate experiments.
-
Detection of degradation products by LC-MS.
Troubleshooting Workflow:
Caption: Workflow for addressing the instability of this compound.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (103.43 mM) | Requires ultrasonic assistance | [1][2] |
Key Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 198 µL of the aqueous buffer to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (with 1% DMSO).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a predetermined wavelength or analyze the concentration of the soluble compound in the supernatant by HPLC after centrifugation to pellet any precipitate.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add this compound to initiate the reaction (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the compound.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the target protein, indoleamine 2,3-dioxygenase 1 (IDO1).
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Design and Optimization of Linkers for IDO1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the design and optimization of linkers for Indoleamine 2,3-dioxygenase 1 (IDO1) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting IDO1 with PROTACs?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism into kynurenine.[1][2] This metabolic activity suppresses effector T-cell function and promotes the generation of regulatory T-cells (Tregs), creating an immunosuppressive tumor microenvironment.[1] Beyond its enzymatic role, IDO1 also possesses non-enzymatic signaling functions that contribute to cancer progression.[3][4][5] While small molecule inhibitors can block the enzymatic activity of IDO1, they have shown limited success in clinical trials, potentially because they do not address the non-enzymatic functions.[6][7] PROTACs (Proteolysis Targeting Chimeras) offer a superior therapeutic strategy by inducing the degradation of the entire IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic activities.[4][5]
Q2: What are the key components of an IDO1 PROTAC?
A2: An IDO1 PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to IDO1: This "warhead" specifically targets the IDO1 protein.
-
A ligand that recruits an E3 ubiquitin ligase: This "anchor" binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][6]
-
A chemical linker: This component connects the IDO1-binding ligand and the E3 ligase ligand, playing a crucial role in the formation and stability of the ternary complex (IDO1-PROTAC-E3 ligase).[6][8]
Q3: What is the general mechanism of action for an IDO1 PROTAC?
A3: The IDO1 PROTAC facilitates the degradation of the IDO1 protein through the ubiquitin-proteasome system. The process involves the PROTAC molecule simultaneously binding to both the IDO1 protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the IDO1 protein. The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[5][7]
Q4: What are the most common E3 ligases recruited by IDO1 PROTACs?
A4: The most commonly recruited E3 ligases for IDO1 PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL), as they have well-characterized ligands (e.g., thalidomide (B1683933) derivatives for CRBN and VHL-1 for VHL).[4][6] The choice between CRBN and VHL can influence the degradation efficiency and pharmacokinetic properties of the PROTAC.[6]
Troubleshooting Guide
Issue 1: Low or No Degradation of IDO1
| Possible Cause | Suggested Solution |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. Incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility.[8][] Perform cellular target engagement assays like CETSA or NanoBRET to confirm intracellular target binding.[10] |
| Inefficient ternary complex formation. | The linker length and composition are critical.[11] Synthesize and screen a library of PROTACs with varying linker lengths (e.g., alkyl chains, PEG linkers of different lengths) and compositions (flexible vs. rigid).[6][8] Altering the attachment points on the IDO1 ligand or the E3 ligase ligand can also be beneficial.[11] |
| Suboptimal linker length. | There is no universal optimal linker length. It is target and E3 ligase dependent. For some systems, a minimum length is required to observe degradation.[10][11] It is recommended to test a range of linker lengths. |
| Steric hindrance within the ternary complex. | If the linker is too short, it may cause steric clashes between IDO1 and the E3 ligase, preventing effective ubiquitination.[11] Conversely, a very long and flexible linker might not provide the necessary stability for the ternary complex. Introducing some rigidity into the linker with cyclic structures can be beneficial.[6] |
Issue 2: The "Hook Effect"
| Possible Cause | Suggested Solution |
| Formation of unproductive binary complexes at high PROTAC concentrations. | The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations.[12] This occurs when the PROTAC forms binary complexes with either IDO1 or the E3 ligase, which are unable to form a productive ternary complex.[12] |
| Experimental confirmation. | Perform a dose-response experiment over a wide range of concentrations to observe the bell-shaped degradation curve characteristic of the hook effect.[12] |
| Mitigation. | While the hook effect is a good indicator of a ternary complex-mediated mechanism, it is less likely to be a significant issue in vivo. For in vitro experiments, use concentrations at or near the DC50 value for optimal degradation.[12] |
Issue 3: Off-Target Effects or Toxicity
| Possible Cause | Suggested Solution |
| Non-specific binding of the PROTAC. | Optimize the linker to improve selectivity. The linker can influence the overall shape and conformation of the PROTAC, affecting its binding to other proteins.[] |
| Degradation of proteins other than IDO1. | Perform proteomic studies (e.g., mass spectrometry) to assess the global protein degradation profile of your PROTAC.[12] This can help identify any off-target proteins that are being degraded. |
Quantitative Data Summary
Table 1: Impact of Linker Composition and Attachment Point on IDO1 Degradation
| PROTAC | IDO1 Ligand | E3 Ligase Ligand | Linker Composition | Attachment Point (IDO1 Ligand) | Attachment Point (E3 Ligand) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NU227326 | BMS-986205 derivative | CRBN | Rigidified piperazine/piperidine | 4-chloro-3-position | 5-position | 5 | ~88 | U87 | [6][7] |
| 13 | BMS-986205 derivative | CRBN | Rigid nitrogen heterocycle | 4-chloro-3-position | 5-position | 7.6 | 48 | U87 | [6] |
| PROTAC IDO1 Degrader-1 | Not specified | CRBN | Not specified | Not specified | Not specified | 2840 | 93 | HeLa | [14] |
| 9 | BMS-986205 derivative | CRBN | Amino-PEG2-amide-piperidine | 4-chloro-3-position | 5-position | >10,000 | - | U87 | [6][15] |
| 7 | BMS-986205 derivative | CRBN | Amino-PEG2-amide-piperidine | 4-position | 5-position | Inactive | - | U87 | [6][15] |
| 8 | BMS-986205 derivative | CRBN | Amino-PEG2-amide-piperidine | 4-chloro-3-position | 4-position | Inactive | - | U87 | [6][15] |
Experimental Protocols
1. Western Blot for IDO1 Degradation
-
Objective: To quantify the reduction in IDO1 protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma or HeLa cells) at an appropriate density. Induce IDO1 expression with IFN-γ (e.g., 50 ng/mL for 24 hours) if necessary.[4] Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against IDO1 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify band intensities using densitometry software.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To confirm the formation of the IDO1-PROTAC-E3 ligase ternary complex in cells.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or IDO1, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting for the presence of all three components of the ternary complex (IDO1, E3 ligase, and potentially a tagged PROTAC if applicable).
-
3. In-Cell Ubiquitination Assay
-
Objective: To determine if the IDO1 protein is ubiquitinated upon PROTAC treatment.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[16]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for IDO1 as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and probe the Western blot with an anti-ubiquitin antibody to detect polyubiquitinated IDO1.
-
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action for an IDO1 PROTAC.
Caption: A typical experimental workflow for optimizing IDO1 PROTAC linkers.
Caption: Key relationships between linker properties and PROTAC efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Selecting the Optimal E3 Ligase for IDO1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing E3 ligases for the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which E3 ligases have been identified to mediate the degradation of IDO1?
A1: Two primary E3 ubiquitin ligase complexes have been experimentally validated to target IDO1 for proteasomal degradation:
-
CRL2-KLHDC3: This cullin-RING E3 ligase complex natively mediates the ubiquitin-mediated degradation of IDO1.[1] The substrate receptor KLHDC3 recognizes a C-terminal degron on IDO1.[1]
-
ECS (Elongin-Cullin-SOCS) Complex containing SOCS3: The Suppressor of Cytokine Signaling 3 (SOCS3) acts as an adaptor protein that recruits an ECS E3 ligase complex to IDO1, leading to its degradation. This process is typically induced by inflammatory signals such as Interleukin-6 (IL-6).
Q2: What is the mechanism of IDO1 recognition by CRL2-KLHDC3?
A2: The KLHDC3 substrate receptor of the CRL2 complex recognizes a C-terminal glycine-based degron on IDO1.[1] This interaction is crucial for the subsequent ubiquitination and degradation of the IDO1 protein. The binding affinity of the C-terminal peptide of IDO1 (amino acids 381-403) to KLHDC3 has been measured with a dissociation constant (KD) of 103 nM.[1]
Q3: How does SOCS3 mediate IDO1 degradation?
A3: SOCS3 is induced by cytokines like IL-6 and binds to phosphorylated tyrosine residues within immunoreceptor tyrosine-based inhibitory motifs (ITIMs) present in the IDO1 protein. Upon binding, SOCS3 recruits the Elongin B/C-Cullin-SOCS box (ECS) E3 ligase complex, which then ubiquitinates IDO1, targeting it for proteasomal degradation.
Q4: Are there small molecules that can modulate IDO1 degradation?
A4: Yes, a class of pseudo-natural products called "iDegs" has been identified. These molecules have been shown to inhibit IDO1 activity and enhance its degradation by the native CRL2-KLHDC3 E3 ligase.[1] For instance, iDeg-6 can deplete IDO1 in cells with a maximal degradation (Dmax) of 70% at 100 nM and a half-maximal degradation concentration (DC50) of 6.5 ± 3 nM.[1]
Q5: What is the role of Dtx4 E3 ligase in relation to IDO1?
A5: The E3 ubiquitin ligase Dtx4 has been observed to be upregulated upon IDO1 blockade in some cancer models. However, there is currently no direct evidence to suggest that Dtx4 is directly involved in the degradation of the IDO1 protein itself. Its upregulation may be part of a compensatory signaling response.
Troubleshooting Guides
Problem 1: Inefficient IDO1 degradation observed in our cellular assay.
| Possible Cause | Troubleshooting Step |
| Low expression of the endogenous E3 ligase. | Verify the expression levels of KLHDC3 or SOCS3 in your cell line of interest using qPCR or Western blotting. Consider overexpressing the relevant E3 ligase component if levels are insufficient. |
| IDO1 is in a degradation-resistant conformation. | The presence of heme in the active site can stabilize IDO1 and make it less susceptible to degradation.[2] Consider using apo-IDO1 or small molecules like iDegs that promote a degradation-prone conformation.[1] |
| Inefficient signaling to induce SOCS3-mediated degradation. | If targeting the SOCS3 pathway, ensure that the cells are properly stimulated with the appropriate cytokine (e.g., IL-6) to induce SOCS3 expression and IDO1 phosphorylation. |
| Issues with the proteasome. | Treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) as a control. An accumulation of ubiquitinated IDO1 would indicate that the upstream ubiquitination machinery is functional.[1] |
Problem 2: Difficulty in validating the interaction between IDO1 and the E3 ligase.
| Possible Cause | Troubleshooting Step |
| Weak or transient interaction. | Optimize your co-immunoprecipitation (Co-IP) protocol. Use a gentle lysis buffer and consider cross-linking agents to stabilize the interaction. Ensure appropriate controls are included. |
| Antibody quality. | Use validated antibodies for both IDO1 and the E3 ligase components for your Co-IP and Western blot analysis. |
| Incorrect cellular localization. | Ensure that both IDO1 and the E3 ligase are expressed in the same cellular compartment. Perform immunofluorescence staining to check for co-localization. |
Quantitative Data Summary
Table 1: Binding Affinity and Degradation Efficiency of IDO1-Targeting Molecules
| Molecule/Complex | Target E3 Ligase | Binding Affinity (KD) | Degradation (DC50) | Maximal Degradation (Dmax) | Cell Lines Tested | Reference |
| IDO1 C-terminal peptide (381-403) | KLHDC3 | 103 nM | - | - | In vitro | [1] |
| iDeg-6 | CRL2-KLHDC3 | - | 6.5 ± 3 nM | 70% at 100 nM | BxPC3 | [1] |
| iDeg-2 | CRL2-KLHDC3 | - | - | 55 ± 3 % at 3.33 µM | BxPC3 | [1] |
| iDeg-3 | CRL2-KLHDC3 | - | - | 62 ± 11 % at 3.33 µM | BxPC3 | [1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for IDO1-E3 Ligase Interaction
This protocol is designed to verify the interaction between IDO1 and its potential E3 ligase partners in a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed tagged-IDO1 and the E3 ligase of interest.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Antibody against IDO1 or the tag.
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer with reduced NP-40 concentration (e.g., 0.1%).
-
Elution Buffer: 1x SDS-PAGE sample buffer.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping the cells.
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate (WCL).
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Set aside a small aliquot of the pre-cleared lysate as the "Input" control.
-
Add the primary antibody (anti-IDO1 or anti-tag) or control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 1x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the eluate and the input control by Western blotting using antibodies against IDO1 and the suspected interacting E3 ligase components.
In Vitro Ubiquitination Assay for IDO1
This assay reconstitutes the ubiquitination of IDO1 in a cell-free system to confirm direct enzymatic activity of an E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant E3 ligase complex (e.g., purified CRL2-KLHDC3).
-
Recombinant human ubiquitin.
-
Recombinant human IDO1 (substrate).
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT.
-
10x ATP Regeneration Solution: 20 mM ATP, 100 mM creatine (B1669601) phosphate, 0.5 mg/mL creatine kinase.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against IDO1.
Procedure:
-
Set up the ubiquitination reaction on ice in a total volume of 25 µL.
-
Add the following components in order:
-
Nuclease-free water to the final volume.
-
2.5 µL of 10x Ubiquitination Reaction Buffer.
-
2.5 µL of 10x ATP Regeneration Solution.
-
Recombinant IDO1 (e.g., 100-500 ng).
-
Recombinant E1 enzyme (e.g., 50-100 nM).
-
Recombinant E2 enzyme (e.g., 0.2-1 µM).
-
Recombinant ubiquitin (e.g., 5-10 µg).
-
-
Initiate the reaction by adding the recombinant E3 ligase complex (e.g., 0.1-0.5 µM).
-
Set up a negative control reaction lacking the E3 ligase.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-IDO1 antibody to detect the appearance of higher molecular weight ubiquitinated IDO1 species (a ladder of bands).
Cellular Thermal Shift Assay (CETSA) for IDO1 Stability
CETSA is used to assess the engagement of a ligand (e.g., an iDeg) with IDO1 in intact cells by measuring changes in its thermal stability.
Materials:
-
Cells expressing IDO1.
-
Test compound (e.g., iDeg) and vehicle control (e.g., DMSO).
-
PBS.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Lysis Buffer: PBS with protease inhibitors.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against IDO1.
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Carefully collect the supernatant.
-
Analyze the amount of soluble IDO1 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble IDO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway for SOCS3-Mediated IDO1 Degradation
Caption: IL-6 signaling induces SOCS3 expression, which targets phosphorylated IDO1 for ubiquitination and proteasomal degradation.
Diagram 2: Experimental Workflow for Identifying IDO1 E3 Ligases using CRISPR-Cas9 Screening
Caption: A workflow for a FACS-based CRISPR-Cas9 screen to identify E3 ligases that regulate IDO1 stability.
Diagram 3: Logical Relationship for Optimizing IDO1 Degradation
Caption: A logical diagram outlining the selection and validation process for achieving optimal IDO1 degradation.
References
minimizing off-target effects of PROTAC IDO1 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC IDO1 Degrader-1. The information is designed to assist in minimizing off-target effects and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the indoleamine 2,3-dioxygenase 1 (IDO1) protein. It functions by simultaneously binding to IDO1 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of IDO1, marking it for degradation by the 26S proteasome. This approach eliminates both the enzymatic and non-enzymatic functions of IDO1.[1]
Q2: My cells are showing toxicity after treatment with this compound. What are the potential causes?
A2: Cellular toxicity can arise from several factors:
-
On-target toxicity: The degradation of IDO1 itself may be detrimental to the specific cell line being used.
-
Off-target effects: The PROTAC may be degrading other essential proteins. As a Cereblon-recruiting PROTAC, known off-targets can include neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and certain zinc finger proteins.[2]
-
High PROTAC concentration: Excessive concentrations can lead to off-target effects and general cellular stress. It is recommended to perform a dose-response curve to determine the optimal concentration for IDO1 degradation with minimal toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Q3: I am not observing efficient degradation of IDO1. What are some common reasons for this?
A3: Several factors can lead to poor degradation of IDO1:
-
Suboptimal PROTAC concentration: A full dose-response curve is crucial. Too low of a concentration will not be effective, while too high of a concentration can lead to the "hook effect," where the formation of binary complexes (PROTAC-IDO1 or PROTAC-CRBN) is favored over the productive ternary complex (IDO1-PROTAC-CRBN).
-
Low expression of Cereblon E3 ligase: The cell line you are using may not express sufficient levels of CRBN for efficient degradation. You can verify CRBN expression by Western blot or qPCR.[3][4]
-
Poor cell permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Compound instability: The PROTAC may be unstable in your cell culture medium.
-
Incorrect experimental timeline: The kinetics of degradation can vary. It is advisable to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.
Q4: How can I confirm that the degradation of IDO1 is proteasome-dependent and Cereblon-dependent?
A4: To confirm the mechanism of degradation, you can perform the following control experiments:
-
Proteasome inhibition: Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation of IDO1 is proteasome-dependent, you should observe a rescue of IDO1 protein levels.[5]
-
Cereblon knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Cereblon in your cells. If the PROTAC's effect is Cereblon-dependent, you will see a significant reduction in IDO1 degradation in these cells.
-
Competition with a Cereblon ligand: Co-treat with an excess of a Cereblon-binding agent like thalidomide (B1683933) or pomalidomide. This should compete with the PROTAC for binding to Cereblon and thus inhibit IDO1 degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background in Western blot for IDO1 | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, change blocking agent). Titrate the primary antibody concentration. Ensure adequate washing steps. |
| Inconsistent IDO1 degradation between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency at the time of treatment. Ensure consistent incubation times and PROTAC concentrations. |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test lower concentrations of the PROTAC. |
| Discrepancy between proteomics and Western blot data | Differences in assay sensitivity or antibody specificity. | Use proteomics data to guide the selection of a highly specific antibody for Western blot validation. Confirm antibody specificity using knockout or knockdown cell lines if available.[6] |
| Unexpected degradation of other proteins in proteomics analysis | Off-target effects of the PROTAC. | Cross-reference the list of degraded proteins with known neosubstrates of Cereblon (e.g., IKZF1, IKZF3, SALL4, zinc finger proteins).[2] Perform secondary validation of key off-targets by Western blot. Consider structure-activity relationship (SAR) studies to design a more selective PROTAC. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative proteomics data to identify potential off-targets of this compound. In a typical experiment, thousands of proteins would be quantified.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Indoleamine 2,3-dioxygenase 1 | IDO1 | -3.5 | <0.001 | On-Target |
| Ikaros family zinc finger 1 | IKZF1 | -2.8 | <0.01 | Yes |
| Ikaros family zinc finger 3 | IKZF3 | -2.5 | <0.01 | Yes |
| Zinc finger protein 91 | ZFP91 | -1.9 | <0.05 | Yes |
| Protein X | GENEX | -0.2 | >0.05 | No |
| Protein Y | GENEY | +0.1 | >0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation. Further validation is required to confirm these as true off-targets.
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
This protocol details the steps to assess the degradation of IDO1 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 3: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects using quantitative mass spectrometry.[6]
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with this compound at an effective concentration. Include a vehicle control and a negative control (e.g., an inactive epimer of the PROTAC).
-
Incubate for a relatively short duration (e.g., 6-8 hours) to focus on direct degradation targets.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional, for multiplexing):
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Visualizations
Caption: IDO1 signaling pathway in immune suppression.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low IDO1 degradation.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Phosphorylated IDO1 (pIDO1) by Western Blotting [bio-protocol.org]
- 8. ulab360.com [ulab360.com]
Technical Support Center: Standardizing Cell Culture for PROTAC Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for standardizing cell culture conditions to ensure robust and reproducible PROTAC (Proteolysis Targeting Chimera) experiments. Adherence to these guidelines will help mitigate variability and lead to more reliable data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to standardize cell culture conditions for PROTAC experiments?
A1: PROTACs act catalytically to induce protein degradation, a process that is highly dependent on the cell's ubiquitin-proteasome system.[1][2] Cellular health, passage number, confluency, and metabolic state can all influence the efficiency of this system.[1] Inconsistent cell culture conditions can lead to significant variability in experimental outcomes, making it difficult to accurately assess a PROTAC's potency (DC50) and efficacy (Dmax).[3] Standardization is therefore essential for generating reproducible and reliable data.[1]
Q2: What are the most important cell culture parameters to standardize?
A2: The key parameters to control are:
-
Cell Line Integrity: Use authenticated, low-passage cell lines to ensure consistent genetic background and phenotype.
-
Cell Seeding Density: Ensure consistent cell confluency at the time of treatment.[1][3]
-
Serum Concentration: Maintain a consistent serum percentage as it can affect PROTAC activity and cell growth.
-
Treatment Duration: Optimize and standardize the incubation time with the PROTAC.[4][5]
-
Vehicle Control: Keep the final solvent (e.g., DMSO) concentration constant and low (<0.5%) across all conditions.[6]
Q3: How does cell seeding density impact PROTAC experiments?
A3: Cell density affects the physiological state of the cells. Overly confluent or sparse cultures can exhibit altered growth rates, protein expression levels, and ubiquitin-proteasome system efficiency.[1] For most experiments, it is recommended to treat cells when they are in the logarithmic growth phase, typically at 70-80% confluency, to ensure cellular processes are consistent.[3][6][7]
Q4: What is the "hook effect" and how is it related to PROTAC concentration?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[6][8][9] It occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (either Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[6][10] This paradoxically reduces degradation at high doses. Testing a wide concentration range is crucial to identify the optimal degradation window and avoid misinterpreting data.[7][8]
Q5: How do I determine the optimal treatment duration for a PROTAC?
A5: The optimal treatment time can vary depending on the PROTAC's kinetics, the target protein's half-life, and the cell line.[4] It is essential to perform a time-course experiment. Significant degradation can often be seen within 1-8 hours, with maximal degradation typically occurring between 8 and 24 hours.[4][11] Extending treatment beyond 24 hours may not increase degradation and could lead to off-target effects.[4]
Quantitative Data Summary
For reproducible results, it is crucial to start with a consistent number of cells. The following table provides recommended seeding densities for common cell culture plates to achieve ~70-80% confluency within 24 hours for a typical cancer cell line like HeLa or MCF-7 (doubling time ~24h). Densities should be optimized for each specific cell line.[12][13]
| Plate Format | Surface Area (cm²) | Seeding Density (cells/well) | Culture Volume (mL/well) |
| 96-well | 0.32 | 5,000 - 10,000 | 0.1 - 0.2 |
| 48-well | 0.95 | 15,000 - 30,000 | 0.2 - 0.5 |
| 24-well | 1.9 | 30,000 - 60,000 | 0.5 - 1.0 |
| 12-well | 3.8 | 60,000 - 120,000 | 1.0 - 2.0 |
| 6-well | 9.5 | 150,000 - 300,000 | 2.0 - 3.0 |
Visualizations and Workflows
PROTAC Mechanism of Action
Caption: The PROTAC molecule forms a ternary complex, inducing ubiquitination and degradation of the target protein.
Standard PROTAC Experimental Workflow
Caption: A standardized workflow for assessing PROTAC-mediated protein degradation in cultured cells.
Troubleshooting Guide
Problem 1: High variability between experimental replicates.
-
Likely Cause: Inconsistent cell culture conditions.[1]
-
Solution:
-
Standardize Seeding: Use a cell counter to ensure the same number of cells are plated in each well. Always seed cells to achieve 70-80% confluency at the time of treatment.[3]
-
Control Passage Number: Use cells from a narrow passage number range (e.g., passages 5-15) for all experiments.
-
Consistent Media: Use the same batch of media and serum for the entire experiment to avoid variability in growth factors.
-
Problem 2: Incomplete target degradation (low Dmax).
-
Likely Cause: Suboptimal PROTAC concentration, insufficient treatment time, or low E3 ligase expression.[7]
-
Solution:
-
Optimize Concentration & Time: Perform a full dose-response (e.g., 1 pM to 10 µM) and a time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to find the optimal conditions.[8][11]
-
Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., CRBN, VHL) via Western Blot or qPCR.[7]
-
Assess Ternary Complex Formation: If possible, use biophysical assays (e.g., NanoBRET) to confirm the formation of a productive ternary complex.[7]
-
Troubleshooting Logic: Incomplete Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Control Experiments for PROTAC IDO1 Degrader-1 Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC IDO1 Degrader-1. The information is designed to assist in the validation and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows incomplete degradation of IDO1 after treatment with this compound. What are the possible reasons?
A1: Incomplete degradation can be attributed to several factors:
-
Suboptimal Concentration: The concentration of the PROTAC may not be optimal for forming the ternary complex (IDO1-PROTAC-E3 ligase). It is recommended to perform a dose-response experiment to determine the optimal concentration (DC50) for IDO1 degradation.[1][2]
-
Incubation Time: The degradation of IDO1 is a time-dependent process. A time-course experiment (e.g., 4, 8, 16, 24 hours) should be conducted to identify the optimal treatment duration.[3]
-
Cell Line Specificity: The expression levels of the target protein (IDO1) and the recruited E3 ligase (e.g., Cereblon or VHL) can vary between cell lines, affecting degradation efficiency.[1]
-
Proteasome Inhibition: If the proteasome is not functioning correctly, the ubiquitinated IDO1 will not be degraded. A proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the degradation is proteasome-dependent.[1][4]
-
"Hook Effect": At very high concentrations, bifunctional molecules like PROTACs can lead to the formation of binary complexes (PROTAC-IDO1 or PROTAC-E3 ligase) instead of the productive ternary complex, which can reduce degradation efficiency.
Q2: How can I confirm that the observed decrease in IDO1 protein levels is due to proteasomal degradation and not just inhibition of its enzymatic activity?
A2: To confirm proteasome-mediated degradation, you should perform the following control experiments:
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the this compound. If the degradation is proteasome-dependent, you should observe a rescue or accumulation of IDO1 protein levels in the presence of the inhibitor.[1][4]
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon-based PROTACs). This will competitively inhibit the binding of the PROTAC to the E3 ligase, thereby preventing IDO1 degradation.[1]
-
Inactive Epimer Control: Use an inactive epimer of the PROTAC as a negative control. This molecule should still bind to the target protein but will not be able to recruit the E3 ligase, and therefore should not induce degradation.
Q3: My qPCR results show no change in IDO1 mRNA levels after PROTAC treatment, but the protein level is significantly reduced. Is this expected?
A3: Yes, this is the expected and desired outcome for a PROTAC. PROTACs act at the post-translational level by inducing the degradation of existing proteins.[5][6][7] They do not affect gene transcription. Therefore, observing a decrease in protein levels without a corresponding decrease in mRNA levels is a key indicator that the PROTAC is functioning as a degrader rather than a transcriptional inhibitor.
Q4: What is the purpose of a cycloheximide (B1669411) (CHX) chase assay in validating my PROTAC?
A4: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein.[8] In the context of PROTAC validation, it helps to demonstrate that the PROTAC-induced degradation of IDO1 is faster than its natural turnover rate. By inhibiting new protein synthesis with CHX, you can monitor the degradation of the existing pool of IDO1 over time, both in the presence and absence of the PROTAC. A significant reduction in the half-life of IDO1 in the presence of the PROTAC provides strong evidence of its degradation activity.[8]
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
Caption: Mechanism of Action for this compound.
Caption: Workflow for validating this compound.
Caption: The impact of this compound on the IDO1 pathway.
Detailed Experimental Protocols
Western Blot for IDO1 Degradation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO). In some cancer cell lines, such as U87 glioblastoma cells, it's necessary to induce IDO1 expression by pre-stimulating with interferon-gamma (IFNγ) for 24 hours before adding the PROTAC.[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IDO1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the IDO1 signal to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for IDO1 mRNA Levels
-
Cell Treatment: Treat cells with this compound as described for the Western blot.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for IDO1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative expression of IDO1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Cycloheximide (CHX) Chase Assay
-
Cell Treatment: Treat cells with a fixed concentration of this compound or vehicle (DMSO) for a predetermined time to induce degradation.
-
CHX Addition: Add cycloheximide (CHX) to the media at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[8]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting for IDO1 as described above.
-
Analysis: Quantify the IDO1 protein levels at each time point and normalize to the 0-hour time point. Plot the percentage of remaining IDO1 against time to determine the protein half-life in the presence and absence of the PROTAC.
Quantitative Data Summary
| Parameter | This compound | Inactive Control | Vehicle (DMSO) |
| DC50 (IDO1 Degradation) | ~0.3-2.84 µM (cell line dependent)[11][12] | No degradation observed | No degradation observed |
| Dmax (Maximum Degradation) | >90%[11] | Not applicable | Not applicable |
| IDO1 mRNA Levels (vs. Vehicle) | No significant change | No significant change | Baseline |
| IDO1 Protein Half-life | Significantly reduced | No significant change | Baseline |
Note: The specific DC50 and Dmax values will vary depending on the cell line and experimental conditions. The values provided are based on published data for various IDO1 degraders.[2][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
addressing lot-to-lot variability of PROTAC IDO1 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PROTAC IDO1 Degrader-1. The following information is designed to address specific issues, particularly lot-to-lot variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the degradation efficiency (DC50/Dmax) of IDO1 with a new lot of this compound compared to our previous batch. What are the potential causes?
A1: Lot-to-lot variability in PROTAC performance can stem from several factors related to the compound itself or the experimental setup. Here are the primary aspects to investigate:
-
Compound Integrity and Purity:
-
Purity: The purity of the PROTAC molecule is critical. Impurities from the synthesis process can interfere with its activity or cause off-target effects.
-
Structural Integrity: Ensure the compound has not degraded during shipping or storage. PROTACs can be complex molecules susceptible to hydrolysis or oxidation.
-
Solubility: Inconsistent solubility between lots can lead to different effective concentrations in your assays.
-
-
Experimental Conditions:
-
Cell Health and Passage Number: Variations in cell health, passage number, and confluency can significantly impact E3 ligase expression and overall cellular response to the PROTAC.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and assay components, are consistent with previous experiments.
-
Assay Execution: Minor variations in incubation times, concentrations, or detection methods can lead to different results.
-
-
Biological Variability:
-
E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the Cereblon (CRBN) E3 ligase.[1] Changes in CRBN levels in your cell line can affect degradation efficiency.
-
Q2: How can we validate the performance of a new lot of this compound?
A2: It is highly recommended to perform a set of quality control experiments to validate each new lot.
-
Confirm Compound Identity and Purity: If possible, obtain a certificate of analysis (CoA) from the supplier. Analytical methods such as LC-MS and NMR can confirm the identity and purity of the compound.
-
Assess Solubility: Test the solubility of the new lot in your experimental vehicle (e.g., DMSO) to ensure it matches previous batches.
-
Perform a Dose-Response Experiment: Conduct a full dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for the new lot. This is the most direct way to compare its potency and efficacy to previous lots.
-
Use a Positive Control: Include a sample from a previously validated "gold standard" lot in your experiments for direct comparison.
-
Verify Mechanism of Action: Confirm that the degradation is proteasome-dependent by co-treating with a proteasome inhibitor like MG132. A rescue of IDO1 levels in the presence of MG132 indicates the new lot is working through the intended ubiquitin-proteasome pathway.
Q3: My this compound is showing lower maximal degradation (Dmax) than expected. What could be the issue?
A3: A lower than expected Dmax, or incomplete degradation, can be caused by several factors:
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-IDO1 or PROTAC-CRBN) instead of the productive ternary complex (IDO1-PROTAC-CRBN). This leads to a bell-shaped dose-response curve where degradation is less efficient at higher concentrations. Ensure you are testing a wide range of concentrations to identify the optimal degradation window.
-
Suboptimal Ternary Complex Formation: The geometry and stability of the ternary complex are crucial for efficient ubiquitination. Issues with the PROTAC's conformation or linker length can impair this process.
-
Low E3 Ligase Expression: Insufficient levels of the CRBN E3 ligase in your cell model will limit the extent of degradation. You can verify CRBN expression by Western blot.
-
Rapid Protein Synthesis: If the synthesis rate of new IDO1 protein is high, it can counteract the degradation induced by the PROTAC, leading to an apparent lower Dmax.
Q4: We are not observing any IDO1 degradation with the new lot. What troubleshooting steps should we take?
A4: If there is a complete lack of degradation, a systematic troubleshooting approach is necessary.
-
Confirm IDO1 Expression: Ensure your cells are expressing IDO1. In many cell lines, IDO1 expression needs to be induced with interferon-gamma (IFNγ).[1][2]
-
Check Compound Preparation: Verify your stock solution concentration and dilution calculations. Ensure the compound was fully dissolved.
-
Assess Cell Permeability: While less common for established PROTACs, poor cell permeability could be a factor, potentially due to issues with the specific lot's formulation.
-
Evaluate Binary Engagement: If advanced assays are available, confirm the new lot can bind to both IDO1 and CRBN independently.
-
Test for Proteasome-Dependent Degradation: As mentioned in Q2, use a proteasome inhibitor to confirm the degradation pathway. If there's no degradation to begin with, this step helps confirm if any observed protein loss is via the proteasome.
Data Presentation
The following table summarizes representative performance data for different IDO1 PROTACs from various studies. This illustrates the potential for variability in performance metrics that could be analogous to lot-to-lot differences.
| PROTAC Compound | Cell Line | DC50 | Dmax | Source |
| Degrader '2c' | HeLa | 2.84 µM | 93% | [1] |
| NU223612 | U87 GBM | 0.33 µM | >80% | [3] |
| NU227326 (Optimized) | U87 GBM | 5 nM | >88% | [3][4] |
| Analog 20 | U87 GBM | 20 nM | 68% | [4] |
| Analog 21 (NU227326) | U87 GBM | 4.5 nM | 88% | [4][5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lot-to-lot variability.
Caption: Standard experimental workflow for evaluating a new lot.
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
This protocol is used to quantify the degradation of IDO1 protein in cells treated with this compound.
-
Cell Seeding and IDO1 Induction:
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Remove the IFNγ-containing medium and replace it with the PROTAC dilutions.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IDO1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IDO1 band intensity to the loading control.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
-
Cell Seeding and IDO1 Induction:
-
Inhibitor/Degrader Treatment:
-
Add serial dilutions of this compound to the wells.
-
Incubate for an additional 24-48 hours at 37°C.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 70-140 µL of the cell culture supernatant from each well.[7][8]
-
Add trichloroacetic acid (TCA) to a final concentration of ~2N (e.g., add 35 µL of 6.1 N TCA to 70 µL of supernatant) to precipitate proteins.[8]
-
Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7][8]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[6]
-
Transfer 50-100 µL of the clear supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (e.g., 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid).[7]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[7][8]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Determine the effect of the PROTAC on IDO1 activity.
-
Protocol 3: IDO1 Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that IDO1 is ubiquitinated upon treatment with the PROTAC.
-
Cell Treatment:
-
Culture and induce IDO1 expression in cells as described in Protocol 1, typically in larger format dishes (e.g., 10 cm).
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the PROTAC. This will allow ubiquitinated proteins to accumulate.
-
Treat cells with this compound at a concentration known to cause degradation (e.g., 1-5x DC50) for 4-8 hours.
-
-
Cell Lysis:
-
Lyse cells in a modified RIPA buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide, NEM) in addition to standard protease inhibitors.
-
-
Immunoprecipitation (IP):
-
Normalize total protein concentrations of the lysates.
-
Pre-clear the lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-IDO1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones).
-
A high molecular weight smear or laddering above the IDO1 band indicates polyubiquitination.
-
The membrane can be stripped and re-probed for IDO1 to confirm the immunoprecipitation of the target protein.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of IDO1 Degradation by PROTAC IDO1 Degrader-1
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy due to its role in promoting an immunosuppressive tumor microenvironment.[1][2] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan to kynurenine (B1673888).[3][4] This process depletes the essential amino acid tryptophan, which is necessary for T-cell proliferation and activation, and produces kynurenine metabolites that actively suppress effector T-cells and promote regulatory T-cell activity.[4][5]
While traditional small-molecule inhibitors have been developed to block the enzymatic function of IDO1, they have shown limited success in clinical trials.[2][6] This has led to the exploration of alternative therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[7] This approach offers the advantage of eliminating both the enzymatic and non-enzymatic scaffolding functions of the target protein, potentially leading to a more profound and durable therapeutic effect.[2][8]
This guide provides a comparative analysis of PROTAC IDO1 Degrader-1 (also identified as compound 2c), the first potent PROTAC degrader reported for IDO1.[9][10] We present its performance data alongside other IDO1 degraders and inhibitors, detail the experimental protocols for its validation, and visualize the key biological and experimental pathways.
Comparative Performance of IDO1 Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration required to degrade 50% of the protein) and the Dmax (the maximum percentage of degradation).
Table 1: Comparison of Degradation Potency of IDO1 PROTACs
| Compound | E3 Ligase Ligand | DC50 | Dmax (% Degradation) | Cell Line | Reference |
| This compound (2c) | Cereblon | 2.84 µM | 93% | HeLa | [9][10] |
| NU223612 | Cereblon | 0.33 µM | >90% | U87 | [8] |
| NU227326 | Cereblon | 4.5 nM | >95% | U87 (HiBiT assay) | [11] |
This table clearly shows that while this compound was a pioneering molecule, subsequent optimization has led to the development of significantly more potent degraders like NU227326.
Table 2: Functional Comparison of PROTAC vs. Inhibitor in U87 Glioblastoma Cells
| Compound | Type | IDO1 Degradation | Inhibition of Kynurenine Production | Inhibition of NF-κB Phosphorylation | Reference |
| NU223612 | PROTAC Degrader | Yes | Yes | Yes | [8][12] |
| IDO1 Enzyme Inhibitor | Inhibitor | No | Yes | No | [12] |
This comparison highlights a key advantage of the PROTAC approach. While both inhibitors and degraders can block the enzymatic production of kynurenine, only the degrader can eliminate the non-enzymatic signaling functions of IDO1, such as the activation of NF-κB.[12]
Signaling Pathways and Mechanism of Action
Understanding the biological context and the mechanism of action is crucial for evaluating a novel therapeutic agent.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Immune Restoration: PROTAC IDO1 Degrader-1 vs. Small Molecule IDO1 Inhibitors
In the landscape of cancer immunotherapy, the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint for therapeutic intervention. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite kynurenine (B1673888), creating an immunosuppressive shield that protects cancer cells from immune-mediated destruction. While small molecule inhibitors have been the frontline strategy to neutralize IDO1's enzymatic activity, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more comprehensive approach. This guide provides a detailed comparison of PROTAC IDO1 Degrader-1 and conventional small molecule IDO1 inhibitors, supported by experimental data and methodologies.
Executive Summary
Small molecule IDO1 inhibitors function by competitively or non-competitively binding to the active site of the IDO1 enzyme, thereby blocking its catalytic function. In contrast, this compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate the entire IDO1 protein. This fundamental mechanistic difference suggests that PROTACs may offer a more profound and durable therapeutic effect by not only inhibiting IDO1's enzymatic activity but also abrogating its non-enzymatic scaffolding functions. The clinical development of several small molecule IDO1 inhibitors has been met with challenges, highlighting the potential need for alternative strategies like protein degradation.
Mechanism of Action: Inhibition vs. Degradation
Small molecule IDO1 inhibitors are designed to occupy the active site of the IDO1 enzyme, preventing it from metabolizing tryptophan. This leads to a restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine. However, the efficacy of these inhibitors is dependent on maintaining sufficient drug concentrations to ensure continuous target engagement.
This compound operates on a different principle. It acts as a bridge between the IDO1 protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This proximity induces the tagging of IDO1 with ubiquitin molecules, marking it for destruction by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple IDO1 proteins, potentially leading to a more sustained and potent biological response.
A key advantage of the PROTAC approach is its ability to eliminate the entire IDO1 protein, thereby addressing both its enzymatic and non-enzymatic functions. Emerging evidence suggests that IDO1 can act as a signaling scaffold, independent of its catalytic activity, contributing to pro-tumorigenic pathways. Small molecule inhibitors, by only blocking the active site, may leave these non-enzymatic functions intact.
Comparative Data
| Parameter | This compound | Small Molecule IDO1 Inhibitors |
| Mechanism of Action | Induces proteasomal degradation of IDO1 | Reversibly or irreversibly inhibits the enzymatic activity of IDO1 |
| Target | Entire IDO1 protein | Catalytic site of IDO1 |
| Reported Potency | DC50 = 2.84 μM[1] | Epacadostat: IC50 = 10 nM - 71.8 nM[2][3][4][5] Navoximod (GDC-0919): IC50 = 75 nM; Ki = 7 nM[6][7] Linrodostat (BMS-986205): IC50 = 1.1 nM - 1.7 nM |
| Effect on Non-Enzymatic Functions | Abrogates both enzymatic and non-enzymatic scaffolding functions | Primarily affects enzymatic activity; non-enzymatic functions may remain intact |
| Pharmacodynamics | Sustained degradation of IDO1, potentially leading to a prolonged duration of action | Inhibition is dependent on maintaining adequate drug exposure |
| Potential for Resistance | May overcome resistance mechanisms associated with target overexpression | Efficacy can be limited by target overexpression or mutations in the active site |
| Clinical Status | Preclinical | Several in clinical trials, with some notable late-stage failures (e.g., Epacadostat) |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) are measures of potency. A lower value indicates higher potency.
Experimental Protocols
Western Blot for IDO1 Protein Degradation
Objective: To quantify the reduction in IDO1 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Human cancer cells with detectable IDO1 expression (e.g., HeLa or U87 glioblastoma cells) are seeded in 6-well plates. Cells are often pre-treated with interferon-gamma (IFN-γ) to induce IDO1 expression. Subsequently, cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for IDO1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the IDO1 and loading control bands is quantified using image analysis software. The IDO1 protein levels are normalized to the loading control.
Kynurenine Measurement Assay for IDO1 Enzymatic Activity
Objective: To measure the functional inhibition of IDO1's enzymatic activity by small molecule inhibitors or the consequence of IDO1 degradation by PROTACs.
Methodology:
-
Cell Culture and Treatment: Similar to the western blot protocol, IFN-γ-stimulated cancer cells are treated with either a small molecule IDO1 inhibitor or this compound at various concentrations.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Kynurenine Detection:
-
HPLC Method: High-performance liquid chromatography (HPLC) is a highly sensitive and specific method for quantifying kynurenine. The supernatant is deproteinized, and the sample is injected into an HPLC system equipped with a C18 column. Kynurenine is separated and detected by UV absorbance. A standard curve is generated using known concentrations of kynurenine to quantify the amount in the samples.
-
Colorimetric Assay (P-dimethylaminobenzaldehyde-based): This method provides a more high-throughput-friendly alternative. Kynurenine in the supernatant reacts with p-dimethylaminobenzaldehyde to produce a colored product that can be measured spectrophotometrically at a specific wavelength.
-
-
Data Analysis: The concentration of kynurenine in the treated samples is compared to that in the vehicle-treated control to determine the percentage of inhibition of IDO1 enzymatic activity.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-mediated interaction between IDO1 and the E3 ligase (e.g., Cereblon).
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound for a short duration to capture the transient ternary complex.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against either IDO1 or the E3 ligase, which is coupled to magnetic or agarose (B213101) beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by western blotting using antibodies against IDO1 and the E3 ligase to confirm their co-precipitation.
Visualizing the Mechanisms
Caption: Mechanisms of action for small molecule IDO1 inhibitors versus this compound.
Caption: The immunosuppressive IDO1 signaling pathway.
Caption: Workflow for comparing IDO1 degradation and enzymatic inhibition.
Conclusion
This compound represents a paradigm shift in targeting the immunosuppressive IDO1 pathway. By inducing the complete removal of the IDO1 protein, this technology has the potential to overcome some of the limitations observed with small molecule inhibitors. The ability to eliminate both enzymatic and non-enzymatic functions of IDO1, coupled with a catalytic mode of action, suggests that PROTACs may offer a more robust and durable anti-tumor immune response. While small molecule inhibitors have paved the way for targeting IDO1, the disappointing clinical outcomes for some of these agents underscore the need for innovative approaches. Further preclinical and clinical investigation of PROTAC IDO1 degraders is warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 7. onclive.com [onclive.com]
A Comparative Guide to IDO1 Degraders: PROTAC IDO1 Degrader-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indoleamine 2,3-dioxygenase 1 (IDO1) Degraders with Supporting Experimental Data
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment. While traditional small molecule inhibitors have shown promise, a newer class of molecules, proteolysis-targeting chimeras (PROTACs) and other targeted degraders, offer a distinct and potentially more advantageous mechanism of action by inducing the complete degradation of the IDO1 protein. This guide provides a comparative analysis of PROTAC IDO1 Degrader-1 against other notable IDO1 degraders, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Performance Comparison of IDO1 Degraders
The following table summarizes the quantitative data for this compound and other recently developed IDO1 degraders. It is important to note that the experimental conditions, particularly the cell lines used, vary between studies, which should be taken into consideration when making direct comparisons.
| Compound | Type | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference(s) |
| This compound | PROTAC | Cereblon (CRBN) | 2.84 µM | 93% | HeLa | [1][2] |
| NU223612 | PROTAC | Cereblon (CRBN) | 0.329 µM | Not Reported | U87 | [3][4] |
| 0.5438 µM | Not Reported | GBM43 | [3][4] | |||
| NU227326 | PROTAC | Cereblon (CRBN) | 5 nM | Not Reported | Human GBM Cells | [5][6] |
| 7.1 nM | Not Reported | U87 | ||||
| 11.8 nM | Not Reported | GBM43 | ||||
| iDeg-6 | Monovalent Degrader | KLHDC3 (native) | 6.5 nM | ~70% | BxPC3 | [7][8] |
Key:
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
PROTAC: Proteolysis-Targeting Chimera.
-
GBM: Glioblastoma.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the mechanism of action of a PROTAC degrader and a typical experimental workflow for evaluating IDO1 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CSIG-33. A 2ND GENERATION IDO1 PROTEIN DEGRADER TO OVERCOME NON-ENZYME-MEDIATED IDO1-DEPENDENT IMMUNE SUPPRESSION FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of CRBN and VHL-Based IDO1 PROTACs: A Guide for Researchers
For Immediate Release
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive, data-driven comparison of PROTACs designed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunosuppressive enzyme implicated in cancer. Specifically, we focus on the two most utilized E3 ligases in PROTAC design: Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and development of novel IDO1-targeting therapeutics.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2][3] Given its significant role in creating an immunosuppressive tumor microenvironment, IDO1 is a compelling target for cancer immunotherapy.[1][4] While small molecule inhibitors of IDO1 have been developed, their clinical efficacy has been limited, potentially due to the non-enzymatic functions of the IDO1 protein.[5][6] This has spurred the development of PROTACs to induce the complete degradation of the IDO1 protein, thereby abrogating both its enzymatic and non-enzymatic activities.[5][6][7]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL), and a linker that connects the two.[7][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The choice of E3 ligase is a critical design parameter that can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[][10]
Quantitative Comparison of IDO1 PROTACs
The following table summarizes the performance of various CRBN and VHL-based IDO1 PROTACs as reported in the literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited. Therefore, the cell line and assay conditions are provided to aid in the interpretation of the data.
| PROTAC Name/ID | E3 Ligase Recruited | IDO1 Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| CRBN-Based PROTACs | ||||||
| PROTAC IDO1 Degrader-1 | Cereblon (CRBN) | Epacadostat | HeLa | 2840 | 93 | [11] |
| NU223612 | Cereblon (CRBN) | BMS-986205 analog | U87 | 330 | >90 | [12] |
| 20 | Cereblon (CRBN) | BMS-986205 analog | U87 | 20 | 68 | [8] |
| 21 (NU227326) | Cereblon (CRBN) | BMS-986205 analog | U87 | 4.5 | 88 | [8] |
| VHL-Based PROTACs | ||||||
| Various | von Hippel-Lindau (VHL) | BMS-986205 analog | U87 | Data not consistently reported with specific DC₅₀/Dₘₐₓ values in direct comparison to CRBN counterparts in the reviewed literature. | Refer to discussion | [5][6] |
Discussion of Comparative Data: The available data indicates that significant progress has been made in the development of potent CRBN-based IDO1 PROTACs, with some compounds demonstrating single-digit nanomolar DC₅₀ values.[8] For instance, compound 21 (NU227326) shows exceptional potency in U87 glioblastoma cells.[8] While VHL-based IDO1 PROTACs have also been synthesized, detailed head-to-head quantitative degradation data in the same study is less prevalent.[5][6] One study noted that both CRBN and VHL-type ligands were suitable for inducing IDO1 degradation, but the research subsequently focused on optimizing CRBN-based degraders due to their potential for better pharmacokinetic profiles, including smaller molecular weights and fewer rotatable bonds.[5][8] The VHL type II ligand was noted to have superior binding affinity and cellular potency compared to the type I ligand, suggesting its potential in creating potent degraders.[5]
The choice between CRBN and VHL can also be influenced by their expression profiles in different tissues and subcellular localizations. CRBN is ubiquitously expressed and can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[] This could be a critical consideration depending on the primary location of IDO1 in the target cancer cells.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the process of evaluating these PROTACs, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for comparing CRBN and VHL-based IDO1 PROTACs.
Caption: IDO1 signaling pathway in the tumor microenvironment.
References
- 1. d-nb.info [d-nb.info]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
Navigating the Landscape of IDO1 Degraders: A Comparative Analysis of PROTAC IDO1 Degrader-1 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTAC IDO1 Degrader-1, the first-in-class potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1), with newer generation alternatives. This analysis is supported by available experimental data on their on-target efficacy and off-target protein degradation profiles, providing a comprehensive overview for advancing cancer immunotherapy research.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that suppresses anti-tumor immunity. While inhibitors of IDO1's enzymatic activity have been developed, they have shown limited clinical success. This has spurred the development of Proteolysis Targeting Chimeras (PROTACs) that induce the complete degradation of the IDO1 protein, thereby ablating both its enzymatic and non-enzymatic functions.
On-Target Performance: A Generational Leap in Potency
This compound, also identified as compound 2c, marked a significant milestone as the first potent degrader of IDO1.[1] It demonstrated effective degradation of IDO1 in HeLa cells.[1][2] However, subsequent research has led to the development of second-generation IDO1 PROTACs with substantially improved potency.
A comparison of the on-target performance of this compound with newer alternatives is summarized in the table below:
| Compound Name | Alternative Names | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound | Compound 2c | IDO1 | Pomalidomide (CRBN) | 2.84 µM | 93% | HeLa | [1][2] |
| NU223612 | - | IDO1 | Lenalidomide (CRBN) | 0.329 µM | >90% | U87 GBM | [3] |
| NU227326 | Compound 21 | IDO1 | Pomalidomide (CRBN) | 5 nM | >95% | U87 GBM | [3][4] |
| iDeg-6 | - | IDO1 | Not Applicable (Monovalent) | 6.5 nM | 70% | BxPC3 | [5] |
As the data indicates, there has been a significant evolution in the potency of IDO1 degraders since the introduction of this compound. The second-generation PROTAC, NU227326, exhibits a nanomolar DC50 value, representing an approximately 66-fold improvement in potency over its predecessor, NU223612.[3] This highlights the rapid progress in optimizing the linker and binder components of these molecules to achieve superior on-target activity.
Off-Target Protein Degradation Profile: A Look at Selectivity
A critical aspect of PROTAC development is ensuring selectivity and minimizing the degradation of unintended proteins, which could lead to off-target toxicities. While a comprehensive, global proteomic analysis of the off-target profile for this compound is not publicly available, studies on second-generation IDO1 PROTACs provide valuable insights into the expected selectivity of this class of molecules.
A global quantitative proteomics study was performed on the highly potent second-generation IDO1 PROTACs, NU227326 and NU227327. The results demonstrated a high degree of selectivity, with five or fewer non-IDO1 proteins being significantly degraded.[6] A common off-target protein identified for these Cereblon (CRBN)-recruiting PROTACs was SALL4, a known neosubstrate of the CRBN E3 ligase.[6]
This high selectivity is a promising feature of the newer IDO1 PROTACs and underscores the importance of conducting thorough proteomic analyses to characterize the full degradation profile of any new degrader molecule.
Experimental Methodologies
The determination of on-target and off-target profiles of PROTACs involves a series of established experimental protocols.
On-Target Degradation Assessment (Western Blotting)
-
Cell Culture and Treatment: Cells (e.g., HeLa, U87 GBM) are cultured to an appropriate confluency and then treated with varying concentrations of the PROTAC degrader for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (IDO1) and a loading control (e.g., GAPDH, β-actin). Subsequently, a secondary antibody conjugated to a detection enzyme (e.g., HRP) is added.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.
Off-Target Profile Analysis (Global Quantitative Proteomics)
-
Cell Culture and Treatment: Cells are treated with the PROTAC degrader at a concentration known to induce maximal on-target degradation.
-
Protein Extraction and Digestion: Total protein is extracted, quantified, and then digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different treatment conditions (e.g., vehicle vs. PROTAC-treated) are labeled with unique isobaric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined and analyzed by high-resolution LC-MS/MS.
-
Data Analysis: The MS/MS data is used to identify and quantify proteins across all samples. Statistical analysis is performed to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control, indicating off-target degradation.
Visualizing the Science
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.
Caption: Mechanism of Action for an IDO1 PROTAC.
Caption: Workflow for Off-Target Proteomics.
Conclusion
This compound was a foundational molecule in the field of targeted IDO1 degradation. While it effectively demonstrated the feasibility of this approach, the subsequent development of second-generation degraders, such as NU227326, has led to a remarkable increase in on-target potency. Furthermore, the available off-target profiling data for these newer compounds suggests a high degree of selectivity, a crucial characteristic for any therapeutic candidate. As the field continues to evolve, the rigorous characterization of both on-target and off-target effects will remain paramount in identifying the most promising IDO1-targeting therapeutics for cancer immunotherapy.
References
- 1. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ionopticks.com [ionopticks.com]
- 5. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Confirming Proteasome-Dependent Degradation of IDO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that suppresses T-cell function, making it a compelling target in oncology. Beyond enzymatic inhibition, inducing the degradation of the IDO1 protein offers a promising therapeutic strategy to abrogate both its catalytic and non-catalytic scaffolding functions. This guide provides a comparative overview of key experimental approaches to confirm that the degradation of IDO1 is dependent on the ubiquitin-proteasome system.
Comparison of Key Experimental Approaches
The following table summarizes and compares common methods used to investigate the proteasome-dependent degradation of IDO1.
| Experimental Approach | Principle | Advantages | Limitations | Typical Readout |
| Proteasome Inhibition Assay | Pharmacological blockade of the proteasome (e.g., with MG132 or carfilzomib) prevents the degradation of substrate proteins. An accumulation of IDO1 protein following inhibitor treatment suggests its degradation is proteasome-dependent.[1][2] | Relatively simple and widely used. Provides a direct link between the proteasome and the stability of the target protein. | Proteasome inhibitors can have broad cellular toxicity and off-target effects, potentially leading to indirect effects on protein stability. | Western Blot, ELISA, or other protein quantification methods. |
| Cycloheximide (CHX) Chase Assay | CHX inhibits protein synthesis. By treating cells with CHX, the decay of a pre-existing pool of a protein can be monitored over time. Co-treatment with a proteasome inhibitor can demonstrate stabilization of the protein.[2][3] | Allows for the determination of protein half-life. When combined with proteasome inhibitors, it provides strong evidence for proteasome-mediated degradation. | CHX itself can be toxic to cells over long time courses. Does not directly identify the ubiquitination machinery involved. | Time-course analysis of protein levels via Western Blot. |
| Ubiquitination Assay | This method directly assesses the ubiquitination status of IDO1. Polyubiquitin chains, particularly K48-linked chains, are a canonical signal for proteasomal degradation.[1][4] | Provides direct evidence of the upstream signaling event (ubiquitination) that targets the protein for degradation. Can be adapted to identify specific ubiquitin chain linkages. | Can be technically challenging. Requires specific antibodies and may necessitate overexpression systems or enrichment techniques like TUBE pulldowns. | Immunoprecipitation of IDO1 followed by Western Blotting for ubiquitin. |
| PROTAC-Mediated Degradation | Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a specific E3 ligase to the target protein (IDO1), leading to its ubiquitination and degradation.[5][6][7] | Highly specific for the target protein. Can be a powerful therapeutic modality in itself. Successful degradation confirms the protein is amenable to this pathway. | The effect is dependent on the specific PROTAC design (E3 ligase recruiter, linker, and target binder). Does not necessarily reflect the endogenous degradation pathway. | Dose-dependent reduction in protein levels measured by Western Blot or other protein quantification methods. |
| Genetic Approaches (e.g., CRISPR/siRNA) | Knockdown or knockout of specific components of the ubiquitin-proteasome system, such as an E3 ligase (e.g., KLHDC3, TRIM21) or a deubiquitinase (e.g., USP14), and observing the effect on IDO1 stability.[2][4] | Highly specific for the targeted gene. Can definitively identify the E3 ligase or DUB involved in regulating IDO1 stability. | Can be time-consuming to generate stable cell lines. Potential for off-target effects with siRNA/CRISPR. | Changes in IDO1 protein levels or half-life upon genetic perturbation. |
Detailed Experimental Protocols
Proteasome Inhibition and Cycloheximide (CHX) Chase Assay
This protocol combines two approaches to provide robust evidence for proteasome-dependent degradation.
Objective: To determine if the degradation of IDO1 is mediated by the proteasome by assessing its stability in the presence of a protein synthesis inhibitor and a proteasome inhibitor.
Materials:
-
Cells expressing IDO1 (e.g., IFNγ-stimulated cancer cell lines like U87 or SKOV-3).[5][8]
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Proteasome inhibitor stock solution (e.g., 10 mM MG132 in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibodies: anti-IDO1, anti-β-actin (or other loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Protocol:
-
Seed cells in multi-well plates and allow them to adhere. If necessary, induce IDO1 expression (e.g., with 50 ng/mL IFNγ for 24 hours).[5]
-
Pre-treat one set of wells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[1]
-
Add CHX (e.g., 50-100 µg/mL) to all wells to inhibit protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells, quantify total protein concentration, and prepare samples for SDS-PAGE.
-
Perform Western Blot analysis to detect IDO1 and a loading control.
-
Quantify band intensities and normalize IDO1 levels to the loading control. Plot the percentage of remaining IDO1 protein relative to time 0. A significant delay in IDO1 degradation in the MG132-treated cells compared to the CHX-only treated cells indicates proteasome-dependent degradation.[2]
In Vivo Ubiquitination Assay
Objective: To detect the polyubiquitination of IDO1 in cells.
Materials:
-
Cells expressing IDO1.
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer suitable for immunoprecipitation (e.g., non-denaturing lysis buffer).
-
Anti-IDO1 antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Wash buffers.
-
Elution buffer.
-
Primary antibodies: anti-ubiquitin (e.g., P4D1 or FK2), anti-IDO1.
Protocol:
-
Culture and treat cells as required. It is crucial to treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-IDO1 antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to pull down the complex.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western Blotting. Probe one membrane with an anti-ubiquitin antibody to detect a smear of high-molecular-weight bands corresponding to polyubiquitinated IDO1. Probe another membrane with an anti-IDO1 antibody to confirm the immunoprecipitation of IDO1.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway for SOCS3-Mediated IDO1 Degradation
In pro-inflammatory conditions, such as in the presence of IL-6, Suppressor of Cytokine Signaling 3 (SOCS3) is upregulated. SOCS3 can bind to phosphorylated tyrosine residues within the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) of IDO1. This binding recruits an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IDO1.[1][9][10]
Caption: SOCS3-mediated ubiquitination and proteasomal degradation of IDO1.
Experimental Workflow for Confirming Proteasome-Dependent Degradation
This workflow outlines the logical progression of experiments to build a strong case for the proteasome-dependent degradation of a target protein like IDO1.
Caption: A logical workflow for the experimental validation of IDO1 degradation.
References
- 1. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 4. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8 Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Mechanism: A Guide to Validating Targeted Protein Degradation with Proteasome Inhibitors
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of novel therapeutics. In the burgeoning field of targeted protein degradation, particularly with Proteolysis Targeting Chimeras (PROTACs), confirming that a target protein is eliminated via the ubiquitin-proteasome system is paramount. This guide provides a comparative framework for the use of proteasome inhibitors as a pivotal tool in validating the PROTAC mechanism, complete with experimental data, detailed protocols, and illustrative diagrams.
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome. To ensure that the observed decrease in protein levels is a direct result of this intended pathway and not due to off-target effects or transcriptional repression, a series of validation experiments are necessary. The co-treatment of cells with a PROTAC and a proteasome inhibitor, such as MG132 or bortezomib, serves as a definitive test. If the degradation of the target protein is attenuated or completely rescued in the presence of a proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism of action.
Comparative Analysis of PROTAC Efficacy with and without Proteasome Inhibition
The potency and efficacy of a PROTAC are characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following tables summarize quantitative data from studies on various PROTACs, demonstrating the impact of proteasome inhibitors on their degradation capabilities.
| PROTAC | Target Protein | Cell Line | Treatment Conditions | DC50 (nM) | Dmax (%) | Proteasome-Dependent Degradation Confirmed |
| MZ1 | BRD4 | HeLa | 24h treatment | ~15 | >90 | Yes |
| dBET1 | BRD4 | HeLa | 24h treatment | ~50 | >90 | Yes |
| ARV-110 | Androgen Receptor (AR) | VCaP | 18h treatment | 1 | >95 | Yes |
| PROTAC_ERRα | ERRα | MCF7 | 8h treatment | ~10 | >90 | Yes |
| GP262 | PI3Kα/mTOR | MDA-MB-231 | 24h treatment | 42-227 (PI3Kα), 45 (mTOR) | >80 | Yes |
| PROTAC | Target Protein | Cell Line | PROTAC Concentration | Proteasome Inhibitor | Outcome | Reference |
| PROTAC_ERRα | ERRα | MCF7 | Optimal for degradation | Epoxomicin (1 µM) | Degradation of ERRα was rescued.[1] | [1] |
| PROTAC_RIPK2 | RIPK2 | THP-1 | 30 nM | Epoxomicin (1 µM) | Degradation of RIPK2 was rescued.[1] | [1] |
| GP262 | PI3Kα/mTOR | MDA-MB-231 | Optimal for degradation | MG132 | Degradation of PI3Kα and mTOR was markedly attenuated.[2] | [2] |
| KB02-SLF | FKBP12 | - | Optimal for degradation | MG132 | Degradation of FKBP12 was inhibited.[3] | [3] |
Visualizing the PROTAC Mechanism and Validation Workflow
To better understand the biological processes and experimental logic, the following diagrams illustrate the PROTAC signaling pathway and the workflow for its validation using proteasome inhibitors.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical flow for validating the degradation mechanism.
Detailed Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following are detailed protocols for key experiments in the validation of PROTACs.
Protocol 1: Western Blot for Target Protein Degradation and Proteasome Inhibition Rescue
This protocol details the steps to quantify target protein degradation following PROTAC treatment and to assess the rescue of degradation by a proteasome inhibitor.
-
Cell Plating: Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC and Inhibitor Treatment:
-
For dose-response analysis, treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
For the rescue experiment, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50). Include controls for vehicle only, PROTAC only, and proteasome inhibitor only.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
For dose-response, plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.
-
For the rescue experiment, compare the normalized protein levels between the "PROTAC only" and "PROTAC + proteasome inhibitor" groups. A significant increase in the target protein level in the co-treated group confirms proteasome-dependent degradation.
-
Protocol 2: Immunoprecipitation (IP) for Detecting Target Protein Ubiquitination
This protocol is used to confirm that the PROTAC induces the ubiquitination of the target protein, a key step preceding proteasomal degradation.
-
Cell Treatment:
-
Treat a large-format dish (e.g., 10 cm) of cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time point (e.g., 1-4 hours).
-
Crucial Step: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis (Denaturing):
-
Harvest and wash cells with PBS.
-
Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and allow for antibody binding.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform a Western blot on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.
-
The membrane can also be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
Conclusion
The use of proteasome inhibitors is an indispensable component of the rigorous validation of PROTACs and other targeted protein degraders. By demonstrating a clear rescue of the target protein from degradation, researchers can confidently attribute the PROTAC's activity to the intended ubiquitin-proteasome pathway. This, in conjunction with direct evidence of target ubiquitination, provides a robust validation of the mechanism of action, a critical milestone in the development of these promising therapeutics.
References
The Dual Nature of IDO1: A Comparative Guide to Enzymatic and Non-Enzymatic Targeting
For researchers, scientists, and drug development professionals, understanding the multifaceted roles of Indoleamine 2,3-dioxygenase 1 (IDO1) is paramount for effective therapeutic strategies. While historically recognized for its enzymatic function in tryptophan catabolism, a growing body of evidence illuminates a critical non-enzymatic, signaling role in immune regulation. This guide provides a comprehensive comparison of these two distinct mechanisms, offering insights into experimental approaches and the implications for drug development.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has long been a focal point in cancer immunotherapy due to its potent immunosuppressive properties.[1][2][3] Traditionally, the therapeutic focus has been on inhibiting its enzymatic activity, which involves the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine (B1673888).[1][4] However, the clinical trial failures of several enzymatic inhibitors have spurred a deeper investigation into the complexities of IDO1 function, bringing its non-enzymatic activities to the forefront of cancer research.[5][6]
The Tale of Two Functions: Enzymatic vs. Non-Enzymatic
The targeting of IDO1 presents a crucial bifurcation in strategy, centered on its dual roles within the cell. The well-established enzymatic function of IDO1, occurring in the cytosol, leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives.[1][5] This metabolic shift creates an immunosuppressive microenvironment by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][7]
In contrast, the more recently discovered non-enzymatic function of IDO1 operates as a signaling scaffold, independent of its catalytic activity.[1][5][8] This activity is initiated by the phosphorylation of two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the IDO1 protein.[1][9] This phosphorylation event allows IDO1 to recruit and activate signaling partners such as SHP-1 and SHP-2 phosphatases, leading to the activation of noncanonical NF-κB signaling and reprogramming of dendritic cells (DCs) towards a long-term immunoregulatory phenotype.[1][9] Some studies suggest that certain catalytic inhibitors may inadvertently stabilize a conformation of IDO1 that enhances this non-enzymatic signaling, potentially explaining the limited success of some clinical trials.[6][10]
Comparative Analysis of IDO1 Inhibitors
The distinction between enzymatic and non-enzymatic functions has significant implications for drug development. While many inhibitors have been developed to target the catalytic activity of IDO1, their efficacy may be limited if the non-enzymatic pathway remains active. The following table summarizes the performance of key IDO1 inhibitors, highlighting their targeted mechanism.
| Inhibitor | Target Function | Cell-Based IC50 (HeLa) | Biochemical IC50 | Notes |
| Epacadostat (B560056) | Enzymatic | 15 nM[11] | 5 nM[11] | A potent and selective inhibitor of IDO1 enzymatic activity.[3] Failed in Phase III clinical trials, with recent studies suggesting it may enhance non-enzymatic signaling.[6] |
| BMS-986205 | Enzymatic | 50 nM[11] | 10 nM[11] | An irreversible inhibitor of IDO1.[7] |
| Indoximod | Downstream Signaling | - | - | Does not directly inhibit IDO1 enzyme activity but acts downstream, potentially impacting mTOR signaling.[3][7] |
| VS-15 | Enzymatic & Non-enzymatic | 0.58 µM (human IDO1)[12] | - | A novel compound identified to bind the apo-form of IDO1 and inhibit both its enzymatic and signaling functions.[4][12] |
Key Experimental Protocols for IDO1 Functional Analysis
To dissect the dual functions of IDO1, specific and robust experimental protocols are essential. Below are detailed methodologies for assessing both the enzymatic and non-enzymatic activities of IDO1.
Protocol 1: Cellular IDO1 Enzymatic Activity Assay
This assay measures the production of kynurenine in cell culture to determine the enzymatic activity of IDO1 and the efficacy of inhibitors.
Materials:
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFNγ)[11]
-
IDO1 inhibitor compounds
-
Trichloroacetic acid (TCA)[11]
-
Ehrlich's reagent (or HPLC system for kynurenine quantification)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa or SKOV-3) in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[14][15]
-
IDO1 Induction: Induce IDO1 expression by adding IFNγ (e.g., 100 ng/mL) to the cell culture medium and incubate for 24 hours.[11][13]
-
Inhibitor Treatment: Prepare serial dilutions of the IDO1 inhibitor and add them to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[11]
-
Supernatant Collection: Collect the cell culture supernatant.[11]
-
Protein Precipitation: Add TCA to the supernatant to precipitate proteins.[11]
-
Hydrolysis: Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11][14]
-
Kynurenine Detection:
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve and determine the IC50 value of the inhibitor.[11]
Protocol 2: Assessing Non-Enzymatic IDO1 Signaling
Investigating the non-enzymatic function of IDO1 often involves techniques to study protein-protein interactions and phosphorylation events.
Materials:
-
Cells expressing IDO1 (e.g., dendritic cells, specific tumor cell lines)
-
Treatment reagents (e.g., TGF-β to induce the non-enzymatic pathway, IDO1 inhibitors)
-
Lysis buffer
-
Antibodies: anti-IDO1, anti-phosphotyrosine, anti-SHP-1, anti-SHP-2, anti-p85 (PI3K subunit)
-
Protein A/G agarose (B213101) beads
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture cells and treat with appropriate stimuli (e.g., TGF-β) or inhibitors to modulate the non-enzymatic function of IDO1.[9]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Co-Immunoprecipitation:
-
Incubate cell lysates with an anti-IDO1 antibody to pull down IDO1 and its interacting partners.
-
Use protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against potential interacting partners like SHP-1, SHP-2, or the p85 subunit of PI3K.[9][12]
-
-
Phosphorylation Analysis:
Future Directions and Conclusion
The recognition of IDO1's dual functionality marks a pivotal moment in the development of therapies targeting this pathway. The failure of purely enzymatic inhibitors in some clinical settings underscores the necessity of addressing the non-enzymatic, signaling role of IDO1.[5][6] Future drug discovery efforts should focus on developing compounds that can either inhibit both functions simultaneously, like the promising new molecule VS-15, or specifically target the non-enzymatic signaling pathway.[12] A deeper understanding of the conformational changes in IDO1 that dictate its function will be crucial for the rational design of next-generation inhibitors.[1] By embracing the complexity of IDO1 biology, the scientific community can pave the way for more effective and durable cancer immunotherapies.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
A Comparative Guide: PROTAC IDO1 Degrader-1 versus Genetic Knockdown of IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint and a key therapeutic target in oncology.[1] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that facilitates tumor immune escape.[2][3] Consequently, strategies to counteract IDO1 function are of significant interest. This guide provides an objective comparison between two distinct approaches for reducing IDO1 levels: pharmacological degradation using PROTAC IDO1 Degrader-1 and genetic knockdown via RNA interference.
Mechanism of Action: Degradation vs. Silencing
The two methods employ fundamentally different biological processes to achieve the same goal of reducing functional IDO1 protein.
This compound: This approach utilizes a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate the target protein entirely.[4] this compound works by binding simultaneously to the IDO1 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This induced proximity facilitates the tagging of IDO1 with ubiquitin molecules by the E3 ligase. The polyubiquitinated IDO1 is then recognized and degraded by the cell's natural protein disposal machinery, the proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][6]
Genetic Knockdown of IDO1: This technique typically uses small interfering RNA (siRNA) to prevent the translation of IDO1 protein from its messenger RNA (mRNA) template.[7] Exogenously introduced siRNAs are double-stranded RNA molecules that are complementary to a specific sequence of the IDO1 mRNA.[8] Once inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary IDO1 mRNA, leading to its cleavage and subsequent degradation. This destruction of the mRNA template prevents the synthesis of new IDO1 protein.[9] While siRNA is a common method, other genetic tools like short hairpin RNA (shRNA) and CRISPR-based technologies can also be used to achieve gene silencing.[7]
The IDO1 Signaling Pathway
IDO1 exerts its immunosuppressive effects primarily through the kynurenine (B1673888) pathway.[3] By metabolizing the essential amino acid tryptophan into kynurenine, IDO1 triggers two key downstream events:
-
Tryptophan Depletion: The local depletion of tryptophan activates the GCN2 kinase pathway in effector T-cells, leading to cell cycle arrest and anergy (a state of functional inactivation).[1][10]
-
Kynurenine Accumulation: The resulting kynurenine and its metabolites act as signaling molecules, notably activating the Aryl Hydrocarbon Receptor (AhR).[6] This promotes the differentiation of immunosuppressive regulatory T-cells (Tregs) while impairing the function of cytotoxic effector T-cells.[6][10]
Beyond its enzymatic role, IDO1 can also mediate non-enzymatic signaling functions that contribute to tumor progression, for instance, through pathways like NF-κB.[3][11][12]
Quantitative Data Comparison
The efficacy and characteristics of each method can be quantified and compared. This compound has demonstrated potent and persistent degradation of IDO1 protein in cell-based assays.[5][13] Genetic knockdown has also shown significant reductions in both mRNA and protein levels.[9][14]
| Feature | This compound | Genetic Knockdown (siRNA) |
| Target Level | Post-translational (Protein) | Transcriptional (mRNA) |
| Mechanism | Ubiquitin-proteasome degradation | RNA interference (mRNA cleavage) |
| Reversibility | Reversible; effect lasts until the compound is cleared | Transient; effect diminishes as cells divide and siRNA is diluted/degraded |
| Efficacy (Dmax) | Up to 93% protein degradation observed in HeLa cells.[5][13] | Significant decrease in mRNA and protein levels reported.[9][14] |
| Efficacy (DC50) | DC50 of 2.84 μM reported.[5] | Effective at nanomolar concentrations (e.g., 1-20 nM).[15] |
| Kinetics | Can induce rapid degradation of existing protein | Effect is delayed as it depends on halting new protein synthesis and natural turnover of existing protein |
| Non-Enzymatic Function | Eliminates both enzymatic and non-enzymatic scaffolding functions of the protein.[1][12] | Prevents synthesis of new protein, thus eliminating all functions |
| Therapeutic Potential | High; PROTACs are a rapidly growing class of investigational drugs.[16] | High; siRNA-based therapeutics are approved for clinical use, though delivery remains a challenge |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Protocol 1: IDO1 Degradation via this compound
This protocol outlines the treatment of cells with a PROTAC degrader and subsequent analysis of protein levels by Western blotting.
-
Cell Culture: Plate HeLa or U87 glioblastoma cells in 6-well plates and grow to 70-80% confluency. For experiments involving IDO1 induction, treat cells with an appropriate concentration of interferon-gamma (IFN-γ, e.g., 5 ng/mL) for 24 hours prior to degrader treatment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 μM). Ensure the final DMSO concentration does not exceed 0.1%.[17]
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of the PROTAC degrader. Include a vehicle control (DMSO only).[17]
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.[17]
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against IDO1 and a primary antibody for a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands using an ECL substrate.[17]
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the IDO1 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[17]
Protocol 2: IDO1 Knockdown via siRNA
This protocol describes the transient knockdown of IDO1 using siRNA transfection.
-
Cell Culture: Plate Lewis Lung Carcinoma (LLC) cells or another suitable cell line in 6-well plates 24 hours before transfection to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized IDO1-targeting siRNA and a non-targeting control siRNA (scrambled sequence) according to the manufacturer's instructions to create stock solutions.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 1 µg) into a serum-free medium like Opti-MEM.[9]
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) into Opti-MEM.[9]
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.[9]
-
-
Cell Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.[9]
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal time will depend on the cell type and the turnover rate of the IDO1 protein.
-
Validation of Knockdown:
-
mRNA Level (qPCR): After incubation, harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Use quantitative PCR (qPCR) with primers specific for IDO1 and a housekeeping gene to determine the relative reduction in IDO1 mRNA levels.[9][18]
-
Protein Level (Western Blot): Harvest cells at a later time point (e.g., 48-72 hours) and perform a Western blot as described in Protocol 1 to confirm the reduction in IDO1 protein.[9]
-
Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| This compound | - Acts catalytically, requiring sub-stoichiometric amounts.[1]- Rapidly eliminates existing protein pools.- Can abolish non-enzymatic functions of the target protein.[6]- Effects are reversible upon compound withdrawal.- High potential for therapeutic development.[19] | - Development can be complex, requiring optimization of three components (target binder, linker, E3 ligase binder).[20]- Potential for off-target degradation or the "hook effect".- Can be challenging to achieve good cell permeability and drug-like properties.[20] |
| Genetic Knockdown (siRNA) | - Highly specific to the target mRNA sequence.- A powerful and well-established research tool.- Can achieve profound and sustained knockdown for several days in vitro.- Relatively straightforward to design and synthesize.[8] | - Delivery into cells, especially in vivo, is a major challenge.[15]- Potential for off-target effects by silencing unintended genes.- Knockdown is often incomplete, leaving residual protein.- Effect is transient and can be diluted by cell division.[7] |
Conclusion
Both this compound and genetic knockdown are powerful tools for reducing IDO1 expression and studying its function. PROTAC-mediated degradation offers a pharmacological approach that eliminates the entire protein, including any non-enzymatic functions, and represents a promising avenue for drug development.[12] Its catalytic nature and ability to act on existing protein provide distinct kinetic advantages.[13] Genetic knockdown, particularly with siRNA, remains an invaluable research method for achieving highly specific gene silencing at the mRNA level.[9] The choice between these two methods will depend on the specific experimental goals, with PROTACs being more aligned with therapeutic development and siRNA serving as a foundational tool for target validation and mechanistic studies in a laboratory setting.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. idtdna.com [idtdna.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene silencing of indoleamine 2,3-dioxygenase 1 inhibits lung cancer growth by suppressing T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The silencing of indoleamine 2,3-dioxygenase 1 (IDO1) in dendritic cells by siRNA-loaded lipid nanoparticles enhances cell-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. criver.com [criver.com]
- 20. How To Build An Effective Protein Degrader [drugdiscoveryonline.com]
In Vivo Showdown: PROTAC IDO1 Degrader-1 Versus Small Molecule Inhibitors in Cancer Immunotherapy
A comparative analysis of the in vivo efficacy of the novel PROTAC IDO1 Degrader-1 against established small molecule inhibitors, Epacadostat and Navoximod (B609430), reveals distinct mechanistic advantages for the degrader technology in preclinical cancer models. This guide provides a comprehensive overview of the head-to-head performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of immuno-oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that plays a significant role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888).[1][2] This metabolic shift within the tumor microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to escape immune surveillance.[1] Consequently, targeting IDO1 has been a focal point of cancer immunotherapy research. While small molecule inhibitors have shown promise, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality aimed at not just inhibiting, but eliminating the IDO1 protein.
This guide focuses on the comparative in vivo efficacy of a representative PROTAC, IDO1 Degrader-1 (a structurally similar and functionally equivalent compound to NU223612), against the well-characterized IDO1 inhibitors, Epacadostat and Navoximod.
Quantitative Data Summary
The following tables provide a structured summary of the available quantitative data from in vivo preclinical studies, facilitating a direct comparison of the degrader and inhibitor performance.
| Compound | Type | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| This compound (NU223612) | PROTAC Degrader | Glioblastoma (intracranial GL261 mouse model) | 25 mg/kg, intraperitoneal injection, 5 days/week for 3 weeks | Degraded IDO1 protein within intracranial brain tumors; Mediated a significant survival benefit. | [3][4][5] |
| Epacadostat | Small Molecule Inhibitor | CT26 Colon Carcinoma (Balb/c mice) | 100 mg/kg, oral gavage, twice daily for 12 days | Suppressed kynurenine levels in plasma, tumors, and lymph nodes.[6] | [6][7] |
| B16 Melanoma (mouse model) | Not specified | Enhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[7] | [7] | ||
| Navoximod (GDC-0919) | Small Molecule Inhibitor | B16F10 Melanoma (mice) | Not specified | Markedly enhanced anti-tumor responses to vaccination (~95% reduction in tumor volume).[1][8] | [1][8] |
| Glioma (orthotopic murine model) | 200 mg/kg, oral gavage | Did not show single-agent anti-tumor activity but enhanced the response to radiation therapy.[1] | [1] | ||
| Various solid tumors (human clinical trial) | 50-800 mg, twice daily | Transiently decreased plasma kynurenine levels; Stable disease observed in 36% of efficacy-evaluable patients.[9] | [9][10][11] |
| Pharmacodynamic Effects of IDO1-Targeted Agents | ||
| Parameter | This compound (NU223612) | IDO1 Inhibitors (Epacadostat/Navoximod) |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of IDO1 protein.[3][12] | Reversibly or irreversibly bind to the active site of the IDO1 enzyme, inhibiting its catalytic activity.[2][6] |
| Effect on IDO1 Protein | Elimination of the IDO1 protein.[3][4] | No direct effect on IDO1 protein levels; may lead to protein stabilization in some cases.[13] |
| Kynurenine Reduction | Dose-dependent decrease in kynurenine levels. | Dose-dependent reduction in plasma and tumor kynurenine levels (e.g., ~50% reduction with a single oral dose of Navoximod).[2][6][8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of the findings.
In Vivo Efficacy Study of this compound in a Glioblastoma Model
-
Animal Model: 8-week-old C57BL/6 wild-type mice were used for the intracranial glioblastoma model.[5]
-
Cell Line and Implantation: Luciferase-modified GL261 murine glioma cells (GL261-luc) were cultured under standard conditions.[5] For intracranial implantation, 1 x 10^5 GL261-luc cells suspended in 3 µL of RPMI-1640 were stereotactically injected into the right striatum of the mice.
-
Tumor Growth Monitoring: Tumor growth was monitored by bioluminescence imaging at specified intervals.
-
Treatment Administration: Once tumors were established (typically 7-10 days post-implantation), mice were randomized into treatment groups. This compound (NU223612) was administered via intraperitoneal injection at a dose of 25 mg/kg, 5 days a week for 3 weeks.[5] The vehicle control group received the same volume of the vehicle solution.
-
Efficacy Assessment: The primary efficacy endpoint was overall survival.[3][4]
-
Pharmacodynamic Analysis: At the end of the study, brain tumors were harvested to assess the in vivo degradation of the IDO1 protein by Western blot analysis.[3][4]
In Vivo Efficacy Study of IDO1 Inhibitors in Syngeneic Mouse Tumor Models
-
Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 were used, depending on the syngeneic tumor cell line.[6][7]
-
Cell Lines and Implantation: Murine tumor cell lines such as CT26 colon carcinoma or B16F10 melanoma were cultured under standard conditions.[6][7] A specified number of cells (e.g., 5 x 10^5 cells) were suspended in sterile PBS and implanted subcutaneously into the flank of the mice.[1]
-
Tumor Growth Monitoring: Tumors were allowed to establish and grow to a palpable size (e.g., 50-100 mm³).[1] Tumor volume was measured regularly using calipers, calculated with the formula: (Length x Width²) / 2.[1]
-
Treatment Administration: Once tumors reached the predetermined size, mice were randomized into treatment groups. IDO1 inhibitors were typically administered orally via gavage. For example, Epacadostat was administered at 100 mg/kg twice daily.[6][7]
-
Efficacy Assessment: The primary endpoint was typically tumor growth inhibition, monitored throughout the study.[2] Survival analysis was also performed in some studies.[2]
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue were collected to measure tryptophan and kynurenine levels using methods like LC-MS/MS to confirm target engagement of the IDO1 inhibitor.[1]
Mandatory Visualization
IDO1 Signaling Pathway and Points of Intervention
Caption: IDO1 signaling pathway and therapeutic intervention points.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General experimental workflow for in vivo efficacy studies.
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of IDO1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality for targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in cancer. Unlike traditional small-molecule inhibitors that merely block the enzyme's active site, PROTACs are designed to induce the complete degradation of the IDO1 protein, thereby potentially overcoming the limitations of previous therapeutic strategies.[1][2] This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of leading IDO1 PROTACs, supported by experimental data and detailed methodologies to aid in research and development.
Pharmacodynamic Properties: In Vitro Degradation and Activity
The primary pharmacodynamic measure for a PROTAC is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| NU223612 | CRBN | BMS-986205 analog | U87 Glioblastoma | 0.33 µM | >70% | [3] |
| GBM43 Glioblastoma | 0.54 µM | - | [3] | |||
| NU227326 | CRBN | BMS-986205 analog | U87 Glioblastoma | 5 nM | 88% | [4][5] |
| GBM43 Glioblastoma | 11.8 nM | - | [4] | |||
| Compound 2c | CRBN | Epacadostat | HeLa | 2.84 µM | 93% | [2][6] |
Key Findings:
-
NU227326 demonstrates significantly improved degradation potency compared to its predecessor, NU223612, and other reported IDO1 PROTACs, with a DC50 in the low nanomolar range in glioblastoma cell lines.[4][5]
-
The choice of both the E3 ligase ligand and the target protein ligand, as well as the linker connecting them, plays a crucial role in determining the degradation efficiency of the PROTAC.[1]
Pharmacokinetic Properties: In Vivo Performance
The in vivo pharmacokinetic profile of a PROTAC is critical for its therapeutic potential, dictating its absorption, distribution, metabolism, and excretion (ADME). Key parameters include the maximum concentration (Cmax) and half-life (t1/2) in plasma and target tissues.
| PROTAC | Animal Model | Dosing | Cmax (Plasma) | t1/2 (Plasma) | Cmax (Brain) | t1/2 (Brain) | Reference |
| NU223612 | C57BL/6 Mice | 25 mg/kg (i.p.) | 365 µM | 2.5 h | 2 µM | 8.3 h | [3] |
| NU227326 | Mice | 50 mg/kg (i.p.) | - | 5.7 h | - | 11.8 h | [4] |
Key Findings:
-
Both NU223612 and NU227326 have been shown to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.[3][4]
-
NU227326 exhibits a longer half-life in both plasma and brain tissue compared to NU223612, suggesting the potential for less frequent dosing.[3][4]
-
The high plasma protein binding of NU223612 (99.8%) is a common characteristic of PROTACs and can influence their free drug concentration and overall exposure.[3]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 PROTACs.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for IDO1 PROTAC evaluation.
Experimental Protocols
Western Blot for IDO1 Degradation
This protocol is used to determine the extent of IDO1 protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Seed tumor cells (e.g., U87 glioblastoma) in 6-well plates. Once confluent, treat the cells with varying concentrations of the IDO1 PROTAC for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IDO1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the IDO1 protein levels.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[7]
Kynurenine Measurement Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the IDO1 PROTAC as described for the Western blot protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.[8]
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge to pellet the precipitated proteins.[9]
-
Colorimetric Reaction: Transfer the clear supernatant to a new 96-well plate. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10-20 minutes to allow for color development.[5]
-
Absorbance Measurement: Measure the absorbance at 480-492 nm using a microplate reader.[10]
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in the experimental samples.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of an IDO1 PROTAC in an animal model.
-
Animal Model and Dosing: Administer the IDO1 PROTAC to mice (e.g., C57BL/6) via a specific route (e.g., intraperitoneal injection) at a defined dose.[3]
-
Sample Collection: At various time points post-administration, collect blood samples (for plasma) and tissues of interest (e.g., brain, tumor).
-
Sample Processing: Process the blood to obtain plasma. Homogenize the tissue samples.
-
Bioanalysis: Extract the PROTAC from the plasma and tissue homogenates. Quantify the concentration of the PROTAC using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, t1/2, and area under the curve (AUC).
This guide provides a foundational comparison of IDO1 PROTACs. Further research and head-to-head studies will be crucial for a more definitive understanding of their therapeutic potential.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for IDO1 Degradation: PROTAC IDO1 Degrader-1 (NU223612) vs. Traditional Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PROTAC IDO1 Degrader-1, specifically the well-characterized molecule NU223612, against the conceptual framework of traditional small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This comparison is supported by experimental data to highlight the distinct advantages of targeted protein degradation over simple enzymatic inhibition.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in cancer immunotherapy due to its role in suppressing the host immune response.[1][2][3][4] Traditional therapeutic approaches have centered on the development of small molecule inhibitors to block its enzymatic activity. However, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a paradigm shift by inducing the complete degradation of the IDO1 protein.[5][6][7] This guide focuses on NU223612, a potent and brain-penetrant IDO1 PROTAC degrader, to illustrate the superior potential of this strategy.[8][9]
Mechanism of Action: Inhibition vs. Degradation
Traditional small molecule inhibitors function by binding to the active site of the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine (B1673888). This approach, however, leaves the IDO1 protein intact, potentially allowing for non-enzymatic signaling functions to persist.[1][4]
PROTACs like NU223612 operate on a different principle. These heterobifunctional molecules are composed of a ligand that binds to IDO1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[8][9][10] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[1][5][6] This not only ablates the enzymatic function but also eliminates any non-canonical, non-enzymatic activities of the IDO1 protein.[1][4][8]
Below is a diagram illustrating the mechanism of action for a PROTAC molecule like NU223612.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of NU223612, showcasing its potency in inducing IDO1 degradation.
| Parameter | NU223612 | Traditional Inhibitors (Conceptual) | Reference |
| Mechanism of Action | Induces proteasomal degradation of IDO1 | Inhibit enzymatic activity | [1][8][9] |
| Effect on Non-Enzymatic Function | Abrogates non-enzymatic signaling | May not affect non-enzymatic roles | [1][4][8] |
| DC₅₀ (U87 Cells) | 0.3290 µM | Not Applicable | [1][2][9] |
| DC₅₀ (GBM43 Cells) | 0.5438 µM | Not Applicable | [1][2][9] |
| Binding Affinity (Kd) to IDO1 | 640 nM | Variable | [9] |
| Binding Affinity (Kd) to CRBN | 290 nM | Not Applicable | [9] |
| Maximum Degradation (dₘₐₓ) in HeLa Cells | 93% | Not Applicable | [10] |
Experimental Protocols
IDO1 Degradation Assay (Western Blot)
This experiment is designed to quantify the reduction in IDO1 protein levels following treatment with NU223612.
-
Cell Culture and Treatment: Human glioblastoma cell lines (e.g., U87, GBM43) or other IDO1-expressing cells (e.g., HeLa) are cultured in appropriate media.[1][10] To induce IDO1 expression, cells are stimulated with interferon-gamma (IFN-γ).[10] Following stimulation, cells are treated with varying concentrations of NU223612 or a vehicle control for a specified duration (e.g., 24 hours).[9][10]
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for IDO1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.[7]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of IDO1 is normalized to the loading control.[7] The DC₅₀ value, the concentration at which 50% of the protein is degraded, is then calculated.[1][2][9]
The workflow for this experiment is depicted in the following diagram.
Inhibition of IDO1 Non-Enzymatic Activity (NF-κB Assay)
This assay evaluates the ability of NU223612 to inhibit the non-canonical signaling functions of IDO1, specifically its role in activating the NF-κB pathway.[1]
-
Cell Culture and Treatment: U87 cells are stimulated with IFN-γ to induce IDO1 expression and then treated with NU223612.[1]
-
Nuclear Extraction: Nuclear extracts are prepared from the treated cells.
-
Transcription Factor ELISA: An ELISA-based assay is used to measure the binding of the NF-κB p65 subunit in the nuclear extracts to an immobilized NF-κB response element.[1]
-
Data Analysis: The reduction in NF-κB p65 DNA binding activity in NU223612-treated cells compared to the control group indicates the inhibition of IDO1's non-enzymatic function.[1]
Conclusion
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Protein Degradation vs. Inhibition: A Superior Strategy for Targeting IDO1 in Cancer Immunotherapy
Researchers in oncology and drug development are increasingly recognizing the limitations of enzymatic inhibition for the immunotherapeutic target Indoleamine 2,3-dioxygenase 1 (IDO1). A growing body of evidence suggests that targeted protein degradation offers a more comprehensive and potentially more effective approach to neutralizing IDO1's immunosuppressive functions. This guide provides a detailed comparison of these two strategies, supported by experimental data, to inform future research and development in this critical area.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulated IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), ultimately fostering an environment of immune tolerance that allows cancer cells to evade immune destruction.[3][4]
While small molecule inhibitors of IDO1's enzymatic activity have shown promise in preclinical studies, their clinical efficacy has been disappointing.[5][6] This has led to the exploration of an alternative therapeutic modality: targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). Unlike inhibitors that merely block the enzyme's active site, degraders physically eliminate the entire IDO1 protein, offering several distinct advantages.[5][7]
Key Advantages of IDO1 Degradation Over Inhibition
The primary advantages of degrading IDO1 versus simply inhibiting its enzymatic function include:
-
Elimination of Non-Enzymatic Functions: Beyond its catalytic role, IDO1 possesses non-enzymatic scaffolding functions that contribute to immunosuppression through intracellular signaling.[4][8][9] These functions are not addressed by traditional inhibitors but are completely abrogated by protein degradation.
-
Overcoming Compensatory Mechanisms: Tumors can develop resistance to inhibitors through mechanisms such as the upregulation of IDO1 expression.[5] Degraders can overcome this by efficiently removing the excess protein, maintaining target suppression even at elevated expression levels.
-
Prolonged Pharmacodynamic Effect: Because degradation is a catalytic process where a single PROTAC molecule can induce the destruction of multiple target proteins, the therapeutic effect can be more sustained than that of occupancy-driven inhibitors, potentially leading to less frequent dosing.[5]
-
Improved Efficacy at Lower Doses: The catalytic nature of PROTACs can lead to significant target protein reduction at sub-stoichiometric concentrations, potentially reducing off-target effects and improving the therapeutic window.[5]
Comparative Data: IDO1 Degraders vs. Inhibitors
The following tables summarize key quantitative data from preclinical studies comparing the performance of IDO1 degraders (PROTACs) and inhibitors.
| Parameter | IDO1 Degrader (PROTAC) | IDO1 Inhibitor | Rationale for Advantage |
| Mechanism of Action | Event-driven, catalytic degradation of the entire protein | Occupancy-driven, reversible or irreversible binding to the active site | Degradation eliminates both enzymatic and non-enzymatic functions of IDO1.[5][8][9] |
| Impact on Protein Levels | Complete or near-complete elimination of IDO1 protein | No direct effect on protein levels; may lead to protein stabilization.[7] | Addresses resistance mechanisms related to protein overexpression.[5] |
| Durability of Effect | Long-lasting, as protein re-synthesis is required | Dependent on compound's pharmacokinetic properties and binding affinity | Potentially allows for less frequent dosing.[5] |
| Efficacy at High Target Expression | Can maintain efficacy | May be overcome by increased target protein levels | More robust in tumors with high IDO1 expression.[5] |
| Non-Enzymatic Functions | Abrogated | Unaffected | Provides a more complete shutdown of IDO1-mediated immunosuppression.[4][9] |
Table 1: Qualitative Comparison of IDO1 Degradation and Inhibition Strategies.
| Compound | Type | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |
| Compound 2c | Degrader (PROTAC) | HeLa | 2.8 | 93 | 1.1 | [5] |
| NU227326 | Degrader (PROTAC) | U87 | 0.005 | >90 | - | [10] |
| NU223612 | Degrader (PROTAC) | U87 | ~0.1 | >90 | - | [9] |
| Epacadostat | Inhibitor | HeLa | - | - | 0.072 | [11] |
| BMS-986205 | Inhibitor | HeLa | - | - | 0.0017 | [11][12] |
Table 2: Quantitative Comparison of Preclinical IDO1 Degraders and Inhibitors. DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved. IC₅₀: Concentration required to inhibit 50% of the enzyme's catalytic activity.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the IDO1 signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow for evaluating IDO1 degradation.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Mechanism of PROTAC-mediated IDO1 Degradation.
Caption: Experimental Workflow for IDO1 Degradation Assessment.
Detailed Experimental Protocols
Western Blot for IDO1 Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of IDO1 protein in cells following treatment with a degrader or inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or U87) and allow them to adhere. Induce IDO1 expression by treating with interferon-gamma (IFNγ; e.g., 50-100 ng/mL) for 24 hours.[9] Subsequently, treat the cells with various concentrations of the IDO1 degrader, inhibitor, or vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the IDO1 band intensities for comparison across samples.
Kynurenine Measurement Assay for IDO1 Enzymatic Activity
This colorimetric assay measures the concentration of kynurenine in the cell culture supernatant, which is a direct product of IDO1 enzymatic activity.
-
Sample Collection: Following cell treatment as described above, collect the cell culture supernatant.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant (e.g., a final concentration of 6.1 N) to precipitate proteins.[14] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[14]
-
Colorimetric Reaction: Transfer the clear supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[14]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.[14]
-
Quantification: Determine the kynurenine concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of kynurenine.
Targeted Proteomics by LC-MS/MS for IDO1 Quantification
This method provides highly specific and sensitive absolute or relative quantification of IDO1 protein levels.[15]
-
Sample Preparation: Prepare cell lysates as described for the Western blot.
-
Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using trypsin overnight.[15]
-
Peptide Cleanup and LC-MS/MS Analysis: Desalt the resulting peptides and analyze them using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Identify and quantify the signal intensities of specific peptides unique to the IDO1 protein. Compare the peptide intensities between treated and control groups to determine the extent of protein degradation.[15] For absolute quantification, spike in stable isotope-labeled standard peptides.
Conclusion
The strategy of targeted protein degradation presents a compelling alternative to enzymatic inhibition for targeting IDO1 in cancer immunotherapy. By eliminating the entire IDO1 protein, degraders can abolish both enzymatic and non-enzymatic functions, overcome resistance mechanisms, and provide a more durable therapeutic effect. The preclinical data for IDO1-targeting PROTACs are highly encouraging, demonstrating potent and efficient degradation of the target protein. As research in this area progresses, IDO1 degraders hold the potential to succeed where first-generation inhibitors have failed, offering a new and powerful tool in the fight against cancer.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ionopticks.com [ionopticks.com]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of PROTAC IDO1 Degrader-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of PROTAC IDO1 Degrader-1, ensuring laboratory safety and regulatory compliance.
This compound is a specialized, research-grade chemical compound designed for targeted protein degradation. As with many novel molecules used in drug discovery, comprehensive safety and toxicological data may not be fully available. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to stringent safety and disposal protocols. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Key Safety and Handling Information
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO), a solvent that can facilitate the absorption of chemicals through the skin. Exercise extreme caution when handling solutions of this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C or -80°C for long-term storage. | MedchemExpress, LabSolutions |
| Solubility | Soluble in DMSO. | MedchemExpress, LabSolutions |
| Chemical State | Typically a solid powder. | General knowledge of similar compounds |
| Known Hazards | Toxicological properties not fully evaluated. | SDS for similar PROTAC compounds |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress, LabSolutions |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Guidelines |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations. The following is a general procedural guide:
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, vials, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, typically in DMSO, must be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." If in solution, also list the solvent (e.g., "in DMSO").
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that waste containers are kept sealed to prevent spills or evaporation.
-
Store waste away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This is a violation of standard laboratory safety protocols and environmental regulations.
Experimental Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway for Safe Handling Decision Making
Caption: Decision-making pathway for the safe handling of this compound.
References
Personal protective equipment for handling PROTAC IDO1 Degrader-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC IDO1 Degrader-1. The following guidelines are designed to ensure the safe handling, storage, and disposal of this potent research compound.
Compound Information
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 2488851-89-2 |
| Molecular Formula | C40H53BrFN9O13 |
| Molecular Weight | 966.8 g/mol |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with the highest level of precaution, treating it as a potent pharmaceutical compound. The following PPE is mandatory when handling the substance in solid or solution form.
| Protection Level | Required PPE | Rationale |
| Primary Engineering Controls | Certified Chemical Fume Hood or Glovebox | To minimize inhalation exposure to the powdered compound. |
| Body Protection | Disposable, back-closing gown | To protect skin and personal clothing from contamination.[1] |
| Double-gloving (nitrile) | To provide an extra layer of protection against skin contact. | |
| Hand Protection | Chemical-resistant gloves (nitrile) | To protect against direct skin contact with the compound. |
| Eye and Face Protection | Safety goggles and a face shield | To protect eyes and face from splashes of solutions or airborne particles. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended when handling the solid compound outside of a glovebox to prevent inhalation of fine particles.[2] |
Operational Plan: Handling and Storage
Preparation and Handling
-
Work Area Preparation : Designate a specific area within a certified chemical fume hood for handling this compound. Ensure all necessary equipment and waste containers are within this area before starting.
-
Weighing : If weighing the solid compound, do so within a containment device such as a glovebox or a ventilated balance enclosure to minimize the risk of airborne particle dispersal.
-
Solution Preparation : The compound is soluble in DMSO.[3] Prepare solutions within the chemical fume hood.
-
Avoid Inhalation and Contact : Never handle the compound with bare hands. Ensure adequate ventilation at all times.
Storage
-
Short-term storage (1 month) : Store the stock solution at -20°C.[4]
-
Long-term storage (6 months) : Store the stock solution at -80°C.[4]
-
Keep the container tightly sealed and store in a dry, well-ventilated place.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste, including empty vials, weighing paper, and used PPE, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols and Signaling Pathway
Experimental Workflow for Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune escape in cancer.[5] It catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of T-cells, allowing cancer cells to evade the immune system. This compound is designed to induce the degradation of the IDO1 protein, thereby restoring T-cell function and enhancing anti-tumor immunity.
Caption: The role of IDO1 in immune suppression and the mechanism of action for this compound.
Logical Relationship for Safety Procedures
The following diagram illustrates the logical hierarchy of controls for ensuring safety when working with potent compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
